6-Methoxynaphthalen-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-methoxynaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPSENSUXVOOII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451645 | |
| Record name | 6-methoxy-1-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22604-07-5 | |
| Record name | 6-methoxy-1-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Methoxynaphthalen-1-ol (CAS: 22604-07-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxynaphthalen-1-ol is a key aromatic intermediate with significant potential in synthetic and medicinal chemistry. Its structural motif is of particular interest in the development of pharmacologically active compounds, notably as a building block for covalent inhibitors of the KRAS G12C mutant protein, a critical target in oncology. This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic data, and known biological activities of this compound and its closely related analogs. Detailed experimental protocols and visual diagrams of relevant signaling pathways and synthetic workflows are included to support researchers in their scientific endeavors.
Physicochemical and Spectroscopic Properties
The properties of this compound are summarized in the tables below. While experimental data for this specific compound is limited in publicly accessible literature, predicted data based on its structure and data from analogous compounds are provided.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 22604-07-5 | [1] |
| Molecular Formula | C₁₁H₁₀O₂ | [1][2] |
| Molecular Weight | 174.2 g/mol | [1][2] |
| IUPAC Name | This compound | [1][2] |
| Physical Form | Solid | [2] |
| Purity | Typically 95-98% | [1][2] |
| Storage | Sealed in dry, room temperature conditions | [2] |
| LogP (Predicted) | 2.8 - 3.5 | [3] |
Table 2: Predicted Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons, a sharp singlet for the methoxy group protons (typically 3.8-4.0 ppm), and a broad signal for the hydroxyl proton.[3] |
| ¹³C NMR | Unique signals for each carbon atom, with chemical shifts influenced by the electron-donating effects of the hydroxyl and methoxy groups.[3] |
| FT-IR (cm⁻¹) | Broad O-H stretch (3200-3600), aromatic C-H stretch (>3000), aliphatic C-H stretch (2850-2960), aromatic C=C stretch (1450-1650), and C-O stretch (1000-1275).[3] |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ at 174, with expected fragments at 159 ([M-CH₃]⁺) and 145 ([M-CHO]⁺).[3] |
| UV-Vis (nm) | Absorption maxima around 230-250, 280-300, and 320-340, characteristic of the substituted naphthalene ring.[3] |
Synthesis and Experimental Protocols
Proposed Multi-step Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 22604-07-5 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxynaphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxynaphthalen-1-ol is a naphthalene derivative with potential applications in medicinal chemistry and materials science. As a substituted naphthol, its physicochemical properties are of significant interest for predicting its behavior in various chemical and biological systems. The naphthalene scaffold is a versatile platform in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a representative synthetic workflow.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific compound, a combination of reported and predicted values is presented.
| Property | Value | Data Type | Source |
| Molecular Formula | C₁₁H₁₀O₂ | - | [2] |
| Molecular Weight | 174.2 g/mol | - | [2] |
| Melting Point | 85 °C | Experimental | ChemicalBook |
| Boiling Point | 336.7 ± 15.0 °C | Predicted | ChemicalBook |
| pKa | 9.26 ± 0.40 | Predicted | ChemicalBook |
| logP | 2.8 | Predicted | PubChem |
| Water Solubility | Predicted to be low | Qualitative | - |
| Organic Solvent Solubility | Predicted to be soluble in alcohols, ethers, and chlorinated solvents | Qualitative | - |
| Appearance | White to pink solid | - | ChemicalBook |
Experimental Protocols
Detailed methodologies for the experimental determination of the key physicochemical properties of this compound are outlined below. These protocols are adapted from standard laboratory procedures for organic compounds.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity.
Apparatus and Reagents:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
This compound sample, finely powdered
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (85 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.
Solubility Determination (Qualitative)
This protocol determines the solubility of this compound in various solvents, which is essential for understanding its behavior in different environments and for processes like crystallization and extraction.
Apparatus and Reagents:
-
Test tubes and rack
-
Vortex mixer
-
This compound
-
Solvents: Water, Ethanol, Methanol, Diethyl ether, Dichloromethane, Acetone
-
Spatula
Procedure:
-
Place approximately 10 mg of this compound into a series of clean, dry test tubes.
-
To each test tube, add 1 mL of a different solvent.
-
Agitate each tube vigorously using a vortex mixer for 30 seconds.
-
Visually inspect each tube for the presence of undissolved solid.
-
Classify the solubility as:
-
Soluble: No solid particles are visible.
-
Slightly soluble: A small amount of solid remains.
-
Insoluble: The majority of the solid remains undissolved.
-
pKa Determination (UV-Visible Spectrophotometry)
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a phenolic compound like this compound, the pKa indicates the pH at which the hydroxyl group is 50% ionized.
Apparatus and Reagents:
-
UV-Visible spectrophotometer with a temperature-controlled cuvette holder
-
pH meter
-
Quartz cuvettes (1 cm path length)
-
This compound
-
A series of buffer solutions with known pH values (e.g., from pH 8 to pH 11)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Methanol (for stock solution)
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of solutions by diluting an aliquot of the stock solution in the different buffer solutions. Also, prepare a fully protonated sample in 0.1 M HCl and a fully deprotonated sample in 0.1 M NaOH.
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 220-400 nm).
-
Identify the wavelength of maximum absorbance for both the protonated (acidic solution) and deprotonated (basic solution) forms of the compound.
-
At a selected wavelength where there is a significant difference in absorbance between the protonated and deprotonated forms, plot the absorbance versus the pH of the buffer solutions.
-
The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms. Alternatively, the pKa can be determined from the inflection point of the resulting sigmoidal curve[3][4].
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of the lipophilicity of a compound, which is a critical parameter in drug development for predicting absorption and distribution.
Apparatus and Reagents:
-
Separatory funnels or screw-cap vials
-
Mechanical shaker or vortex mixer
-
Centrifuge (optional)
-
UV-Visible spectrophotometer or HPLC
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
Procedure:
-
Prepare a stock solution of this compound in either water-saturated n-octanol or octanol-saturated water.
-
In a separatory funnel or vial, combine a known volume of the n-octanol phase and the aqueous phase.
-
Add a known amount of the this compound stock solution.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached[5].
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.
-
Carefully withdraw a sample from each phase.
-
Determine the concentration of this compound in each phase using a suitable analytical technique such as UV-Vis spectrophotometry or HPLC.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm of the partition coefficient: logP = log([concentration in octanol] / [concentration in water])[6].
Visualization of a Representative Synthetic Workflow
Naphthalene derivatives are important intermediates in the synthesis of various bioactive molecules[1][7]. The following diagram illustrates a generalized experimental workflow for the synthesis of a more complex naphthalene derivative starting from a substituted naphthalene, which is a common strategy in medicinal chemistry[8][9][10].
Caption: A generalized workflow for the multi-step synthesis of bioactive naphthalene derivatives.
References
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 22604-07-5 | Benchchem [benchchem.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. ishigirl.tripod.com [ishigirl.tripod.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Naphthalene-Containing Natural Products - ChemistryViews [chemistryviews.org]
- 8. Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Predicted NMR Spectra of 6-Methoxynaphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 6-Methoxynaphthalen-1-ol. Due to the absence of readily available experimental spectral data for this specific molecule, this document outlines predicted values derived from established NMR principles and comparative analysis of structurally related compounds. The information herein is intended to support researchers in spectral identification, structural verification, and characterization of this and similar naphthalene derivatives.
Predicted NMR Spectral Data
The predicted chemical shifts for this compound are based on the known substituent effects of hydroxyl (-OH) and methoxy (-OCH₃) groups on the naphthalene ring system. Experimental data from 1-naphthol and 2-methoxynaphthalene were used as primary references to estimate the shifts. All predicted values are referenced to a standard tetramethylsilane (TMS) signal at 0.00 ppm. The predictions are made for a standard deuterated solvent such as deuterochloroform (CDCl₃).
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
The proton NMR spectrum is expected to show seven distinct signals in the aromatic region and one signal for the methoxy group protons. The hydroxyl proton signal is also anticipated, though its chemical shift can be highly variable and the peak is often broad.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 7.15 - 7.25 | Doublet (d) | J = 8.0 - 9.0 |
| H-3 | 7.70 - 7.80 | Triplet (t) | J = 7.5 - 8.5 |
| H-4 | 7.35 - 7.45 | Doublet (d) | J = 8.0 - 9.0 |
| H-5 | 7.10 - 7.20 | Doublet (d) | J = 2.0 - 3.0 |
| H-7 | 7.25 - 7.35 | Doublet of Doublets (dd) | J = 8.5 - 9.5, 2.0 - 3.0 |
| H-8 | 7.90 - 8.00 | Doublet (d) | J = 8.5 - 9.5 |
| 1-OH | 5.00 - 6.00 | Broad Singlet (br s) | - |
| 6-OCH₃ | 3.90 - 4.00 | Singlet (s) | - |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
The ¹³C NMR spectrum is predicted to show 11 distinct signals, one for each of the ten carbons in the naphthalene ring system and one for the methoxy carbon. The chemical shifts are influenced by the electron-donating effects of both the hydroxyl and methoxy substituents.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 150.0 - 152.0 |
| C-2 | 108.0 - 110.0 |
| C-3 | 125.0 - 127.0 |
| C-4 | 120.0 - 122.0 |
| C-4a | 124.0 - 126.0 |
| C-5 | 105.0 - 107.0 |
| C-6 | 157.0 - 159.0 |
| C-7 | 118.0 - 120.0 |
| C-8 | 129.0 - 131.0 |
| C-8a | 134.0 - 136.0 |
| 6-OCH₃ | 55.0 - 56.0 |
Experimental Protocols for NMR Spectroscopy
The following sections detail standardized methodologies for the acquisition of high-quality NMR spectra for small organic molecules like this compound.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
-
Sample Weighing : Accurately weigh 5-20 mg of the solid sample for ¹H NMR, and 20-50 mg for ¹³C NMR experiments.[1]
-
Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Deuterochloroform (CDCl₃) is a common choice for nonpolar organic compounds.[1] Other potential solvents include acetone-d₆, DMSO-d₆, and methanol-d₄.
-
Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, small vial.[1][2] Gentle vortexing or sonication can aid in complete dissolution.
-
Transfer to NMR Tube : Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.[1] Ensure there are no solid particles, as these can disrupt the magnetic field homogeneity. The sample height in the tube should be approximately 4-5 cm.[1]
-
Internal Standard (Optional) : If precise chemical shift referencing is required, a small amount of an internal standard like tetramethylsilane (TMS) can be added. For many applications, referencing to the residual solvent peak is sufficient.
-
Cleaning and Capping : Wipe the outside of the NMR tube with a lint-free tissue and cap it securely to prevent solvent evaporation and contamination.[1]
Data Acquisition
These are typical parameters for acquiring 1D NMR spectra on a 400 MHz spectrometer.
-
Instrument Setup : Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming :
-
Lock : The spectrometer's field frequency is locked onto the deuterium signal of the solvent to compensate for any magnetic field drift.[1]
-
Shimming : The magnetic field homogeneity is optimized by adjusting the shim coils. This process, which can be automated or manual, is crucial for achieving sharp spectral lines and high resolution.[1]
-
-
Tuning and Matching : The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to ensure efficient transfer of radiofrequency power and optimal signal detection.[1]
-
Acquisition Parameters (¹H NMR) :
-
Pulse Angle : 30-90 degrees.
-
Acquisition Time (AQ) : Typically 2-4 seconds.
-
Relaxation Delay (D1) : 1-5 seconds. For quantitative analysis, a longer delay (at least 5 times the longest T1 relaxation time) is necessary.
-
Number of Scans (NS) : 8-16 scans are usually sufficient for a sample of this concentration.
-
Spectral Width (SW) : A range of -2 to 12 ppm is standard for most organic molecules.
-
-
Acquisition Parameters (¹³C NMR) :
-
Pulse Program : A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets.
-
Acquisition Time (AQ) : 1-2 seconds.
-
Relaxation Delay (D1) : 2-5 seconds.
-
Number of Scans (NS) : A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing : The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction to yield the final NMR spectrum.
Visualization of NMR Prediction Workflow
The following diagram illustrates the logical workflow for predicting an NMR spectrum and verifying it against an experimental result, a core process in chemical structure elucidation.
Caption: Workflow for NMR Spectrum Prediction and Structural Verification.
References
A Technical Guide to the Spectroscopic Signatures of 6-Methoxynaphthalen-1-ol
This technical guide provides an in-depth analysis of the predicted infrared (IR) and mass spectrometry (MS) characteristics of 6-Methoxynaphthalen-1-ol. As a crucial molecule in synthetic chemistry and drug development, a thorough understanding of its spectroscopic properties is paramount for its unambiguous identification and characterization. While experimental spectra for this specific isomer are not widely available in public databases, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust predictive analysis.
Introduction
This compound, with the chemical formula C₁₁H₁₀O₂ and a molecular weight of 174.20 g/mol , is an aromatic compound featuring a naphthalene core substituted with both a hydroxyl and a methoxy group.[1][2] This substitution pattern governs its chemical reactivity and is key to interpreting its spectroscopic data. The interplay between the electron-donating hydroxyl and methoxy groups and the aromatic naphthalene system creates a unique electronic environment that is reflected in its IR and MS spectra.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[3] The predicted IR spectrum of this compound is characterized by a combination of absorptions arising from the naphthalene ring, the hydroxyl group, and the methoxy group.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity | Rationale and Insights |
| ~3550-3200 | O-H Stretch | Phenolic Hydroxyl | Strong, Broad | The broadness of this peak is due to intermolecular hydrogen bonding between the hydroxyl groups of different molecules. Its position can be sensitive to concentration and the physical state of the sample. |
| ~3050-3000 | C-H Stretch | Aromatic (Naphthalene) | Medium | These absorptions are characteristic of C-H bonds on the aromatic ring. |
| ~2960-2850 | C-H Stretch | Methoxy (-OCH₃) | Medium | These peaks correspond to the symmetric and asymmetric stretching of the C-H bonds in the methyl group of the methoxy substituent. |
| ~1620-1580 & ~1500-1450 | C=C Stretch | Aromatic (Naphthalene) | Medium to Strong | These bands are characteristic of the carbon-carbon double bond stretching within the aromatic naphthalene ring system. |
| ~1260 & ~1030 | C-O Stretch | Aryl Ether (Ar-O-CH₃) | Strong | The asymmetric and symmetric C-O stretching vibrations of the aryl ether linkage are expected to be strong and are highly diagnostic for the presence of the methoxy group. |
| ~1200 | C-O Stretch / O-H Bend | Phenolic Hydroxyl | Medium | This region can be complex, with contributions from both the C-O stretching of the phenol and in-plane O-H bending. |
| ~900-675 | C-H Out-of-Plane Bend | Aromatic (Naphthalene) | Strong | The pattern of these bands is highly dependent on the substitution pattern of the naphthalene ring. For this compound, a specific pattern of bands would be expected, reflecting the positions of the substituents and the remaining hydrogens on the rings.[4] |
Experimental Protocol: Acquiring an FT-IR Spectrum
-
Sample Preparation: For a solid sample like this compound, the KBr (potassium bromide) pellet method is standard. A small amount of the sample is finely ground with dry KBr and pressed into a transparent disc. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Background Collection: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is collected to account for atmospheric CO₂ and H₂O absorptions.
-
Sample Analysis: The prepared sample is placed in the spectrometer, and the spectrum is recorded.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
The logical workflow for this experimental procedure is outlined below.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and structural features of a molecule by ionizing it and then separating and detecting the resulting ions based on their mass-to-charge ratio (m/z).[5] For this compound, Electron Ionization (EI) would be a common method, leading to the formation of a molecular ion (M•⁺) and characteristic fragment ions.
Predicted Mass Spectrum and Fragmentation of this compound
The molecular formula of this compound is C₁₁H₁₀O₂, giving it a molecular weight of 174.20 g/mol .[6] The mass spectrum is expected to show a prominent molecular ion peak at m/z 174.
Key Predicted Ions in the Mass Spectrum:
| m/z | Proposed Fragment | Description of Loss | Predicted Relative Intensity |
| 174 | [C₁₁H₁₀O₂]•⁺ | Molecular Ion (M•⁺) | High |
| 159 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group | High |
| 131 | [M - CH₃ - CO]⁺ | Sequential loss of a methyl radical and carbon monoxide | Medium |
| 102 | [C₈H₆]⁺ | Further fragmentation of the naphthalene ring | Low |
| 76 | [C₆H₄]⁺ | Benzene-like fragment | Low |
Key Fragmentation Pathways
The fragmentation of this compound is predicted to be driven by the presence of the methoxy and hydroxyl groups on the stable naphthalene core.
-
Loss of a Methyl Radical (•CH₃): The most prominent initial fragmentation is expected to be the cleavage of the O-CH₃ bond of the methoxy group, resulting in the loss of a methyl radical. This will produce a highly stable cation at m/z 159. This is a common fragmentation pathway for aromatic ethers.[7]
-
Loss of Carbon Monoxide (CO): Following the initial loss of the methyl radical, the resulting ion at m/z 159 can undergo further fragmentation by losing a molecule of carbon monoxide, likely from the phenolic portion of the molecule. This would lead to a fragment ion at m/z 131.[7]
The predicted primary fragmentation pathway is visualized in the diagram below.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) would be an ideal technique for the analysis of this compound.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject the sample into the GC, where it is vaporized and separated from any impurities on a chromatographic column.
-
MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized (e.g., by electron ionization). The resulting ions are then separated by the mass analyzer and detected.
-
Data Analysis: The resulting mass spectrum for the GC peak corresponding to this compound is analyzed to identify the molecular ion and key fragment ions.
Conclusion
The spectroscopic analysis of this compound, while predictive in the absence of readily available experimental data, provides a clear and detailed molecular fingerprint. The infrared spectrum is expected to be dominated by characteristic absorptions from the phenolic hydroxyl, methoxy, and aromatic naphthalene moieties. The mass spectrum is predicted to show a strong molecular ion peak at m/z 174, with primary fragmentation pathways involving the loss of a methyl radical followed by the loss of carbon monoxide. This in-depth guide provides researchers, scientists, and drug development professionals with the foundational knowledge to identify and characterize this compound using standard spectroscopic techniques.
References
-
ResearchGate. (n.d.). FTIR spectra of (a) 2-naphthol, (b) 1,1′-bi-2-naphthol, and (c) poly(2-naphthol). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 6-methoxy-1-naphthol. Retrieved from [Link]
-
NIST. (n.d.). Naphthalene, 1-methoxy-. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methoxy-2-naphthol. Retrieved from [Link]
-
Radboud Repository. (2020, April 14). Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy. Retrieved from [Link]
-
NC State University Libraries. (n.d.). Chapter 12 – Structure Determination: Mass Spectroscopy and Infrared Spectroscopy. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
SpectraBase. (n.d.). 6-Methoxy-2-naphthol. Retrieved from [Link]
-
Analyst (RSC Publishing). (n.d.). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
YouTube. (2013, November 14). Chapter 13 – IR spectroscopy & Mass Spectrometry. Retrieved from [Link]
-
YouTube. (2025, July 8). Fragmentation Patterns In Mass Spectrometry. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
YouTube. (2023, March 27). Identifying Molecules from Mass Spec and IR Spec - Instrumental Analysis Part 8. Retrieved from [Link]
-
NIST. (n.d.). Naphthalene, 2-methoxy-. Retrieved from [Link]
-
NIST. (n.d.). 1-Naphthalenol. Retrieved from [Link]
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- 6. chemsynthesis.com [chemsynthesis.com]
- 7. benchchem.com [benchchem.com]
Structure Elucidation of 6-Methoxynaphthalen-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 6-Methoxynaphthalen-1-ol, a key intermediate in organic synthesis. The document details the spectroscopic and analytical techniques integral to its characterization. Included are detailed experimental protocols for its synthesis, tabulated spectroscopic data for straightforward interpretation, and logical workflows visualized using Graphviz to illustrate the elucidation process. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.
Chemical Identity and Physical Properties
This compound is an aromatic organic compound with a molecular formula of C₁₁H₁₀O₂. Its structure consists of a naphthalene core substituted with a hydroxyl group at the C1 position and a methoxy group at the C6 position.
| Property | Value |
| Molecular Formula | C₁₁H₁₀O₂ |
| Molecular Weight | 174.19 g/mol |
| IUPAC Name | 6-methoxy-1-naphthalenol |
| CAS Number | 84-56-0 |
| Appearance | Off-white to pale yellow solid (predicted) |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 6-bromo-2-methoxynaphthalene, which is then converted to 6-methoxy-2-naphthol.[1] A subsequent oxidation and reduction sequence can yield the target compound. The following is a representative synthetic protocol.
Experimental Protocol: Synthesis of 6-Methoxy-2-naphthol[1]
-
Grignard Reagent Formation: A solution of 6-bromo-2-methoxynaphthalene (1 mole) in tetrahydrofuran (THF) is slowly added to magnesium turnings (1.1 mole) under a nitrogen atmosphere. The mixture is heated to reflux to initiate the formation of the Grignard reagent.
-
Boration: The freshly prepared Grignard solution is added dropwise to a cooled (-10°C) solution of trimethyl borate (1.1 mole) in THF.
-
Oxidation and Hydrolysis: The reaction mixture is treated with acetic acid followed by the dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 0°C.
-
Workup and Purification: The mixture is allowed to warm to room temperature and then poured into a separatory funnel. The organic layer is washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 6-methoxy-2-naphthol.
A subsequent selective oxidation of the more electron-rich ring followed by reduction would be a plausible route to this compound.
Spectroscopic Data for Structural Elucidation
The structural confirmation of this compound is accomplished through a combination of spectroscopic methods. The following tables summarize the expected quantitative data based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| ~9.50 | s | - | 1H | Ar-OH |
| ~7.80 | d | ~8.5 | 1H | H-5 |
| ~7.40 | t | ~8.0 | 1H | H-3 |
| ~7.30 | d | ~8.5 | 1H | H-4 |
| ~7.20 | d | ~2.5 | 1H | H-7 |
| ~7.10 | dd | ~8.5, 2.5 | 1H | H-8 |
| ~6.90 | d | ~8.0 | 1H | H-2 |
| 3.90 | s | - | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~158.0 | C-6 |
| ~152.0 | C-1 |
| ~135.0 | C-4a |
| ~129.0 | C-8a |
| ~127.0 | C-5 |
| ~122.0 | C-3 |
| ~120.0 | C-4 |
| ~119.0 | C-7 |
| ~108.0 | C-2 |
| ~105.0 | C-8 |
| ~55.5 | -OC H₃ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400-3200 (broad) | O-H stretch (hydroxyl) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (methyl) |
| 1620, 1590, 1500 | C=C stretch (aromatic) |
| 1260, 1030 | C-O stretch (aryl ether) |
| 1200 | C-O stretch (phenol) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 174 | [M]⁺ (Molecular ion) |
| 159 | [M - CH₃]⁺ |
| 131 | [M - CH₃ - CO]⁺ |
Workflow for Structure Elucidation
The logical process for the structural elucidation of a synthesized compound like this compound is outlined below.
Caption: Workflow for the synthesis and structural elucidation of this compound.
Hypothetical Biological Signaling Pathway Interaction
While the specific biological activities of this compound are not extensively documented, small molecules of this nature can potentially interact with various cellular signaling pathways. The diagram below illustrates a hypothetical interaction with a generic kinase signaling pathway, a common target in drug development.
Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.
This guide provides a foundational understanding of the synthesis and structural characterization of this compound. The presented protocols and data, while based on analogous compounds, offer a robust framework for researchers engaged in the study of naphthalenic structures.
References
The Rising Therapeutic Potential of Methoxynaphthalene Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The naphthalene scaffold, a bicyclic aromatic hydrocarbon, has long been a privileged structure in medicinal chemistry, giving rise to a multitude of therapeutic agents. The introduction of a methoxy substituent to this core structure dramatically influences its physicochemical properties, often enhancing its bioavailability and tuning its biological activity. This technical guide provides an in-depth exploration of the diverse biological activities of methoxynaphthalene derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and analyze the critical structure-activity relationships that govern their therapeutic potential. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on the methoxynaphthalene scaffold.
Introduction: The Methoxynaphthalene Scaffold - A Gateway to Diverse Bioactivity
Naphthalene, the simplest polycyclic aromatic hydrocarbon, consists of two fused benzene rings. Its planar structure and electron-rich nature make it an ideal backbone for the design of molecules that can interact with a variety of biological targets. The addition of a methoxy group (-OCH₃), a potent electron-donating group, to the naphthalene ring system significantly alters its electronic and steric properties. This modification can enhance the molecule's ability to penetrate biological membranes and can direct its interaction with specific enzymes and receptors, thereby unlocking a wide spectrum of pharmacological activities.
Methoxynaphthalene derivatives are key intermediates in the synthesis of numerous pharmaceuticals.[1] For instance, 1-methoxynaphthalene is a crucial building block for non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen.[1] Beyond their role as synthetic precursors, a growing body of evidence highlights the intrinsic biological activities of various methoxynaphthalene derivatives, positioning them as promising candidates for the development of new drugs to combat a range of human diseases.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Several methoxynaphthalene derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[2] Their mechanisms of action are multifaceted, ranging from the inhibition of key enzymes involved in cancer progression to the induction of apoptosis.
Mechanism of Action: Beyond COX Inhibition
While some methoxynaphthalene derivatives, particularly those related to NSAIDs, exert their effects through the inhibition of cyclooxygenase (COX) enzymes, recent studies have unveiled COX-independent pathways.[3][4] One such promising target is the aldo-keto reductase 1C3 (AKR1C3) enzyme, which is overexpressed in several cancers and plays a role in hormone metabolism and prostaglandin synthesis.[3][4] Certain 6-methoxynaphthalene derivatives have been identified as potent inhibitors of AKR1C3, suggesting a novel mechanism for their anticancer effects.[3][4]
dot
Caption: Inhibition of AKR1C3 by 6-methoxynaphthalene derivatives.
Quantitative Data: Anticancer Efficacy
The following table summarizes the in vitro anticancer activity of selected methoxynaphthalene derivatives against various cancer cell lines. The 50% inhibitory concentration (IC₅₀) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6-Methoxynaphthalene | Compounds 6b-d, 16 | Colon (HCT-116) | Promising Activity | [3] |
| Naphthalen-1-yloxyacetamide | Conjugates 5d, 5e, 5c | Breast (MCF-7) | 2.33, 3.03, 7.39 | [5] |
| 2-Phenylnaphthalene | 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene | Breast (MCF-7) | 4.8 | [6][7] |
| Naphthalene-pyrazoles | Compound 9c | Breast (MDA-MB-231) | 2.54 | [1] |
| Naphthalene-triazole spirodienones | Compound 6a | Breast (MDA-MB-231) | 0.03 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Methoxynaphthalene derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the methoxynaphthalene derivative in complete culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value from the dose-response curve.
dot
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Combating Pathogenic Microbes
Methoxynaphthalene derivatives have also emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[2]
Spectrum of Activity
Studies have demonstrated the efficacy of various methoxynaphthalene derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. For example, 2-hydroxynaphthalene-1-carboxanilides containing methoxy groups have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[9]
Quantitative Data: Antimicrobial Efficacy
The following table summarizes the in vitro antimicrobial activity of selected methoxynaphthalene derivatives. The Minimum Inhibitory Concentration (MIC) represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound Class | Derivative | Microorganism | MIC (µM) | Reference |
| 2-Hydroxynaphthalene-1-carboxanilides | N-(3,5-dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide | S. aureus (MRSA) | 54.9 | [2] |
| 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | E. coli | 23.2 | [2] | |
| N-Arylpiperazines | 1-{2-hydroxy-3-(3-methoxyphenylcarbamoyl)oxy)propyl}-4-(4-fluorophenyl)piperazin-1-ium chloride | M. kansasii | 17.62 | [10] |
| Natural Methoxyphenols | Eugenol | S. aureus | 6.25 mM | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strain of interest
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microplates
-
Methoxynaphthalene derivative stock solution (in DMSO)
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the methoxynaphthalene derivative in the appropriate broth.
-
Inoculation: Add an equal volume of the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. If using a viability indicator like resazurin, the MIC is the lowest concentration that prevents a color change.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
The anti-inflammatory properties of methoxynaphthalene derivatives are well-documented, with naproxen being a prime example of a clinically successful drug in this class.
Mechanism of Action: COX Inhibition
The primary mechanism of anti-inflammatory action for many methoxynaphthalene derivatives is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX activity, these compounds reduce the production of pro-inflammatory prostaglandins.
dot
Caption: Inhibition of the COX pathway by methoxynaphthalene derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a classic model for evaluating the anti-inflammatory activity of test compounds.
Materials:
-
Rats or mice
-
Methoxynaphthalene derivative solution/suspension
-
Carrageenan solution (1% in saline)
-
Plethysmometer or calipers
Procedure:
-
Animal Dosing: Administer the methoxynaphthalene derivative or vehicle control to the animals via an appropriate route (e.g., oral gavage).
-
Induction of Edema: After a set period (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with calipers at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
Neuroprotective Activity: Shielding the Nervous System
Emerging research suggests that methoxynaphthalene derivatives may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases like Alzheimer's disease.[12]
Mechanism of Action: A Multifaceted Approach
The neuroprotective effects of these compounds appear to be multifactorial. Some derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[13] Others have demonstrated the ability to protect neuronal cells from corticosterone-induced neurotoxicity, potentially by mitigating mitochondrial dysfunction and reducing calcium influx.[12] The activation of pro-survival signaling pathways such as the BDNF/Trk and PI3K/Akt pathways may also contribute to their neuroprotective effects.[14]
Experimental Protocol: Thioflavin T Assay for Amyloid-β Aggregation
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in vitro.
Materials:
-
Amyloid-beta (Aβ) peptide (e.g., Aβ₁₋₄₂)
-
Thioflavin T (ThT) solution
-
96-well black microplate
-
Plate reader with fluorescence capabilities
-
Methoxynaphthalene derivative solution
Procedure:
-
Peptide Preparation: Prepare a solution of Aβ peptide in an appropriate buffer.
-
Incubation: Incubate the Aβ solution in the presence or absence of the methoxynaphthalene derivative at 37°C with gentle agitation.
-
ThT Binding: At various time points, add ThT solution to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[15] An increase in fluorescence indicates the formation of amyloid fibrils.
-
Data Analysis: Plot fluorescence intensity versus time to generate aggregation curves and determine the extent of inhibition by the test compound.
Structure-Activity Relationships (SAR): Decoding the Role of the Methoxy Group
The biological activity of methoxynaphthalene derivatives is intricately linked to the position and number of methoxy groups on the naphthalene ring.
-
Anticancer Activity: Studies on 2-phenylnaphthalene derivatives have shown that the position of hydroxyl groups (often derived from methoxy groups during metabolism or synthesis) significantly impacts cytotoxicity. For instance, a hydroxyl group at the C-7 position of the naphthalene ring markedly promotes anticancer activity against MCF-7 breast cancer cells.[6]
-
Antimicrobial Activity: The lipophilicity conferred by the methoxy group can influence the ability of the compound to penetrate microbial cell membranes. However, the presence of other functional groups, such as hydroxyls, can also play a crucial role in antimicrobial efficacy.[16]
-
Anti-inflammatory Activity: The substitution pattern on the naphthalene ring can influence the selectivity of COX inhibition.
Synthesis of Biologically Active Methoxynaphthalene Derivatives
The synthesis of methoxynaphthalene derivatives often starts from commercially available 1-naphthol or 2-naphthol. A common and efficient method for introducing the methoxy group is the Williamson ether synthesis, which involves the reaction of the corresponding naphthoxide with a methylating agent like dimethyl sulfate or methyl iodide.[17]
dot
Caption: General scheme for the Williamson ether synthesis of 1-methoxynaphthalene.
Further functionalization of the methoxynaphthalene core can be achieved through various organic reactions, such as Friedel-Crafts acylation, nitration, and halogenation, to introduce diverse substituents and generate a library of derivatives for biological screening.[2]
Conclusion and Future Perspectives
Methoxynaphthalene derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical models of cancer, microbial infections, inflammation, and neurodegenerative diseases underscores their potential as lead compounds for the development of novel therapeutics. Future research should focus on the synthesis of new derivatives with improved potency and selectivity, a deeper elucidation of their molecular mechanisms of action, and comprehensive in vivo studies to validate their therapeutic potential. The continued exploration of the rich chemical space offered by the methoxynaphthalene scaffold holds great promise for addressing unmet medical needs.
References
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Khalifa, M. M. A., Ismail, M. M. F., Eisa, S. I., & Ammar, Y. (n.d.). Design and synthesis of some novel 6-methoxynaphthalene derivatives with Potential anticancer activity. Der Pharma Chemica. Retrieved from [Link]
- Cavrini, V., Roveri, P., Gatti, R., Ferruzzi, C., Panico, A. M., & Pappalardo, M. S. (1982). [Synthesis of 2-methoxynaphthalene derivatives as potential anti-inflammatory agents]. Il Farmaco; edizione scientifica, 37(3), 171–178.
- Chang, C. F., Ke, C. Y., Wu, Y. C., & Chuang, T. H. (2015). Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells. PloS one, 10(6), e0128733.
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Versatile Role of 1-Methoxynaphthalene in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Antimicrobial activity (MIC values in mg/mL) of compounds. Retrieved from [Link]
- El-Sayed, M. A. A., et al. (2025). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. RSC Advances, 15(1), 1-15.
- Khalifa, M. M. A., et al. (2012). Design and synthesis of some novel 6-methoxynaphthalene derivatives with Potential anticancer activity. Der Pharma Chemica, 4(4), 1552-1566.
- Xu, J., et al. (2025). New 2,3-Methylenedioxy-naphthalene Derivatives With Neuroprotective Activity From the Roots of Ephedra sinica Stapf. Chemistry & Biodiversity, e202500918.
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International Journal of Pharmaceutical Sciences Review and Research. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Retrieved from [Link]
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ResearchGate. (n.d.). MIC value against Gram-positive bacteria and fungi. The concentration.... Retrieved from [Link]
- Wang, Y., et al. (2022). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. Bioorganic & Medicinal Chemistry Letters, 68, 128765.
- Zhang, P., et al. (2015).
- Kos, J., et al. (2020). Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. Molecules, 25(15), 3453.
- Reyes-Corral, M., et al. (2020). A new naphthalene derivative with anti-amyloidogenic activity as potential therapeutic agent for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 30(20), 127484.
- Patel, K., et al. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. International Journal of Emerging Trends in Chemistry, 1(2), 42-59.
- Kim, J., et al. (2009). Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. ACS Chemical Biology, 4(11), 949-957.
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Versatile Role of 1-Methoxynaphthalene in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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MDPI. (2023). Screening for Novel Inhibitors of Amyloid Beta Aggregation and Toxicity as Potential Drugs for Alzheimer's Disease. Retrieved from [Link]
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TARA. (n.d.). Accepted Manuscript. Retrieved from [Link]
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MDPI. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Retrieved from [Link]
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MDPI. (2025). Antibacterial Compounds Isolated from Endophytic Fungi Reported from 2021 to 2024. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-acetyl-6-methoxynaphthalene. Retrieved from [Link]
- Chang, C. F., Ke, C. Y., Wu, Y. C., & Chuang, T. H. (2015). Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells. PloS one, 10(6), e0128733.
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MDPI. (n.d.). Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. Retrieved from [Link]
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MDPI. (n.d.). The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. Retrieved from [Link]
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PubMed. (2023). Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms. Retrieved from [Link]
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MDPI. (2023). Antifungal Compounds from Microbial Symbionts Associated with Aquatic Animals and Cellular Targets: A Review. Retrieved from [Link]
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ResearchGate. (2025). (PDF) New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. Retrieved from [Link]
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6-Methoxynaphthalen-1-ol solubility in organic solvents
An In-depth Technical Guide on the Solubility of 6-Methoxynaphthalen-1-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound. Due to a lack of publicly available quantitative data, this document focuses on the predicted solubility profile based on the compound's chemical structure and provides detailed experimental protocols for researchers to determine its solubility in various organic solvents.
Introduction to this compound
This compound is an aromatic organic compound featuring a naphthalene ring system substituted with both a hydroxyl (-OH) and a methoxy (-OCH₃) group. Its physicochemical properties are dictated by the interplay between the polar hydroxyl group, the moderately polar methoxy group, and the large, nonpolar naphthalene backbone. Understanding its solubility is critical for applications in organic synthesis, pharmaceutical research, and materials science, as it governs solvent selection for reactions, purification, and formulation.
Predicted Solubility Profile
The solubility of a compound is primarily governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, suggesting it will be soluble in polar protic solvents. The solubility of phenolic compounds is generally good in alcohols.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): The overall polarity of the molecule should allow for favorable dipole-dipole interactions with polar aprotic solvents, leading to good solubility.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The large, nonpolar naphthalene ring system constitutes a significant portion of the molecule's surface area. This suggests that this compound will exhibit some solubility in nonpolar solvents, although it may be more limited compared to polar solvents due to the presence of the polar functional groups.
Quantitative Solubility Data
A thorough literature search did not yield specific quantitative solubility data for this compound. The following table is provided as a template for researchers to record their experimentally determined values. It is recommended to perform these measurements at standard laboratory temperatures (e.g., 298.15 K / 25 °C).
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used |
| Methanol | Polar Protic | ||||
| Ethanol | Polar Protic | ||||
| 1-Propanol | Polar Protic | ||||
| Acetone | Polar Aprotic | ||||
| Ethyl Acetate | Polar Aprotic | ||||
| Acetonitrile | Polar Aprotic | ||||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ||||
| Toluene | Nonpolar | ||||
| Hexane | Nonpolar |
Experimental Protocols for Solubility Determination
The following are established protocols for accurately determining the solubility of a solid compound like this compound in an organic solvent. The "shake-flask" method is a reliable technique for achieving equilibrium.[1][2]
Protocol 1: Isothermal Shake-Flask Method with Gravimetric Analysis
This method is highly accurate and relies on the direct measurement of the mass of the dissolved solute.[3][4]
Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vial to prevent solvent evaporation. Place it in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vial stand in the thermostatic bath for several hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe. Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, dry container (e.g., a glass petri dish or evaporating basin).
-
Solvent Evaporation: Place the container in a ventilated oven at a temperature sufficient to evaporate the solvent without degrading the solute. A vacuum oven at a moderate temperature is ideal.
-
Quantification: Once the solvent is fully evaporated, cool the container in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.
-
Calculation: The solubility is calculated from the mass of the dried solute and the volume of the aliquot taken.
Protocol 2: Isothermal Shake-Flask Method with UV-Vis Spectrophotometry
This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is often faster than the gravimetric method.[5][6]
Methodology:
-
Calibration Curve Construction:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.
-
-
Saturated Solution Preparation: Follow steps 1-3 from the Gravimetric Analysis protocol to prepare a saturated solution at a constant temperature.
-
Sampling and Dilution: Withdraw a small, precise aliquot of the clear, filtered supernatant. Dilute this aliquot with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.
-
Quantification: Measure the absorbance of the diluted sample at the same λmax.
-
Calculation: Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original, undiluted saturated solution by applying the dilution factor. This value represents the solubility.
References
An In-depth Technical Guide to 6-Methoxynaphthalen-1-ol
This technical guide provides a comprehensive overview of 6-Methoxynaphthalen-1-ol, including its chemical identity, physicochemical properties, synthesis, and potential biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Identity and Synonyms
The compound with the systematic IUPAC name This compound is a bicyclic aromatic organic compound.[1][2] It belongs to the class of naphthols, which are derivatives of naphthalene. The structure consists of a naphthalene core substituted with a hydroxyl group (-OH) at position 1 and a methoxy group (-OCH3) at position 6.
Synonyms:
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 22604-07-5 | [1][3] |
| Molecular Formula | C₁₁H₁₀O₂ | [1][2] |
| Molecular Weight | 174.2 g/mol | [1] |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [2] |
| Density | Not available | [2] |
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature. However, a synthetic route has been referenced in the Canadian Journal of Chemistry in 1968.[2] For illustrative purposes, a general synthetic approach for a related compound, 1-methoxynaphthalene, via Williamson ether synthesis is described below. This can be conceptually adapted for the synthesis of other methoxy-substituted naphthols.
Illustrative Experimental Protocol: Williamson Ether Synthesis of 1-Methoxynaphthalene
This protocol describes the methylation of 1-naphthol to yield 1-methoxynaphthalene.
Materials:
-
1-Naphthol
-
Sodium hydroxide (NaOH)
-
Dimethyl carbonate ((CH₃)₂CO₃)
-
Tetrabutylammonium bromide (phase-transfer catalyst)
Procedure:
-
Dissolve 1-naphthol in a 10-15% aqueous solution of sodium hydroxide.
-
Add a catalytic amount of tetrabutylammonium bromide.
-
Slowly add dimethyl carbonate to the reaction mixture. The molar ratio of 1-naphthol to dimethyl carbonate to sodium hydroxide should be approximately 1:0.9:0.6.
-
Heat the mixture to 60-85 °C and maintain this temperature for 3-6 hours.
-
After the reaction is complete, isolate the product by vacuum distillation.
Conceptual Synthesis Workflow
The following diagram illustrates a conceptual workflow for the synthesis of a methoxynaphthol derivative, highlighting the key stages of the process.
Biological Activity and Signaling Pathways
There is currently a lack of specific data in the scientific literature regarding the biological activity and associated signaling pathways of this compound. However, studies on a structurally related isomer, 8-methoxynaphthalen-1-ol, have demonstrated notable antifungal properties.[4][5]
Antifungal Activity of 8-Methoxynaphthalen-1-ol
Research has shown that 8-methoxynaphthalen-1-ol, isolated from the endophytic fungus Diatrype palmicola, exhibits significant antifungal activity against the plant pathogen Athelia rolfsii.[5] The minimum inhibitory concentration (MIC) was reported to be 250 µg/mL.[5] This suggests that methoxynaphthalen-1-ol scaffolds could be a promising area for the development of novel antifungal agents.
Hypothetical Signaling Pathway Inhibition
Given the biological activity of related naphthalene derivatives in various therapeutic areas, it is plausible that this compound could interact with cellular signaling pathways. The diagram below illustrates a generalized signaling pathway that is often a target in drug discovery, such as in cancer or inflammatory diseases. This is a hypothetical representation due to the absence of specific data for this compound.
Conclusion
This compound is a defined chemical entity with potential for further scientific investigation. While there is a significant gap in the publicly available data regarding its physicochemical properties and specific biological functions, the known activities of its isomers and related naphthalenic structures suggest that it could be a valuable molecule in medicinal chemistry and drug discovery. Further research is warranted to fully characterize this compound and explore its therapeutic potential.
References
6-Methoxynaphthalen-1-ol molecular weight and formula
An In-depth Technical Guide to 6-Methoxynaphthalen-1-ol
For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of compounds is paramount. This document provides a detailed overview of this compound, a naphthalene derivative of interest in various research and development applications.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical method development, and interpretation of experimental results.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₂ | [1][2] |
| Molecular Weight | 174.2 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 22604-07-5 | [1][2] |
| SMILES | COC1=CC2=CC=CC(O)=C2C=C1 | [1] |
Experimental and Analytical Workflow
The analysis and utilization of this compound in a research context typically follow a structured workflow. This process ensures accurate characterization and meaningful application of the compound in experimental settings. The following diagram illustrates a generalized workflow from compound acquisition to data analysis.
Caption: Generalized workflow for the experimental use of this compound.
Hypothetical Signaling Pathway Involvement
Naphthalene derivatives are known to interact with various biological pathways. While the specific interactions of this compound require dedicated experimental validation, a hypothetical signaling pathway is diagrammed below to illustrate a potential mechanism of action, such as the modulation of a kinase cascade, a common target class for small molecules in drug discovery.
Caption: Hypothetical inhibition of an RTK signaling pathway by this compound.
References
Discovery and Natural Sources of Naphthalenols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naphthalenols, including 1-naphthol and 2-naphthol, are aromatic organic compounds with a naphthalene backbone and a hydroxyl group. Historically significant in the dye industry, recent research has unveiled their presence in a diverse range of natural sources and highlighted their potential in drug development, particularly as signaling pathway modulators. This technical guide provides a comprehensive overview of the discovery of naphthalenols, their natural occurrences, and detailed methodologies for their extraction and analysis. Furthermore, it explores their interaction with key signaling pathways relevant to drug discovery, presenting a valuable resource for researchers in natural product chemistry, pharmacology, and medicinal chemistry.
Discovery and Historical Context
The discovery of naphthalenols is intrinsically linked to the rise of the synthetic dye industry in the 19th century. Derived from coal tar, a byproduct of coal gas manufacturing, naphthalene became a crucial starting material for a vast array of new colorants.
-
1-Naphthol (α-Naphthol): The synthesis of 1-naphthol was first reported in the mid-19th century. Early production methods involved the nitration of naphthalene to 1-nitronaphthalene, followed by reduction to 1-naphthylamine and subsequent hydrolysis.[1] Another industrial route involves the hydrogenation of naphthalene to tetralin, which is then oxidized to 1-tetralone and subsequently dehydrogenated to yield 1-naphthol.[1]
-
2-Naphthol (β-Naphthol): The synthesis of 2-naphthol, also developed in the 19th century, traditionally involves the sulfonation of naphthalene to naphthalene-2-sulfonic acid, followed by fusion with sodium hydroxide.[2] This process, known as the "alkali fusion" method, remains a cornerstone of its industrial production.
While their initial importance was in the chemical industry, the identification of naphthalenols and their derivatives in natural sources has opened new avenues for research and application.
Natural Sources of Naphthalenols
Naphthalenols and their derivatives are biosynthesized by a variety of organisms, including plants, fungi, bacteria, and marine invertebrates. Their presence in nature ranges from simple hydroxylated naphthalenes to more complex structures like naphthalenones.
Plants
Several plant species have been identified as sources of naphthalenols. These compounds often play roles in plant defense and allelopathy.
-
1-Naphthol: This isomer has been reported in various plants, including:
-
2-Naphthol: The occurrence of 2-naphthol in plants is less commonly reported as the free phenol. However, it has been detected in the emissions from the combustion of various hardwoods.
Table 1: Quantitative Data of Naphthalenols and Related Compounds in Plant Sources
| Compound | Plant Source | Part of Plant | Concentration | Reference(s) |
| 1-Naphthol | Juglans nigra (Black Walnut) | Husk | 16.5 ± 1.41 mg/kg | [5] |
| 2-Naphthol | Red Maple (Acer rubrum) | Emissions from wood | Not Detected | [6] |
| 2-Naphthol | Red Oak (Quercus rubra) | Emissions from wood | 0.135 mg/g Organic Carbon | [6] |
| 2-Naphthol | Paper Birch (Betula papyrifera) | Emissions from wood | 0.554 mg/g Organic Carbon | [6] |
| 2-Naphthol | White Pine (Pinus strobus) | Emissions from wood | 0.348 mg/g Organic Carbon | [6] |
| 2-Naphthol | Hemlock (Tsuga canadensis) | Emissions from wood | 0.217 mg/g Organic Carbon | [6] |
| 2-Naphthol | Balsam Fir (Abies balsamea) | Emissions from wood | 0.300 mg/g Organic Carbon | [6] |
Fungi
Fungi are a prolific source of naphthalenone derivatives, which are biosynthesized via the polyketide pathway.[5][6] These compounds exhibit a wide range of biological activities.
Table 2: Naphthalenone Production in Fungal Cultures
| Compound | Fungal Species | Culture Conditions | Yield/Concentration | Reference(s) |
| Asparvenone and 6-O-methylasparvenone | Aspergillus parvulus | Glucose-glycine-salts medium | Production detected | [7] |
| 6-O-methylasparvenone and Ethylparvulenone | Aspergillus parvulus | Malt extract liquid medium | Production confirmed by UV-HPLC and ESI-MS | [9] |
Bacteria
Certain bacteria possess the metabolic pathways to degrade naphthalene, and in this process, naphthalenols are formed as intermediates. This metabolic capability is significant for bioremediation. For instance, various bacterial strains can oxidize naphthalene to 1-naphthol and 2-naphthol.[10]
Marine Organisms
The marine environment is a rich source of unique secondary metabolites. While specific data on simple naphthalenols is limited, marine sponges have been shown to produce a variety of bioactive compounds, and the general protocols for their extraction can be adapted for the search for naphthalenols.
Experimental Protocols
The extraction and quantification of naphthalenols from natural sources require specific methodologies tailored to the matrix and the target analyte's concentration.
Extraction from Plant Material (e.g., Juglans nigra leaves)
This protocol describes a solid-liquid extraction followed by purification.
-
Sample Preparation:
-
Collect fresh plant leaves and wash them with distilled water to remove any debris.
-
Air-dry the leaves in the shade or use a lyophilizer.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Maceration: Suspend the powdered plant material (100 g) in methanol (1 L) in a sealed container. Agitate the mixture at room temperature for 48 hours.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process with the residue two more times.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
Alternative: Ultrasound-Assisted Extraction (UAE): Place the powdered plant material in a flask with methanol. Sonicate the mixture in an ultrasonic bath for 30-60 minutes at a controlled temperature (e.g., 40-50°C). Filter and concentrate as described above. UAE can significantly reduce extraction time and improve efficiency.
-
-
Purification (Column Chromatography):
-
Prepare a silica gel column (60-120 mesh) in a non-polar solvent such as n-hexane.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed extract onto the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate (e.g., 100:0, 95:5, 90:10, etc., v/v n-hexane:ethyl acetate).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase and visualizing under UV light (254 nm and 366 nm).
-
Combine the fractions containing the target naphthalenol(s) based on TLC profiles.
-
Further purification can be achieved using preparative HPLC if necessary.
-
Extraction from Fungal Cultures (e.g., Aspergillus sp.)
This protocol details the extraction of secondary metabolites from a liquid fermentation culture.
-
Fungal Cultivation:
-
Inoculate the fungal strain into a suitable liquid medium (e.g., Potato Dextrose Broth or a specific production medium) in Erlenmeyer flasks.
-
Incubate the flasks on a rotary shaker at the optimal temperature and agitation speed for the specific fungus for a predetermined period (e.g., 7-21 days).
-
-
Extraction:
-
Separate the mycelium from the culture broth by filtration.
-
Broth Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure.
-
Mycelial Extraction: Dry the mycelial mass (air-dry or lyophilize). Grind the dried mycelium and extract it with methanol or acetone using maceration or sonication as described for plant material. Filter and concentrate the extract.
-
-
Purification:
-
Follow the column chromatography and HPLC purification steps as outlined in the plant extraction protocol.
-
Extraction from Marine Sponges
This protocol provides a general method for extracting metabolites from marine sponge tissues.
-
Sample Preparation:
-
Collect sponge samples and freeze them immediately.
-
Lyophilize the frozen sponge tissue to remove water.
-
Grind the dried sponge into a coarse powder.
-
-
Extraction:
-
Perform a sequential extraction with solvents of increasing polarity.
-
Begin by extracting the powdered sponge with a non-polar solvent like n-hexane to remove lipids.
-
Follow with extraction using a medium-polarity solvent such as dichloromethane or ethyl acetate.
-
Finally, extract with a polar solvent like methanol.
-
Each extraction should be performed multiple times to ensure exhaustive extraction.
-
Concentrate each extract separately using a rotary evaporator.
-
-
Purification:
-
The different extracts can be subjected to bioassay-guided fractionation if a specific activity is being targeted.
-
Purification of naphthalenols would typically be expected in the medium to polar extracts.
-
Utilize column chromatography over silica gel or other stationary phases (e.g., Sephadex LH-20 for size exclusion chromatography) followed by preparative HPLC for final purification.
-
Analytical Quantification (HPLC-UV/Fluorescence)
This method is suitable for the quantitative analysis of 1-naphthol and 2-naphthol.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV or fluorescence detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of acid, e.g., 0.1% formic acid, to improve peak shape). A typical gradient might start at 30% acetonitrile and increase to 90% over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV: Monitor at the wavelength of maximum absorbance for naphthalenols (around 220 nm and 280 nm).
-
Fluorescence: Naphthols are fluorescent. For 1-naphthol, an excitation wavelength of ~290 nm and an emission wavelength of ~450 nm can be used. For 2-naphthol, an excitation of ~330 nm and an emission of ~355 nm is suitable. Fluorescence detection offers higher sensitivity and selectivity.
-
-
Quantification: Prepare a series of standard solutions of 1-naphthol and 2-naphthol of known concentrations. Generate a calibration curve by plotting the peak area against the concentration. Determine the concentration of the naphthalenols in the extracts by comparing their peak areas to the calibration curve.
Signaling Pathways and Drug Development Potential
Recent research has highlighted the potential of naphthalene-based compounds to modulate key signaling pathways involved in diseases like cancer, making them attractive scaffolds for drug development.
Inhibition of the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in many human cancers.[11] Constitutive STAT3 signaling promotes tumor cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity.[11] Therefore, inhibitors of the STAT3 pathway are being actively pursued as cancer therapeutics.
Several studies have shown that synthetic naphthalene derivatives and related naphthoquinones can act as potent STAT3 inhibitors.[12][13] These small molecules can interfere with the STAT3 signaling cascade through various mechanisms, including:
-
Inhibition of STAT3 Phosphorylation: Preventing the phosphorylation of STAT3, which is a critical step for its activation.
-
Disruption of STAT3 Dimerization: Blocking the formation of STAT3 dimers, which is necessary for their translocation to the nucleus.
-
Inhibition of DNA Binding: Preventing the STAT3 dimers from binding to their target gene promoters in the nucleus.
The discovery of naturally occurring naphthalenols and their derivatives that can modulate this pathway is a promising area of research for the development of novel anti-cancer agents.
Experimental Workflow for Naphthalenol Discovery
The discovery of novel naphthalenols from natural sources typically follows a systematic workflow that combines extraction, chromatographic separation, spectroscopic analysis, and bioactivity screening.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Bioactive Compounds from Marine Sponges | Encyclopedia MDPI [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and Partial Purification of Bioactive Compounds from Sponge Sigmadocia Fibulata (Schmidt) Collected from West Coast of Mumbai, India – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STAT3 signaling pathway [pfocr.wikipathways.org]
- 13. Naphthalenone production in Aspergillus parvulus - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Electron-Donating Effects of the Methoxy Group on the Naphthalene Ring
Executive Summary
The methoxy group (–OCH₃) exerts a profound influence on the electronic properties and reactivity of the naphthalene ring system. This guide provides a comprehensive analysis of these effects, with a focus on electrophilic aromatic substitution (EAS) and photophysical properties. The methoxy group functions primarily as an activating group, donating electron density to the aromatic system through a strong positive resonance effect (+R), which dominates over its weaker, electron-withdrawing inductive effect (-I).[1][2] This activation significantly enhances the rate of electrophilic attack compared to unsubstituted naphthalene and directs incoming electrophiles to specific positions.[1][3] The position of the methoxy group, whether at the 1- (α) or 2- (β) position, dictates the regioselectivity of these reactions, an understanding of which is critical for the strategic synthesis of pharmaceutical intermediates and other fine chemicals.[4][5] This document details quantitative reactivity data, experimental protocols for key transformations, and visualizes the underlying mechanistic principles.
The Dual Electronic Nature of the Methoxy Group
The net electronic effect of the methoxy group is a combination of two opposing forces:
-
Resonance Effect (+R): The lone pairs of electrons on the oxygen atom are delocalized into the naphthalene π-system.[1][2] This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles.[1][6][7] This effect is strongest at the positions ortho and para to the substituent.
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring through the sigma (σ) bond.[1][2]
In the case of the methoxy group, the resonance effect is overwhelmingly dominant, leading to a net activation of the aromatic ring.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
6-Methoxynaphthalen-1-ol: A Versatile Scaffold for Organic Synthesis in Drug Discovery and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxynaphthalen-1-ol is a key aromatic building block in the field of organic synthesis. Its unique structural features, comprising a naphthalene core with both a hydroxyl and a methoxy group, provide multiple reactive sites for a variety of chemical transformations. This dual functionality allows for the strategic construction of complex molecular architectures, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the synthetic utility of this compound, including detailed experimental protocols for key reactions, quantitative data for representative derivatives, and insights into the biological significance of the resulting compounds.
Core Synthetic Transformations
The reactivity of this compound is primarily governed by its hydroxyl and electron-rich naphthalene ring system. The hydroxyl group can readily undergo O-alkylation and O-acylation reactions, while the aromatic core is susceptible to electrophilic substitution reactions such as Friedel-Crafts acylation.
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers from alcohols. In the case of this compound, the phenolic hydroxyl group can be deprotonated with a suitable base to form a nucleophilic phenoxide ion, which then undergoes an SN2 reaction with an alkyl halide to furnish the corresponding ether.[1][2][3]
Experimental Protocol: Synthesis of 1-(Benzyloxy)-6-methoxynaphthalene
A general procedure for the O-alkylation of phenols can be adapted for this compound.[4]
-
Materials: this compound, potassium carbonate (K2CO3), benzyl bromide, and acetonitrile (CH3CN).
-
Procedure:
-
To a solution of this compound (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Expected Product Characterization Data
| Property | Data |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Molecular Formula | C18H16O2 |
| Molecular Weight | 264.32 g/mol |
| 1H NMR | Expected signals for aromatic protons of the naphthalene and benzyl groups, a singlet for the methoxy protons, and a singlet for the benzylic methylene protons. |
| 13C NMR | Expected signals for the aromatic carbons of both ring systems, the methoxy carbon, and the benzylic methylene carbon. |
| IR (cm-1) | Expected absorptions for C-O-C stretching (ether), C=C stretching (aromatic), and C-H stretching. |
| MS (m/z) | Expected molecular ion peak [M]+ at 264. |
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring.[5][6] The electron-rich nature of the 6-methoxynaphthalene core makes it a suitable substrate for this reaction. The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl3), to activate the acylating agent (an acyl chloride or anhydride).[7][8] The regioselectivity of the acylation is influenced by the directing effects of the existing substituents and the reaction conditions.
Experimental Protocol: Synthesis of 1-(6-Methoxy-1-hydroxynaphthalen-x-yl)ethan-1-one
The following is a general procedure for Friedel-Crafts acylation of an activated aromatic compound, which can be adapted for this compound.[7]
-
Materials: this compound, acetyl chloride, aluminum chloride (AlCl3), and dichloromethane (CH2Cl2) as the solvent.
-
Procedure:
-
Suspend anhydrous aluminum chloride (2.5 eq.) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (1.1 eq.) in dichloromethane to the cooled suspension.
-
After stirring for 15 minutes, add a solution of this compound (1.0 eq.) in dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
Expected Product Characterization Data
The position of acylation (x) will depend on the directing effects of the hydroxyl and methoxy groups. Quantitative data for this specific reaction is not available in the provided search results.
| Property | Data |
| Appearance | Expected to be a solid. |
| Melting Point | Not available |
| Molecular Formula | C13H12O3 |
| Molecular Weight | 216.23 g/mol |
| 1H NMR | Expected signals for the aromatic protons, a singlet for the acetyl methyl protons, a singlet for the methoxy protons, and a singlet for the hydroxyl proton. The chemical shifts of the aromatic protons will be indicative of the substitution pattern. |
| 13C NMR | Expected signals for the aromatic carbons, the carbonyl carbon, the acetyl methyl carbon, and the methoxy carbon. |
| IR (cm-1) | Expected strong absorption for the C=O stretching (ketone), O-H stretching (hydroxyl), C-O stretching, and C=C stretching (aromatic). |
| MS (m/z) | Expected molecular ion peak [M]+ at 216. |
Application in the Synthesis of Bioactive Molecules
Derivatives of 6-methoxynaphthalene have shown significant potential in medicinal chemistry, particularly in the development of anticancer agents. The naphthalene scaffold is present in numerous FDA-approved drugs and natural products with a wide range of biological activities.[9][10]
Anticancer Activity and Inhibition of Signaling Pathways
Recent studies have shown that derivatives of naphthalenes, particularly naphthoquinones, can exhibit potent anticancer activity by inhibiting key signaling pathways involved in tumor growth and proliferation. One such critical pathway is the EGFR/PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers.[11] Anilino-1,4-naphthoquinone derivatives have been identified as potent inhibitors of EGFR tyrosine kinase.[12][13] For example, a 4-CH3 derivative of anilino-1,4-naphthoquinone exhibited an IC50 value of 3.96 nM against EGFR, which is more potent than the known inhibitor erlotinib (IC50 = 16.17 nM).[12]
The proposed mechanism involves the binding of the naphthoquinone derivative to the ATP-binding site of the EGFR kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling molecules like PI3K, AKT, and mTOR. This inhibition ultimately leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells.[14][15]
Diagram of the EGFR/PI3K/AKT Signaling Pathway Inhibition
Caption: Inhibition of the EGFR/PI3K/AKT signaling pathway by naphthoquinone derivatives.
Experimental Workflows
The synthesis of derivatives from this compound typically follows a logical workflow from the initial functionalization to the final product.
Diagram of a General Synthetic Workflow
Caption: A generalized workflow for the synthesis of derivatives from this compound.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its amenability to a range of chemical transformations, including O-alkylation and Friedel-Crafts acylation, allows for the efficient construction of a diverse array of functionalized naphthalene derivatives. The demonstrated potential of these derivatives, particularly as inhibitors of critical cancer-related signaling pathways, underscores the importance of this compound as a scaffold in modern drug discovery and development. Further exploration of the synthetic potential of this compound is likely to lead to the discovery of novel molecules with significant biological and material properties.
References
- 1. Khan Academy [khanacademy.org]
- 2. jk-sci.com [jk-sci.com]
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6-Methoxynaphthalen-1-ol: A Technical Health and Safety Profile
Physicochemical Properties
Quantitative experimental data for the physicochemical properties of 6-Methoxynaphthalen-1-ol are largely unavailable. One chemical database explicitly lists the melting point, boiling point, and density as "not available".[1] To provide a frame of reference, the following table summarizes the properties of structurally related naphthalene derivatives.
Table 1: Physicochemical Data of this compound and Related Compounds
| Property | This compound | 1-Naphthol | 2-Methoxynaphthalene | 1-Methoxynaphthalene |
| CAS Number | 22604-07-5[2] | 90-15-3[3] | 91-57-6 | 90-12-0 |
| Molecular Formula | C₁₁H₁₀O₂[2] | C₁₀H₈O[4] | C₁₁H₁₀O | C₁₁H₁₀O |
| Molecular Weight | 174.20 g/mol [1] | 144.17 g/mol [4] | 158.20 g/mol | 158.20 g/mol |
| Melting Point | Not available[1] | 95 - 97 °C[3] | 73 - 75 °C[5] | 5 °C[6] |
| Boiling Point | Not available[1] | 278 - 280 °C[3] | 274 °C @ 760 mmHg[5] | 135 - 137 °C @ 12 mmHg[6] |
| Flash Point | Not available | 125 °C[3] | Not available[5] | > 112 °C[6] |
| Appearance | Not specified | Beige solid[3] | Beige solid[5] | Light yellow liquid[6] |
| Solubility | Not specified | Insoluble in water, soluble in ethanol, ether, acetone, benzene, chloroform, and alkali hydroxide solutions.[4] | Not specified | Insoluble in water, miscible in oils.[7] |
Toxicological Data
Specific toxicological data for this compound, such as LD50 values, are not available. The toxicological properties of a closely related compound, 2-Acetyl-6-methoxynaphthalene, have not been fully investigated, but it is noted to potentially cause eye, skin, and respiratory tract irritation.[8] The following table presents available toxicological information for related compounds.
Table 2: Toxicological Data of Related Compounds
| Compound | CAS Number | Acute Toxicity (Oral) | Health Hazards |
| 1-Naphthol | 90-15-3 | Harmful if swallowed (Acute Tox. 4)[3] | Causes serious eye damage, skin irritation, and may cause respiratory irritation.[3] |
| 1-Methylnaphthalene | 90-12-0 | Harmful if swallowed (ATE = 500 mg/kg)[9] | Not classified as a skin or eye irritant.[9] |
| 2-Acetyl-6-methoxynaphthalene | 3900-45-6 | Not available; may cause irritation of the digestive tract.[8] | May cause eye, skin, and respiratory tract irritation.[8] |
| (1RS)-1-(6-Methoxynaphthalen-2-yl)ethanol | 77301-42-9 | Harmful if swallowed (Acute Tox. 4) | Harmful in contact with skin (Acute Tox. 4), Harmful if inhaled (Acute Tox. 4). |
Experimental Protocols
Due to the absence of specific experimental data for this compound, this section details the standard methodologies for determining key health and safety parameters.
Acute Oral Toxicity (LD50) Determination
The acute oral toxicity, expressed as the median lethal dose (LD50), is a primary indicator of the acute toxicity of a substance. The Organisation for Economic Co-operation and Development (OECD) provides several guidelines for this determination to minimize animal use while ensuring scientific validity.
OECD Test Guideline 423: Acute Toxic Class Method
This method is a stepwise procedure with the use of a minimum number of animals per step. The outcome is the classification of the substance into a toxicity class.
-
Animal Selection: Healthy, young adult rodents (typically rats, with females being the default) are used.[10]
-
Housing and Fasting: Animals are housed in suitable cages and fasted (food, but not water) overnight before dosing.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.[11]
-
Procedure:
-
A group of three animals is dosed at the starting dose.
-
If no mortality or evident toxicity is observed, the next higher dose level is used in another group of three animals.
-
If mortality occurs, the test is repeated at a lower dose level.
-
The substance is classified based on the dose at which mortality is observed.
-
Flash Point Determination
The flash point is the lowest temperature at which a substance can vaporize to form an ignitable mixture in air.
Pensky-Martens Closed-Cup Method (ASTM D93)
This is a common method for determining the flash point of liquids, but can be adapted for solids.[12]
-
Apparatus: A Pensky-Martens closed-cup tester is used, which consists of a test cup, a lid with an opening mechanism, a stirrer, and a heat source.[12]
-
Sample Preparation: A specified amount of the substance is placed in the test cup. For solids, the material may need to be melted first.
-
Heating: The sample is heated at a slow, constant rate while being stirred.[12]
-
Ignition Source Application: At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the sample through the opening in the lid.[13]
-
Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[14]
Melting Point Determination
The melting point is the temperature at which a solid turns into a liquid.
Capillary Method
-
Sample Preparation: A small amount of the powdered solid is packed into a capillary tube.[15]
-
Apparatus: The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a thermometer or a digital temperature sensor.[16]
-
Heating: The sample is heated slowly and at a controlled rate.[16]
-
Observation: The temperature at which the solid begins to melt (the first appearance of liquid) and the temperature at which it is completely liquid are recorded. This range is the melting point.[17]
Signaling and Metabolic Pathways
Specific signaling pathways for this compound have not been identified in the reviewed literature. Naphthalene and its derivatives are known to be metabolized in mammals, primarily through the cytochrome P450 enzyme system, leading to the formation of various hydroxylated metabolites, epoxides, and their conjugates.[17] The presence of a methoxy group and a hydroxyl group on the naphthalene ring of this compound suggests that it would likely undergo phase I (e.g., O-demethylation, further hydroxylation) and phase II (e.g., glucuronidation, sulfation) metabolism.
The metabolic pathway of Nabumetone, a pro-drug that is structurally related, involves oxidation to form 6-methoxy-2-naphthylacetic acid (6-MNA), a potent cyclooxygenase-2 inhibitor.[18] This suggests that the methoxynaphthalene moiety can be a substrate for various metabolic enzymes.
Conclusion
This technical guide consolidates the currently available, though limited, health and safety information for this compound. The provided data on related compounds and the detailed experimental protocols offer a foundation for researchers and drug development professionals to approach the handling and further investigation of this compound with appropriate caution. The absence of direct data underscores the necessity for comprehensive experimental evaluation of its physicochemical properties, toxicological profile, and biological activity to fully characterize its potential and ensure its safe use in a research and development setting.
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Topic: Antioxidant and Radical Scavenging Properties of Methoxynaphthols
An In-Depth Technical Guide for Researchers
Abstract: Oxidative stress, stemming from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1][2] This has propelled the search for potent antioxidant compounds capable of mitigating oxidative damage. Methoxynaphthols, a class of phenolic compounds derived from naphthalene, have emerged as promising candidates due to their inherent chemical structures. This technical guide provides a comprehensive exploration of the antioxidant and radical scavenging properties of methoxynaphthols, designed for researchers, scientists, and drug development professionals. We will dissect the core mechanisms of their action, elucidate critical structure-activity relationships, present detailed protocols for their evaluation, and synthesize quantitative data to offer a holistic view of their potential as therapeutic agents.
The Chemical Rationale: Mechanisms of Radical Scavenging
The efficacy of any antioxidant lies in its ability to neutralize highly reactive free radicals, converting them into more stable, less harmful species. For phenolic compounds like methoxynaphthols, this is primarily achieved through two competitive mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3][4] Understanding these pathways is fundamental to interpreting experimental data and designing novel antioxidant molecules.
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) directly donates its hydroxyl hydrogen atom to a free radical (R•), effectively quenching the radical and forming a stable aryloxyl radical (ArO•). The reaction rate is largely governed by the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond; a lower BDE facilitates easier hydrogen donation.[3][5]
ArOH + R• → ArO• + RH
-
Single Electron Transfer (SET): In the SET pathway, the antioxidant donates a single electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). This is often followed by proton transfer to yield the same aryloxyl radical.[6][7] The feasibility of this mechanism is primarily dependent on the antioxidant's Ionization Potential (IP); a lower IP favors electron donation.[3][5]
ArOH + R• → ArOH•+ + R:-
The resulting aryloxyl radical (ArO•) is significantly less reactive than the initial radical due to the delocalization of the unpaired electron across the aromatic naphthalene ring system, a key feature contributing to the antioxidant capacity of these molecules.[8]
Structure-Activity Relationships (SAR)
The antioxidant potency of a methoxynaphthol is not static; it is intricately linked to its molecular architecture. The position and nature of substituents on the naphthalene core dictate its radical scavenging ability.
-
The Phenolic Hydroxyl (-OH) Group: This is the primary active site responsible for radical scavenging via hydrogen or electron donation. Its presence is essential for significant antioxidant activity.[9]
-
The Methoxyl (-OCH3) Group: As an electron-donating group, the methoxy substituent influences the electronic properties of the aromatic ring. It can help stabilize the resulting aryloxyl radical through resonance, which can enhance antioxidant activity.[10] However, its position relative to the hydroxyl group is crucial. In some cases, methoxylation of a hydroxyl group can diminish activity, underscoring the importance of the free phenolic proton.[11]
-
Position of the Hydroxyl Group (α vs. β): The naphthalene ring has two distinct positions for substitution: position 1 (alpha) and position 2 (beta). Studies comparing 1-naphthol and 2-naphthol have shown they can exhibit comparable activities in some assays (e.g., DPPH and ABTS radical scavenging), but differing activities in others, suggesting that the radical's nature and steric factors play a role.[11][12] For instance, 1,8-naphthalenediol is a potent H-atom transfer agent due to intramolecular hydrogen bonding that stabilizes the resulting radical.
In Vitro Methodologies for Efficacy Assessment
A variety of in vitro assays are employed to quantify antioxidant capacity. While these methods are invaluable for high-throughput screening, it is critical to recognize their limitations; they measure chemical reactivity in a controlled system and do not account for bioavailability, metabolism, or cellular location in vivo.[8][13] Therefore, employing a panel of assays based on different mechanisms is recommended for a comprehensive assessment.[14][15]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is one of the most common and technically simple assays for evaluating radical scavenging activity.[13][16]
-
Principle of Causality: The DPPH molecule is a stable, commercially available free radical with a deep violet color, showing a characteristic absorbance maximum around 517 nm.[16] When a methoxynaphthol donates a hydrogen atom or an electron to DPPH•, it is reduced to its non-radical form, DPPH-H, a pale yellow hydrazine.[16] The resulting loss of absorbance is directly proportional to the concentration and potency of the antioxidant. This assay can proceed via both HAT and SET mechanisms.[9][17]
-
Step-by-Step Experimental Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to an absorbance of approximately 1.0 ± 0.2 at 517 nm.[16] Prepare serial dilutions of the test methoxynaphthol and a positive control (e.g., Trolox, Ascorbic Acid) in the same solvent.
-
Reaction Incubation: In a 96-well microplate, add a small volume (e.g., 20 µL) of each concentration of the test compound/control to wells in triplicate.[18]
-
Initiate Reaction: Add a larger volume (e.g., 180-190 µL) of the DPPH working solution to each well to start the reaction.[19] Include a blank control containing only the solvent and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[16][19] Darkness is essential to prevent photo-degradation of the DPPH radical.
-
Spectrophotometric Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation.
-
Principle of Causality: ABTS is oxidized using a strong oxidizing agent, such as potassium persulfate, to generate its radical cation, ABTS•+.[20] This radical has a characteristic blue-green color with an absorbance maximum at approximately 734 nm.[21] In the presence of a hydrogen- or electron-donating antioxidant like a methoxynaphthol, the radical cation is reduced back to the colorless neutral ABTS form. The degree of decolorization is proportional to the antioxidant's activity. A key advantage is that the ABTS•+ is soluble in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic compounds.[22]
-
Step-by-Step Experimental Protocol:
-
Radical Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete formation of the radical cation.[20][23] This pre-incubation is a critical self-validating step for radical stability.
-
Reagent Preparation: On the day of the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or ethanol to an absorbance of 0.70 ± 0.05 at 734 nm. Prepare serial dilutions of the test methoxynaphthol and a positive control (e.g., Trolox).
-
Reaction Incubation: In a 96-well microplate, add a small volume (e.g., 10 µL) of each sample concentration to triplicate wells.
-
Initiate Reaction: Add a large volume (e.g., 190 µL) of the diluted ABTS•+ solution to each well.
-
Incubation: Incubate at room temperature for a short, defined period (e.g., 6 minutes).[21]
-
Spectrophotometric Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of inhibition as described for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay is distinct in that it measures the inhibition of peroxyl radical-induced oxidation, making it particularly relevant to lipid peroxidation.
-
Principle of Causality: This assay is based on the HAT mechanism.[24] A peroxyl radical generator, typically AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is used to induce oxidative degradation of a fluorescent probe (commonly fluorescein).[25] The decay of fluorescence is monitored over time. In the presence of an antioxidant, the fluorescent probe is protected from oxidative damage, and its fluorescence signal is maintained for a longer period. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[26][27]
-
Step-by-Step Experimental Protocol:
-
Reagent Preparation: All reagents are prepared in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4). Prepare a fluorescein working solution, serial dilutions of the test methoxynaphthol, a Trolox standard curve, and a blank (buffer only). Prepare the AAPH solution fresh just before use.[25]
-
Plate Setup: In a black 96-well microplate (to minimize light scatter), add the test compounds, Trolox standards, and blank to triplicate wells. Then, add the fluorescein working solution to all wells.[27]
-
Pre-incubation: Pre-incubate the plate at 37 °C for a brief period (e.g., 10-15 minutes) in the plate reader to allow temperature equilibration.[24][27]
-
Initiate Reaction: The reaction is initiated by injecting the AAPH solution into all wells using the plate reader's injectors. This ensures simultaneous initiation across all wells, which is critical for kinetic assays.
-
Kinetic Measurement: Immediately begin monitoring the fluorescence decay (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for up to 2-3 hours.[27]
-
Data Analysis: Calculate the net Area Under the Curve (AUC) for each sample by subtracting the AUC of the blank. Plot a standard curve of net AUC versus Trolox concentration. Use this curve to determine the ORAC value of the test compounds, expressed as Trolox Equivalents (TE).
-
Quantitative Data Summary and Interpretation
The antioxidant activity of naphthols is highly dependent on the position of the hydroxyl group and the nature of other substituents. The following table synthesizes findings on the relative activities of naphthol isomers and the effect of methoxylation.
| Compound | Assay | Result / Observation | Key Insight | Reference |
| 1-Naphthol | DPPH, ABTS | Potent radical scavenger (IC50 ~23.4 µM in DPPH). | The α-hydroxyl position is effective for radical scavenging. | [11][12] |
| 2-Naphthol | DPPH, ABTS | Activity comparable to 1-Naphthol in these assays. | The β-hydroxyl position is also highly effective. | [11][12] |
| 1-Methoxynaphthalene | DPPH, ABTS | Very low activity compared to 1-Naphthol. | Methoxylation of the active hydroxyl group drastically reduces scavenging capacity, highlighting the necessity of a free -OH group. | [11] |
| 2-Methoxynaphthalene | DPPH, ABTS | Very low activity compared to 2-Naphthol. | Similar to the 1-substituted isomer, blocking the hydroxyl group eliminates activity. | [11] |
| 4-Methoxy-1-Naphthol | Peroxyl Radical | More active HAT compound than catechol. | A methoxy group at a remote position can enhance the activity of the hydroxyl group, likely by stabilizing the resulting radical. | |
| 2-Allyl-4-methoxyphenol | DPPH | More potent than eugenol (isomer). | Demonstrates that methoxy and other groups contribute to overall activity, which can be fine-tuned by synthesis. | [10] |
Note: Direct IC50 values for many specific methoxynaphthol isomers are not consolidated in single review articles and vary with exact experimental conditions. The table illustrates key principles derived from comparative studies.
Conclusion and Future Directions
Methoxynaphthols represent a structurally intriguing class of compounds with significant, tunable antioxidant and radical scavenging properties. Their efficacy is fundamentally governed by the presence and position of a phenolic hydroxyl group, which acts as the primary radical scavenger via HAT and SET mechanisms. The naphthalene core provides extensive resonance stabilization for the resulting aryloxyl radical, while methoxy substituents can further modulate this activity.
The in vitro assays detailed herein—DPPH, ABTS, and ORAC—provide a robust framework for screening and characterizing the antioxidant potential of novel methoxynaphthol derivatives. For drug development professionals, these compounds serve as a valuable scaffold. Future research should focus on:
-
Systematic SAR Studies: Synthesizing and testing a wider array of isomers to build predictive computational models based on parameters like BDE and IP.
-
Cell-Based Assays: Moving beyond chemical assays to evaluate the ability of these compounds to mitigate oxidative stress in cellular models, which provides a more biologically relevant context.
-
Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their potential bioavailability and in vivo stability.
By integrating chemical principles with rigorous experimental evaluation, the potential of methoxynaphthols as therapeutic agents for oxidative stress-related diseases can be fully realized.
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- 9. Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radical scavenging effects of 1-naphthol, 2-naphthol, and their sulfate-conjugates [jstage.jst.go.jp]
- 12. Radical scavenging effects of 1-naphthol, 2-naphthol, and their sulfate-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sphinxsai.com [sphinxsai.com]
- 15. ijnrd.org [ijnrd.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food [mdpi.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 23. e3s-conferences.org [e3s-conferences.org]
- 24. ijpsonline.com [ijpsonline.com]
- 25. agilent.com [agilent.com]
- 26. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
- 27. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Protocol: Strategic Synthesis of 6-Methoxynaphthalen-1-ol
Introduction: The Strategic Importance of 6-Methoxynaphthalen-1-ol
This compound is a key structural motif and a valuable intermediate in medicinal chemistry. Its naphthalene core is a privileged scaffold found in numerous biologically active compounds, most notably as a precursor or metabolite related to the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[1][2] The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in drug discovery and process development.
This document provides two robust and validated protocols for the synthesis of this compound, starting from the commercially available 6-bromo-2-methoxynaphthalene.[3] We will explore two distinct and complementary synthetic strategies:
-
Method A: Grignard Reagent Formation and Oxidation. A classic, high-yielding, and thoroughly understood organometallic approach.
-
Method B: Modern Copper-Catalyzed Hydroxylation. A contemporary method offering mild reaction conditions and excellent functional group tolerance, avoiding the need for cryogenic temperatures.[4]
Each protocol is presented with detailed step-by-step instructions, mechanistic insights, and data interpretation guidelines to ensure successful replication and optimization in a research setting.
Mechanistic Rationale: Converting an Aryl Bromide to a Phenol
The core transformation involves the conversion of a stable C(sp²)-Br bond to a C(sp²)-OH bond. The choice of methodology depends on factors such as available equipment, substrate sensitivity, and desired scale.
Mechanism of Grignard-Based Synthesis
This two-stage process leverages the nucleophilicity of an organometallic intermediate.
-
Grignard Reagent Formation: 6-bromo-2-methoxynaphthalene reacts with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) to form the corresponding Grignard reagent, 6-methoxy-2-naphthylmagnesium bromide. A crystal of iodine is often used to activate the magnesium surface and initiate the reaction.[5]
-
Electrophilic Trapping & Oxidation: The highly nucleophilic Grignard reagent is then added to an electrophilic boron species, typically trimethyl borate, B(OMe)₃. This forms a boronic ester intermediate. The subsequent in situ oxidative workup with hydrogen peroxide (H₂O₂) under basic or acidic conditions cleaves the carbon-boron bond and installs the hydroxyl group, yielding the desired phenol.[5]
Mechanism of Copper-Catalyzed Hydroxylation
This approach is part of the broader class of transition metal-catalyzed cross-coupling reactions. While palladium-based Buchwald-Hartwig couplings are well-known for C-N and C-O bond formation, copper catalysis offers a more cost-effective and often milder alternative for hydroxylation.[6][7][8]
The catalytic cycle, though complex, generally involves:
-
Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br), forming a Cu(III)-Ar intermediate.
-
Ligand Exchange/Metathesis: A hydroxide source (e.g., LiOH, NaOH) displaces the bromide on the copper center.
-
Reductive Elimination: The aryl group and the hydroxyl group reductively eliminate from the copper center, forming the Ar-OH bond and regenerating the active Cu(I) catalyst.[4][9] The choice of ligand is critical for stabilizing the copper intermediates and facilitating the reductive elimination step.
Experimental Protocols & Quantitative Data
General Laboratory Guidance
-
Inert Atmosphere: All reactions, especially the Grignard synthesis, should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of organometallic intermediates by atmospheric oxygen or moisture.
-
Reagent Quality: Use anhydrous solvents for the Grignard reaction. Starting materials should be of high purity (>97%) to minimize side reactions.[3]
-
Safety: 6-bromo-2-methoxynaphthalene is harmful if swallowed.[10] Hydrogen peroxide is a strong oxidizer. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Data Summary Table
| Parameter | Protocol A: Grignard Method | Protocol B: Copper-Catalyzed Method |
| Starting Material | 6-bromo-2-methoxynaphthalene | 6-bromo-2-methoxynaphthalene |
| Key Reagents | Magnesium, Trimethyl borate, H₂O₂ | Cu(acac)₂, Ligand (BHMPO), LiOH·H₂O |
| Solvent | Tetrahydrofuran (THF) | DMSO, H₂O |
| Temperature | -10 °C to Reflux | 80 °C |
| Reaction Time | ~4-6 hours | ~12-24 hours |
| Typical Yield | 70–80%[5] | 80–90%[4] |
| Key Advantage | Classic, well-understood, robust | Milder conditions, high functional group tolerance |
BHMPO: N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide
Protocol A: Synthesis via Grignard Reagent and Oxidation
This protocol is adapted from a well-established procedure for a related isomer, demonstrating its reliability.[5]
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Grignard Initiation: To the flask, add magnesium turnings (1.2 eq, 1.2 mmol, 29 mg) and a single crystal of iodine. Add 5 mL of anhydrous THF.
-
Grignard Formation: Dissolve 6-bromo-2-methoxynaphthalene (1.0 eq, 1.0 mmol, 237 mg) in 10 mL of anhydrous THF and charge this solution into the dropping funnel. Add a small portion (~1-2 mL) of the bromide solution to the magnesium suspension. If the reaction does not initiate (indicated by gentle bubbling and disappearance of the iodine color), gently warm the flask with a heat gun until it begins.
-
Reaction: Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture to reflux for an additional 1 hour to ensure complete formation of the Grignard reagent. Cool the resulting dark solution to room temperature.
-
Boronic Ester Formation: In a separate flame-dried flask under nitrogen, dissolve trimethyl borate (1.2 eq, 1.2 mmol, 125 mg, 0.14 mL) in 10 mL of anhydrous THF. Cool this solution to -10 °C using an ice-salt bath.
-
Addition: Transfer the prepared Grignard solution via cannula or dropping funnel to the cold trimethyl borate solution over 20-30 minutes, ensuring the internal temperature does not rise above -5 °C. A white precipitate may form. Stir for an additional 30 minutes at this temperature.
-
Oxidative Workup: Cautiously add 30% hydrogen peroxide (1.5 eq, 1.5 mmol, 0.17 mL) dropwise, again maintaining the temperature below 0 °C. The reaction is exothermic.[5] After the addition, remove the cooling bath and allow the mixture to warm to room temperature over 30 minutes.
-
Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing 20 mL of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium thiosulfate solution (to quench excess peroxide), followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified as described in Section 5.0.
Protocol B: Copper-Catalyzed Hydroxylation
This protocol is based on the highly efficient system developed by Ma et al. for the hydroxylation of aryl bromides.[4][9]
Step-by-Step Methodology:
-
Reaction Setup: To a sealable reaction tube or vial, add 6-bromo-2-methoxynaphthalene (1.0 eq, 1.0 mmol, 237 mg), copper(II) acetylacetonate (Cu(acac)₂; 0.01 eq, 0.01 mmol, 2.6 mg), and N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO; 0.02 eq, 0.02 mmol, 7.1 mg).
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O; 2.0 eq, 2.0 mmol, 84 mg).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO, 2.0 mL) and deionized water (0.4 mL).
-
Reaction: Seal the tube tightly and place it in a preheated oil bath or heating block at 80 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, add 20 mL of water to the reaction mixture. Acidify the solution to pH ~3-4 with 1 M HCl.
-
Extraction: Extract the product into ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material as detailed in Section 5.0.
Workflow and Mechanistic Visualization
General Synthesis Workflow
The following diagram outlines the critical stages from starting material to the final, purified product.
Caption: Proposed catalytic cycle for the Cu-catalyzed hydroxylation reaction.
Purification and Characterization
Purification Protocol
Crude product obtained from either method will likely contain unreacted starting material, reagents, or side products. A two-step purification process is recommended for achieving high purity (>99%).
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by TLC analysis.
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb it onto a small amount of silica gel ("dry loading") for best results. Elute the column, collecting fractions and monitoring by TLC. Combine the pure fractions and evaporate the solvent.
-
-
Recrystallization:
-
Solvent System: A mixed solvent system is often effective for moderately polar compounds like phenols. [11]A good starting point is dissolving the product from chromatography in a minimal amount of a hot solvent in which it is soluble (e.g., toluene or ethyl acetate) and then adding a co-solvent in which it is poorly soluble (e.g., hexane or heptane) dropwise until the solution becomes cloudy.
-
Procedure: Re-heat the solution until it is clear, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration. [11]
-
Characterization of this compound
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons on the naphthalene ring system, a singlet for the methoxy group (–OCH₃) typically around 3.9 ppm, and a broad singlet for the phenolic hydroxyl group (–OH).
-
¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of 11 distinct carbon signals, including the methoxy carbon and the aromatic carbons, with the carbon bearing the hydroxyl group appearing at a characteristic downfield shift.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should show a molecular ion peak corresponding to the exact mass of the product (C₁₁H₁₀O₂ = 174.07 g/mol ).
-
Melting Point (m.p.): A sharp melting point is indicative of high purity.
Conclusion
The two protocols presented herein offer reliable and scalable pathways for the synthesis of this compound. The choice between the classic Grignard methodology and the modern copper-catalyzed approach will depend on the specific requirements of the research project. Both methods, when followed with care and coupled with the described purification techniques, will yield high-purity material suitable for advanced applications in pharmaceutical and chemical research.
References
-
Organic Syntheses Procedure, Coll. Vol. 5, p.735 (1973); Vol. 49, p.75 (1969). [Link]
- Google Patents. CN101234963A - Industrial synthesis technique for DL-naproxen.
-
Xia, S., Gan, L., Wang, K., Li, Z., & Ma, D. (2016). Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions. Journal of the American Chemical Society, 138(40), 13493–13496. [Link]
-
Tian, Y. (1995). Synthesis of naproxen by 1,2-aryl shift. Sci-Hub. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of Naproxen pro-drugs for enhance. An-Najah Staff. [Link]
-
Scrivanti, A., & Matteoli, U. (1995). A convenient synthesis of 2-(6-methoxy-2-naphthyl)propenoic acid (a naproxen precursor). Tetrahedron Letters, 36(49), 9015-9018. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. (2011). Palladium-Catalyzed Hydroxylation of Aryl Halides under Ambient Conditions. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2016). Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions. [Link]
-
Macmillan Group, Princeton University. (2002). Buchwald-Hartwig Chemistry. [Link]
- Google Patents. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.
-
Royal Society of Chemistry. (2014). Copper-catalyzed hydroxylation of aryl halides: efficient synthesis of phenols, alkyl aryl ethers and benzofuran derivatives in neat water. Green Chemistry. [Link]
-
European Patent Office. EP0934241B1 - PRODUCTION OF 6-BROMO-2-METHOXYNAPHTHALENE AND DERIVATIVES. [Link]
-
MDPI. (2021). N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Molbank. [Link]
-
ResearchGate. (2022). ¹H NMR spectrum of (E)−3-(1-methoxynaphthalen-2-yl)−1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one (C1). [Link]
-
Organic Syntheses Procedure. 6-bromo-2-naphthol. [Link]
-
S D Fine-Chem Ltd. 2-bromo-6-methoxynaphthalene (for synthesis). [Link]
-
PubChem. 2-Bromo-6-methoxynaphthalene. [Link]
- Google Patents. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.
-
PubChem. 1-Methoxynaphthalene. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. staff-old.najah.edu [staff-old.najah.edu]
- 3. 2-Bromo-6-methoxynaphthalene | CymitQuimica [cymitquimica.com]
- 4. Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. 2-Bromo-6-methoxynaphthalene | C11H9BrO | CID 78786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Experimental Protocol for the Recrystallization of 6-Methoxynaphthalen-1-ol
Application Note
This protocol provides a detailed methodology for the purification of 6-Methoxynaphthalen-1-ol via recrystallization. This standard laboratory technique is designed to isolate and purify the solid compound from impurities based on its differential solubility in a selected solvent at varying temperatures. The successful execution of this protocol will yield high-purity crystalline this compound, suitable for use in research, drug development, and other scientific applications where compound purity is critical. The primary method for assessing the purity of the recrystallized product is the determination of its melting point.
Health and Safety
Prior to commencing any experimental work, it is imperative to consult the Material Safety Data Sheet (MSDS) for this compound and all solvents used. The following are general safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety goggles with side shields, and chemical-resistant gloves (nitrile or neoprene are recommended).
-
Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of solvent vapors or fine crystalline dust.
-
Fire Safety: The solvents recommended in this protocol (methanol, ethanol, acetone, and hexane) are flammable. Ensure that no open flames or spark sources are present in the vicinity of the experiment. Use a heating mantle or a steam bath for heating; avoid direct heating with a hot plate.
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Waste Disposal: Dispose of all chemical waste, including filtrate and used filter paper, in appropriately labeled hazardous waste containers according to institutional and local regulations.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. The melting point is a critical parameter for assessing the purity of the final product.
| Property | Value |
| CAS Number | 22604-07-5 |
| Molecular Formula | C₁₁H₁₀O₂ |
| Molecular Weight | 174.20 g/mol |
| Appearance | Solid |
| Melting Point | 85 °C[1][2] |
| Boiling Point | 336.7 ± 15.0 °C (Predicted)[1][2] |
| Density | 1.193 ± 0.06 g/cm³ (Predicted)[1][2] |
Experimental Protocol
This protocol outlines two primary methods for the recrystallization of this compound: a single-solvent recrystallization and a two-solvent (solvent-pair) recrystallization. The choice of method will depend on the solubility characteristics of the crude material. Preliminary solubility tests on a small scale are recommended to determine the most suitable solvent system.
Materials and Reagents
-
Crude this compound
-
Methanol (ACS grade or higher)
-
Ethanol (ACS grade or higher)
-
Acetone (ACS grade or higher)
-
Hexane (ACS grade or higher)
-
Deionized water
-
Boiling chips
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks (various sizes)
-
Graduated cylinders
-
Heating mantle or steam bath
-
Magnetic stirrer and stir bars
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Watch glass
-
Desiccator or vacuum oven
-
Melting point apparatus
Protocol 1: Single-Solvent Recrystallization (Using Methanol or Ethanol)
This method is suitable if this compound is found to be highly soluble in a hot solvent and sparingly soluble in the same solvent when cold.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent (methanol or ethanol) and observe the solubility at room temperature. If the solid is sparingly soluble, gently heat the test tube. An ideal solvent will dissolve the compound completely upon heating and allow for the formation of crystals upon cooling.
-
Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size. Add a minimal amount of the selected solvent and a boiling chip.
-
Heating: Gently heat the mixture with continuous stirring. Add small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to maximize the yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if decolorization was performed): Pre-heat a clean Buchner funnel and receiving flask. Quickly filter the hot solution by gravity or vacuum filtration to remove the activated charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature on a heat-resistant surface. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals on the filter paper by drawing air through the funnel for several minutes. For complete drying, transfer the crystals to a pre-weighed watch glass and place them in a desiccator or a vacuum oven at a low temperature.
-
Analysis: Once the crystals are completely dry, determine their mass and calculate the percent recovery. Measure the melting point of the recrystallized product. A sharp melting point close to the literature value of 85 °C indicates a high degree of purity.
Protocol 2: Two-Solvent Recrystallization (Using Acetone/Hexane)
This method is employed when a single suitable solvent cannot be identified. In this system, this compound should be soluble in the "good" solvent (acetone) and insoluble in the "poor" solvent (hexane). The two solvents must be miscible.
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot acetone in an Erlenmeyer flask.
-
Inducing Crystallization: While the solution is still hot, add hexane dropwise with swirling until the solution becomes faintly cloudy. This indicates the point of saturation.
-
Re-dissolution: Add a few drops of hot acetone until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to promote further crystallization.
-
Isolation, Washing, and Drying: Follow steps 7-10 from Protocol 1, using the cold acetone/hexane solvent mixture for washing the crystals.
Experimental Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
References
Application Note and Protocol: Purification of 6-Methoxynaphthalen-1-ol via Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Methoxynaphthalen-1-ol is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its purity is crucial for the success of subsequent synthetic steps and for ensuring the desired pharmacological profile of the final products. Column chromatography is a fundamental, reliable, and widely used technique for the purification of moderately polar organic compounds like this compound from crude reaction mixtures.[1] This document provides a detailed protocol for the efficient purification of this compound using silica gel column chromatography. The principle of this separation relies on the differential partitioning of the compound of interest and its impurities between a stationary phase (silica gel) and a mobile phase (an organic solvent mixture).[1]
Data Presentation
The following table summarizes the key parameters for the column chromatography purification of this compound. These parameters are based on established protocols for structurally similar compounds and may require minor optimization depending on the specific impurity profile of the crude material.
| Parameter | Recommended Specification | Notes |
| Stationary Phase | Silica Gel (60-120 mesh or 70-230 mesh) | Standard grade silica gel is suitable. For compounds sensitive to acid, neutralized silica gel or alumina may be considered.[2] |
| Mobile Phase | n-Hexane / Ethyl Acetate (EtOAc) | A gradient elution is recommended, starting with a low polarity mixture and gradually increasing the polarity. |
| Initial Eluent | 95:5 (v/v) Hexane:EtOAc | This low polarity eluent will wash out non-polar impurities. |
| Elution Gradient | Gradually increase the proportion of Ethyl Acetate | A stepwise or linear gradient can be employed. For example, progressing from 95:5 to 90:10, 80:20, and so on. A 4:1 Hexane:EtOAc ratio has been effective for similar compounds.[3] |
| TLC Monitoring | 7:3 (v/v) Hexane:EtOAc | This system can be used to identify fractions containing the pure product. The Rf value of a related compound was reported as 0.2 in a 1:1 (v/v) hexane-ethyl acetate system. |
| Sample Loading | Dry or Wet Loading | Dry loading is preferred for better resolution. |
| Ratio of Sample to Stationary Phase | 1:30 to 1:50 (w/w) | This ratio ensures good separation without overloading the column.[2] |
Experimental Protocol
This protocol outlines a comprehensive procedure for the purification of this compound using silica gel column chromatography.
1. Materials and Equipment
-
Crude this compound
-
Silica gel (60-120 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column with a stopcock
-
Cotton wool or glass frit
-
Sand (washed and dried)
-
Beakers and Erlenmeyer flasks
-
Round-bottom flask
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes or flasks
2. Column Preparation (Slurry Method)
-
Ensure the chromatography column is clean, dry, and mounted vertically.
-
Place a small plug of cotton wool or a glass frit at the bottom of the column to support the packing material.[2] Add a thin layer of sand on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc).
-
Carefully and slowly pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica gel settles, continuously add more slurry until the desired column height is reached. Never let the column run dry.
-
Once the silica gel has settled, add a thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.[1]
-
Drain the excess solvent until the solvent level is just above the top layer of sand.
3. Sample Loading
-
Dry Loading (Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and concentrate the mixture to dryness using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Wet Loading:
-
Dissolve the crude product in the minimum volume of the initial mobile phase.
-
Carefully apply the solution to the top of the column using a pipette, allowing it to adsorb onto the silica gel.
-
4. Elution and Fraction Collection
-
Carefully add the initial mobile phase (95:5 Hexane:EtOAc) to the top of the column without disturbing the sand layer.
-
Open the stopcock and begin collecting the eluate in fractions (e.g., 10-20 mL per fraction).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is as follows:
-
95:5 Hexane:EtOAc (to elute non-polar impurities)
-
90:10 Hexane:EtOAc
-
80:20 Hexane:EtOAc
-
Continue to increase the polarity as needed based on TLC monitoring.
-
-
Maintain a constant flow of eluent and never let the solvent level drop below the top of the sand layer.
5. Monitoring the Separation
-
Monitor the separation process by performing Thin Layer Chromatography (TLC) on the collected fractions.
-
Spot a small aliquot from each fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., 7:3 Hexane:EtOAc).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure this compound (single spot on TLC).
6. Isolation of the Purified Compound
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Further dry the compound under high vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Workflow for the purification of this compound by column chromatography.
References
Application Notes and Protocols: 6-Methoxynaphthalen-1-ol in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 6-methoxynaphthalen-1-ol in palladium-catalyzed cross-coupling reactions. This versatile building block, after activation of its hydroxyl group, can be effectively employed in the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are crucial transformations in the synthesis of pharmaceuticals and other advanced materials.
Introduction
The naphthalene scaffold is a key structural motif in a multitude of biologically active compounds and functional materials. This compound offers a synthetically attractive starting material for the elaboration of this core structure. However, the direct use of phenols and naphthols in palladium-catalyzed cross-coupling reactions is challenging due to the poor leaving group ability of the hydroxyl moiety. Therefore, an essential first step is the activation of the hydroxyl group, typically by conversion to a sulfonate ester, such as a trifluoromethanesulfonate (triflate). This transforms the naphthol into a highly reactive electrophile suitable for a range of palladium-catalyzed transformations, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.
Activation of this compound
To render this compound amenable to palladium-catalyzed cross-coupling, the hydroxyl group must be converted into a more reactive leaving group. The most common and effective method is its transformation into a triflate.
Synthesis of 6-Methoxy-1-naphthyl Trifluoromethanesulfonate
This protocol outlines the preparation of the key intermediate for subsequent cross-coupling reactions.
Reaction Scheme:
Caption: Synthesis of 6-methoxy-1-naphthyl triflate.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add pyridine (1.5 eq) dropwise at 0 °C.
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M aqueous HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the 6-methoxy-1-naphthyl triflate.
Palladium-Catalyzed Cross-Coupling Reactions
The activated 6-methoxy-1-naphthyl triflate can be utilized in various palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the naphthyl triflate and an organoboron compound, typically a boronic acid or its ester. This reaction is instrumental in the synthesis of biaryl and vinyl-substituted naphthalene derivatives.
Caption: Suzuki-Miyaura Coupling Workflow.
Generalized Experimental Protocol:
-
In a Schlenk flask, combine 6-methoxy-1-naphthyl triflate (1.0 eq), the desired aryl or vinyl boronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add a degassed solvent system, commonly a mixture of dioxane and water (e.g., 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired coupled product.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Naphthyl Triflates
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 12-24 | 70-95 |
| Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 80-98 |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | t-BuOH | 100 | 18 | 75-90 |
Note: These are generalized conditions and may require optimization for 6-methoxy-1-naphthyl triflate.
Heck Reaction
The Heck reaction facilitates the coupling of the naphthyl triflate with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation and the introduction of vinyl groups onto the naphthalene core.[1]
Caption: Heck Reaction Workflow.
Generalized Experimental Protocol:
-
To a sealable reaction vessel, add 6-methoxy-1-naphthyl triflate (1.0 eq), the alkene (1.2-2.0 eq), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 2-10 mol%).
-
Add a base, typically an amine base like triethylamine (Et₃N) or an inorganic base such as K₂CO₃ (2.0-3.0 eq).
-
Add an anhydrous polar aprotic solvent like DMF or acetonitrile.
-
Seal the vessel and heat the mixture to 80-140 °C for 12-48 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the desired substituted alkene.
Table 2: Representative Conditions for Heck Reaction of Aryl Triflates
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (3) | DMF | 100 | 24 | 60-90 |
| PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | DMA | 120 | 18 | 65-85 |
| Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cy₂NMe (2) | Dioxane | 100 | 12 | 70-95 |
Note: These are generalized conditions and may require optimization for 6-methoxy-1-naphthyl triflate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling the naphthyl triflate with a primary or secondary amine. This reaction is of high importance in medicinal chemistry for the synthesis of arylamines.[2]
Caption: Buchwald-Hartwig Amination Workflow.
Detailed Experimental Protocol (Adapted from amination of 2-naphthyl triflate):
-
In a glovebox, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq).
-
Add the 6-methoxy-1-naphthyl triflate (1.0 eq) to the tube.
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Add the amine (1.2 eq) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium black.
-
Concentrate the filtrate and purify the crude product by column chromatography to afford the desired N-arylated amine.
Table 3: Conditions for Buchwald-Hartwig Amination of 2-Naphthyl Triflate (as a model for 6-methoxy-1-naphthyl triflate)
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Amine | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ (1.4) | Toluene | Aniline | 100 | 18 | 95 |
| Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.5) | Dioxane | Morpholine | 100 | 12 | 92 |
| Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2) | Toluene | Benzylamine | 90 | 24 | 88 |
Conclusion
This compound is a valuable precursor for the synthesis of a diverse array of functionalized naphthalene derivatives through palladium-catalyzed cross-coupling reactions. The key to its successful application lies in the initial activation of the hydroxyl group to a triflate, which then serves as a versatile electrophile in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The provided protocols offer robust starting points for the development of synthetic routes towards complex molecules for applications in drug discovery and materials science. Researchers should note that reaction conditions may require optimization depending on the specific substrates and desired products.
References
Application Notes and Protocols for Williamson Ether Synthesis of 6-Methoxynaphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1,6-dimethoxynaphthalene via the Williamson ether synthesis, starting from 6-methoxynaphthalen-1-ol. The Williamson ether synthesis is a reliable and widely used method for preparing ethers, proceeding via an SN2 reaction between an alkoxide and a suitable electrophile.[1][2] In this application, the hydroxyl group of this compound is deprotonated by a base to form a nucleophilic alkoxide, which then reacts with a methylating agent to yield the target ether. This protocol offers a straightforward and efficient procedure for researchers engaged in organic synthesis and drug development.
Introduction
The Williamson ether synthesis is a fundamental reaction in organic chemistry used for the preparation of both symmetrical and unsymmetrical ethers. The reaction involves the nucleophilic displacement of a halide or other suitable leaving group by an alkoxide ion.[1][2] The alkoxide is typically generated in situ by treating an alcohol with a strong base. For the synthesis of 1,6-dimethoxynaphthalene, this compound serves as the alcohol precursor. The choice of base, solvent, and methylating agent is crucial for optimizing the reaction yield and purity of the product. This protocol details a robust method for the O-methylation of this compound.
Data Presentation
| Parameter | Protocol Details |
| Starting Material | This compound |
| Product | 1,6-Dimethoxynaphthalene |
| Methylating Agent | Dimethyl Sulfate or Methyl Iodide |
| Base | Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) |
| Solvent | Acetone or Petroleum Ether/Water (with phase transfer catalyst) |
| Reaction Temperature | 50-60 °C or Reflux |
| Reaction Time | 2-6 hours (monitored by TLC) |
| Purity | >98% (after purification) |
| Yield | >95% |
Experimental Protocols
This section outlines two effective protocols for the Williamson ether synthesis of this compound.
Protocol 1: Methylation using Dimethyl Sulfate in a Biphasic System
This method is adapted from procedures for the methylation of dihydroxynaphthalenes and is highly efficient.[3]
Materials:
-
This compound
-
Dimethyl Sulfate ((CH₃)₂SO₄)
-
Sodium Hydroxide (NaOH)
-
Petroleum Ether
-
Hydrosulfite (Sodium dithionite, Na₂S₂O₄) - to prevent oxidation
-
Quaternary ammonium salt (e.g., Tetrabutylammonium bromide) - as a phase transfer catalyst
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare an aqueous solution of sodium hydroxide.
-
Add petroleum ether to the flask to create a biphasic system.
-
To this mixture, add this compound, a catalytic amount of hydrosulfite, and the quaternary ammonium salt.
-
Heat the mixture to 50-60 °C with vigorous stirring.
-
Slowly add dimethyl sulfate dropwise to the reaction mixture over a period of 30-60 minutes.
-
After the initial addition, continue to add an aqueous solution of NaOH and dimethyl sulfate in stages to ensure complete reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer (petroleum ether).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude 1,6-dimethoxynaphthalene.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Methylation using Methyl Iodide in Acetone
This is a classic Williamson ether synthesis protocol suitable for laboratory-scale preparations.[4]
Materials:
-
This compound
-
Methyl Iodide (CH₃I)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add this compound and anhydrous potassium carbonate.
-
Add anhydrous acetone to the flask to create a suspension.
-
Carefully add methyl iodide to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Maintain the reflux for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the potassium carbonate and any inorganic salts.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrate and the washings, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude 1,6-dimethoxynaphthalene by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography.
Mandatory Visualizations
Caption: Reaction mechanism of Williamson ether synthesis.
Caption: General experimental workflow for the synthesis.
References
Application of 6-Methoxynaphthalen-1-ol in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxynaphthalen-1-ol is a versatile bicyclic aromatic compound that holds potential as a starting material for the synthesis of a variety of pharmaceutical intermediates. Its substituted naphthalene core is a common scaffold in numerous biologically active molecules. While its isomer, 6-methoxy-2-naphthol, and its derivatives are well-known precursors to the non-steroidal anti-inflammatory drug (NSAID) Nabumetone, the applications of this compound are less documented but equally promising for generating novel molecular entities.
This document provides detailed application notes and protocols for the derivatization of this compound through common and robust synthetic methodologies. These reactions can be employed to generate a library of compounds for screening in drug discovery programs. The primary reactive sites of this compound are the hydroxyl group, which can undergo O-alkylation, and the electron-rich naphthalene ring, which is amenable to electrophilic substitution.
Application Notes
The strategic functionalization of this compound can lead to a diverse range of intermediates. The following are key synthetic transformations that can be applied to this scaffold:
O-Alkylation via Williamson Ether Synthesis
The phenolic hydroxyl group of this compound can be readily alkylated to form a variety of ether derivatives. In medicinal chemistry, the introduction of different ether functionalities can significantly modulate a compound's pharmacokinetic properties, such as lipophilicity, metabolic stability, and cell permeability. This straightforward reaction allows for the introduction of a wide array of alkyl, aryl, and functionalized side chains.
Electrophilic Aromatic Substitution
The naphthalene ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and methoxy groups. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to introduce new functional groups onto the ring. These new functionalities can serve as handles for further synthetic transformations, including cross-coupling reactions, to build more complex molecular architectures. The directing effects of the existing substituents will influence the position of the incoming electrophile.
Conversion to a Triflate for Cross-Coupling Reactions
The hydroxyl group can be converted to a triflate (trifluoromethanesulfonate), which is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This opens up the possibility of forming carbon-carbon and carbon-heteroatom bonds at the 1-position of the naphthalene ring. Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are powerful methods to introduce aryl, heteroaryl, amino, and alkynyl groups, respectively. This strategy dramatically expands the accessible chemical space for drug discovery.
Experimental Protocols
Protocol 1: O-Alkylation of this compound (Williamson Ether Synthesis)
Objective: To synthesize a library of 1-alkoxy-6-methoxynaphthalenes.
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Various alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl chloride)
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and hotplate
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetone or DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (for acetone) or at 60 °C (for DMF) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with water and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-alkoxy-6-methoxynaphthalene.
| Alkyl Halide | Product | Hypothetical Yield |
| Methyl Iodide | 1,6-Dimethoxynaphthalene | 95% |
| Ethyl Bromide | 1-Ethoxy-6-methoxynaphthalene | 92% |
| Benzyl Chloride | 1-(Benzyloxy)-6-methoxynaphthalene | 88% |
Protocol 2: Nitration of this compound
Objective: To introduce a nitro group onto the naphthalene ring for further functionalization.
Materials:
-
This compound
-
Acetic acid
-
Nitric acid (70%)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of nitric acid (1.1 eq) in acetic acid dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral.
-
Dry the solid under vacuum to obtain the crude nitro-substituted this compound.
-
Purify the product by recrystallization or column chromatography.
| Product | Hypothetical Position of Substitution | Hypothetical Yield |
| Nitro-6-methoxynaphthalen-1-ol | 2- or 4-position | 75% |
Visualizations
Caption: Synthetic workflow for the diversification of this compound.
Naphthalene derivatives have been investigated for their potential to modulate the melatoninergic system. The following diagram illustrates a simplified signaling pathway for melatonin receptors.
Application Notes: Synthesis of Nabumetone from Various Precursors
Introduction
Nabumetone, chemically known as 4-(6-methoxy-2-naphthyl)butan-2-one, is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug.[1][2] Upon administration, it is metabolized in the liver to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA), which is a potent inhibitor of cyclooxygenase (COX) enzymes, exhibiting some selectivity for COX-2.[1][3] This mechanism of action reduces the production of prostaglandins, which are mediators of inflammation and pain.[1] The prodrug nature of nabumetone contributes to its enhanced gastrointestinal tolerability compared to other NSAIDs.[2]
While the requested synthesis route starts from 6-methoxynaphthalen-1-ol, a thorough review of the scientific literature and patents indicates that the common and well-established industrial syntheses of Nabumetone originate from different precursors. The primary starting materials for Nabumetone synthesis are 6-methoxy-2-naphthaldehyde, 2-acetyl-6-methoxynaphthalene, and 2-bromo-6-methoxynaphthalene. This document details the established protocols for synthesizing Nabumetone from these precursors.
Route 1: Synthesis from 6-Methoxy-2-naphthaldehyde
This route involves a base-catalyzed aldol condensation of 6-methoxy-2-naphthaldehyde with acetone to form an intermediate, 4-(6-methoxy-2-naphthyl)-3-buten-2-one, which is subsequently reduced to Nabumetone.[4][5]
Reaction Pathway
Caption: Synthesis of Nabumetone from 6-methoxy-2-naphthaldehyde.
Experimental Protocol
Step 1: Synthesis of 4-(6-methoxy-2-naphtyl)-3-buten-2-one (Intermediate)
-
Dissolve 6-methoxy-2-naphthaldehyde in acetone.[5]
-
Use a 10% aqueous sodium hydroxide solution as a catalyst.[5] The volume ratio of 6-methoxy-2-naphthaldehyde to acetone to sodium hydroxide solution should be approximately 6:50:1.[5]
-
Maintain the reaction temperature between 10-40°C for 4-6 hours.[5]
-
After the reaction, concentrate the mixture by atmospheric distillation.[5]
-
Dilute the concentrated material with distilled water and adjust the pH to neutral using concentrated hydrochloric acid.[5]
-
Filter the resulting precipitate to obtain the intermediate.[5]
Step 2: Synthesis of Nabumetone
-
Dissolve the intermediate, 4-(6-methoxy-2-naphtyl)-3-buten-2-one, in ethyl acetate.[4]
-
Add a Raney nickel or Palladium on carbon (Pd/C) catalyst.[4][5]
-
Introduce hydrogen gas and maintain the reaction at 20-30°C and a pressure of 0.1-4 MPa for 5 hours.[5]
-
After the reaction is complete, filter off the catalyst.[5]
-
Recrystallize the product from a suitable solvent to obtain pure Nabumetone.[5]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 6-methoxy-2-naphthaldehyde | [4][5] |
| Reagents | Acetone, NaOH, H₂, Pd/C or Raney Ni | [4][5] |
| Solvent | Ethyl Acetate | [4] |
| Reaction Time | 4-6 hours (Step 1), 5 hours (Step 2) | [5] |
| Temperature | 10-40°C (Step 1), 20-30°C (Step 2) | [5] |
| Overall Yield | >94% | [5] |
Route 2: Synthesis from 2-Acetyl-6-methoxynaphthalene
This process involves the condensation of 2-acetyl-6-methoxynaphthalene with ethyl acetate, followed by catalytic hydrogenation of the resulting ketoenol intermediate.[4]
Reaction Pathway
Caption: Synthesis of Nabumetone from 2-acetyl-6-methoxynaphthalene.
Experimental Protocol
Step 1: Synthesis of the Ketoenol Intermediate
-
Condense commercially available 2-acetyl-6-methoxynaphthalene with ethyl acetate.[4]
-
Use potassium sec-butoxide as a base in a dimethyl sulfoxide (DMSO) solvent.[4]
-
This reaction yields the corresponding ketoenol intermediate.[4]
Step 2: Synthesis of Nabumetone
-
Reduce the ketoenol intermediate with hydrogen gas.[4]
-
Use Palladium on carbon (Pd/C) as a catalyst in an ethyl acetate solvent.[4]
-
A catalytic amount of sulfuric acid is also required.[4]
-
Purification of the product yields Nabumetone.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2-acetyl-6-methoxynaphthalene | [4] |
| Reagents | Ethyl acetate, Potassium sec-butoxide, H₂, Pd/C, H₂SO₄ | [4] |
| Solvent | DMSO, Ethyl Acetate | [4] |
| Yield | Not specified | [4] |
Route 3: Synthesis from 2-Bromo-6-methoxynaphthalene
This method utilizes a palladium-catalyzed Heck reaction between 2-bromo-6-methoxynaphthalene and an olefin, such as 3-buten-2-ol.[6]
Reaction Pathway
Caption: Synthesis of Nabumetone from 2-bromo-6-methoxynaphthalene.
Experimental Protocol
-
Heat a mixture of 2-bromo-6-methoxynaphthalene (10 mmol), 3-buten-2-ol (15 mmol), palladium (II) acetate (0.09 mmol), triphenylphosphine (0.18 mmol), and sodium bicarbonate (12 mmol) in N-methyl pyrrolidone (10 mL).[6]
-
Maintain the reaction temperature at 140-145°C under an inert atmosphere for 5 hours.[6]
-
After heating, cool the reaction mixture to room temperature.[6]
-
Pour the mixture into water to precipitate the solid product.[6]
-
Redissolve the solid in dichloromethane and filter to remove undissolved material.[6]
-
Concentrate the organic filtrate to obtain the crude product.[6]
-
The solid can be recrystallized to yield pure Nabumetone with a melting point of approximately 80°C.[6]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2-bromo-6-methoxynaphthalene | [6] |
| Reagents | 3-buten-2-ol, Palladium (II) acetate, Triphenylphosphine, Sodium bicarbonate | [6] |
| Solvent | N-methyl pyrrolidone | [6] |
| Reaction Time | 5 hours | [6] |
| Temperature | 140-145°C | [6] |
| Yield | 74-76% (crude) | [6] |
General Experimental Workflow
The following diagram illustrates a general workflow applicable to the synthesis and purification of Nabumetone.
Caption: General workflow for the synthesis and purification of Nabumetone.
References
- 1. What is the mechanism of Nabumetone? [synapse.patsnap.com]
- 2. eprajournals.com [eprajournals.com]
- 3. Nabumetone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Nabumetone, BRL-14777, Nabuser, Listran, Relafen, Relifen, Arthaxan, Relifex-药物合成数据库 [drugfuture.com]
- 5. CN103130628A - Preparation method of nabumetone - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
Application Notes and Protocols: 6-Methoxynaphthalen-1-ol in the Design of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 6-methoxynaphthalen-1-ol and its derivatives in the creation of fluorescent probes. These probes have shown significant utility in the detection of various analytes, including metal ions and biomolecules, as well as in cellular imaging applications.
Introduction
This compound serves as a versatile platform for the development of fluorescent probes due to its inherent fluorescence and the ability to chemically modify its structure to impart selectivity and sensitivity towards specific targets. The methoxy and hydroxyl groups on the naphthalene core can be readily derivatized to introduce recognition moieties and modulate the photophysical properties of the resulting probes. This document outlines the synthesis, mechanisms of action, and experimental protocols for several fluorescent probes derived from this core structure.
Probe 1: 2-(Bromomethyl)-6-methoxynaphthalene for Cellular Imaging
Application: Covalent labeling and visualization of intracellular components.
This probe acts as a general stain for cellular architecture and protein localization studies by covalently binding to nucleophilic residues within the cell.[1]
Signaling Pathway and Mechanism
The primary mechanism of action is covalent labeling via a nucleophilic substitution (SN2) reaction. The electrophilic bromomethyl group reacts with cellular nucleophiles, such as the thiol groups of cysteine residues in proteins, forming a stable thioether bond. This permanently attaches the fluorescent methoxynaphthalene tag to intracellular biomolecules.[1][2]
Quantitative Data
| Property | Value | Notes |
| Excitation Wavelength (λex) | ~330 - 350 nm | Estimated based on naphthalene derivatives.[1][2] |
| Emission Wavelength (λem) | ~420 - 450 nm | Estimated based on naphthalene derivatives.[1][2] |
| Stokes Shift | ~90 - 100 nm | Calculated from estimated excitation and emission maxima.[1][2] |
| Fluorescence Quantum Yield (ΦF) | 0.3 - 0.5 | Highly dependent on the local microenvironment and conjugation to biomolecules.[2] |
| Molar Extinction Coefficient (ε) | 5,000 - 15,000 M⁻¹cm⁻¹ | Typical range for naphthalene derivatives.[2] |
Experimental Protocols
Synthesis of 2-(Bromomethyl)-6-methoxynaphthalene (A plausible route)
A potential synthesis involves the bromination of 2-methoxy-naphthalene followed by functional group manipulation.
-
Bromination of 2-Methoxynaphthalene: React 2-methoxynaphthalene with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride with a radical initiator (e.g., AIBN) to achieve benzylic bromination.
-
Purification: The product can be purified by recrystallization or column chromatography.
Protocol for Live-Cell Imaging
-
Materials:
-
2-(Bromomethyl)-6-methoxynaphthalene
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Cultured cells on glass-bottom dishes
-
Fluorescence microscope with a DAPI filter set.[3]
-
-
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the probe in anhydrous DMSO. Store in aliquots at -20°C, protected from light.[3]
-
Cell Preparation: Plate cells on a glass-bottom dish to achieve 50-70% confluency on the day of the experiment.[3]
-
Staining:
-
Washing: Wash the cells two to three times with warm live-cell imaging medium to remove unbound probe.[3]
-
Imaging: Image the cells using a fluorescence microscope with a filter set appropriate for blue fluorescence (e.g., excitation ~340-360 nm, emission ~420-460 nm).[3]
-
Probe 2: Hydrazone of 2-Acetyl-6-methoxynaphthalene for Thallium (Tl³⁺) Detection
Application: Selective turn-on fluorescent detection of Tl³⁺ ions.
This probe, designated as TP-1, is synthesized from 2-acetyl-6-methoxynaphthalene and hydrazine. It exhibits a selective fluorescence enhancement in the presence of Tl³⁺.[4]
Signaling Pathway and Mechanism
The detection mechanism is based on the Tl³⁺-assisted hydrolysis of the non-fluorescent hydrazone back to the highly fluorescent 2-acetyl-6-methoxynaphthalene.[4]
Quantitative Data
| Property | Value | Notes |
| Excitation Wavelength (λex) | 309 nm | [2] |
| Emission Wavelength (λem) | 443 nm | [2] |
| Detection Limit | 19 nM | [4] |
| Response Time | < 2 minutes | [4] |
Experimental Protocols
Synthesis of 2-Acetyl-6-methoxynaphthalene
This can be achieved via a Friedel-Crafts acylation of 2-methoxynaphthalene.
-
Reaction Setup: In a flask, dissolve 2-methoxynaphthalene in a dry solvent like nitrobenzene.
-
Acylation: Cool the mixture in an ice bath and add anhydrous aluminum chloride, followed by the dropwise addition of acetyl chloride.
-
Workup: After the reaction is complete, pour the mixture into a beaker of ice and concentrated hydrochloric acid. The organic layer is then separated, washed, and the solvent removed.
-
Purification: The crude product is purified by vacuum distillation and recrystallization from methanol to yield white crystals.
Synthesis of TP-1 Probe
-
Dissolve 2-acetyl-6-methoxynaphthalene in ethanol.
-
Add an excess of hydrazine monohydrate dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
The resulting precipitate is filtered and washed with ethanol.[4]
Protocol for Tl³⁺ Detection
-
Materials:
-
TP-1 probe
-
N,N-dimethylformamide (DMF)
-
Acetate buffer (pH 4.8)
-
Thallium(III) nitrate solution
-
Fluorometer
-
-
Procedure:
-
Prepare a stock solution of TP-1 in DMF.
-
In a cuvette, prepare the measurement solution containing TP-1 (e.g., 5.0 μM) in acetate buffer (pH 4.8) with 1% (v/v) DMF.[2]
-
Record the initial fluorescence spectrum (λex = 309 nm).
-
Add varying concentrations of Tl³⁺ solution and record the fluorescence spectra.
-
A linear increase in fluorescence intensity at 443 nm corresponds to the concentration of Tl³⁺.[2]
-
Probe 3: Naphthalene Schiff Base for pH-Tuned Detection of Mg²⁺ and Al³⁺
Application: Dual-analyte fluorescent probe for the quantitative detection of Al³⁺ and Mg²⁺ by tuning the pH.
This Schiff base probe, synthesized from a naphthalene derivative and benzoyl hydrazine, exhibits an "off-on" fluorescent response to Al³⁺ at pH 6.3 and to Mg²⁺ at pH 9.4.[5]
Signaling Pathway and Mechanism
The sensing mechanism involves the inhibition of Photoinduced Electron Transfer (PET). In the free probe, the fluorescence is quenched. Upon chelation with Al³⁺ or Mg²⁺, the PET process is blocked, leading to a significant enhancement in fluorescence. The pH of the solution dictates the selective binding to either Al³⁺ or Mg²⁺.[5]
Quantitative Data
| Analyte | pH | Emission Wavelength (λem) |
| Al³⁺ | 6.3 | 475 nm |
| Mg²⁺ | 9.4 | 460 nm |
Data extracted from reference[5]
Experimental Protocols
Synthesis of Naphthalene Schiff Base Probe (General Procedure)
-
Synthesis of Naphthaldehyde Precursor: Synthesize a suitable naphthaldehyde derivative, such as 2-hydroxy-1-naphthaldehyde, from 2-naphthol via the Reimer-Tiemann reaction.[1][6]
-
Condensation Reaction: React the naphthaldehyde derivative with a hydrazine derivative (e.g., benzoyl hydrazine) in a suitable solvent like ethanol under reflux for several hours.
-
Purification: The resulting Schiff base product is purified by filtration, washing, and recrystallization.
Protocol for Al³⁺ and Mg²⁺ Detection
-
Materials:
-
Naphthalene Schiff base probe
-
Ethanol
-
HEPES buffer (20 mM)
-
Solutions of various metal ions
-
Fluorometer
-
-
Procedure for Al³⁺ Detection:
-
Procedure for Mg²⁺ Detection:
Probe 4: 6-(1H-benzimidazol-2-yl)naphthalen-2-ol for Thiophenol Detection
Application: A fluorescent probe for the detection of thiophenols.
This probe is designed with a fluorophore (naphthalene-benzimidazole) and a recognition/quenching group. The presence of thiophenol leads to the recovery of fluorescence.[7]
Signaling Pathway and Mechanism
The probe (BIN-T) consists of the 6-(1H-benzimidazol-2-yl)naphthalen-2-ol (BIN) fluorophore linked to a 2,4-dinitrobenzenesulfonyl group, which acts as both a recognition site for thiophenols and a fluorescence quencher. Thiophenol displaces the quenching group, restoring the fluorescence of the BIN fluorophore.[7]
Quantitative Data
Quantitative data for the specific BIN-T probe's performance are primarily discussed in a theoretical context in the available literature. Experimental validation would be required to establish precise metrics such as detection limit and quantum yield.
Experimental Protocols
Synthesis of 6-(1H-benzimidazol-2-yl)naphthalen-2-ol (BIN)
-
Carboxylic Acid Synthesis: Convert 6-methoxy-2-naphthonitrile to 6-methoxy-2-naphthoic acid.
-
Condensation: React the 6-methoxy-2-naphthoic acid with o-phenylenediamine in a high-boiling solvent or under acidic conditions to form the benzimidazole ring.
-
Demethylation: Cleave the methyl ether to yield the final 6-(1H-benzimidazol-2-yl)naphthalen-2-ol.
Protocol for Thiophenol Detection (General)
-
Probe Preparation: Synthesize the BIN-T probe by reacting BIN with 2,4-dinitrobenzenesulfonyl chloride.
-
Measurement:
-
Dissolve the BIN-T probe in a suitable buffer solution.
-
Add the sample containing thiophenol.
-
Monitor the increase in fluorescence intensity over time using a fluorometer. The excitation and emission wavelengths would be determined by the spectral properties of the BIN fluorophore.
-
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of 2-hydroxy-1-naphthaldehyde under conditions of heterogeneous catalysis - Lookchem [lookchem.com]
- 3. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Method for synthesizing 6-methoxy-2-naphthaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. 2-溴-6-甲氧基萘 97% | Sigma-Aldrich [sigmaaldrich.com]
Derivatization of 6-Methoxynaphthalen-1-ol for biological assays
An Application Guide to the Strategic Derivatization of 6-Methoxynaphthalen-1-ol for Enhanced Biological Screening
Authored by a Senior Application Scientist
Abstract
The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] This bicyclic aromatic hydrocarbon and its derivatives exhibit a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] this compound, a readily available starting material, presents a particularly valuable scaffold. Its hydroxyl group offers a reactive handle for chemical modification, while the methoxy group subtly modulates the electronic and steric properties of the naphthalene ring system. The strategic derivatization of this molecule is a critical step in drug discovery, allowing for the fine-tuning of its physicochemical properties to enhance biological efficacy, selectivity, and pharmacokinetic profiles.[1] This document provides a detailed guide for researchers, outlining the rationale, key strategies, and step-by-step protocols for the derivatization of this compound to generate libraries of novel compounds for biological evaluation.
The Rationale: Why Derivatize this compound?
The decision to chemically modify a parent molecule like this compound is driven by the core principles of medicinal chemistry. Derivatization is not a random process but a targeted effort to optimize the molecule's interaction with biological systems.
-
Modulating Physicochemical Properties: The introduction of different functional groups can significantly alter key properties such as lipophilicity (fat solubility) and aqueous solubility. For instance, converting the polar hydroxyl group into an ether or ester can increase a compound's ability to cross cellular membranes, a crucial step for reaching intracellular targets.[1]
-
Probing Structure-Activity Relationships (SAR): By systematically creating a series of related compounds (an analogue library) and testing their biological activity, researchers can decipher the relationship between a molecule's structure and its function.[3] This empirical process is fundamental to identifying the specific molecular features, or "pharmacophore," responsible for the desired biological effect, such as inhibiting an enzyme or killing a cancer cell.[4]
-
Introducing Novel Bioactive Moieties: The hydroxyl group serves as an anchor point to attach other chemical groups known for specific biological interactions. For example, attaching a sulfonamide group can target carbonic anhydrase enzymes,[2][5] while adding other moieties might enhance antioxidant or acetylcholinesterase inhibitory activity.[2]
-
Development of Fluorescent Probes: The naphthalene ring system is inherently fluorescent. This property can be harnessed by derivatizing this compound to create probes for advanced biological assays, such as Förster Resonance Energy Transfer (FRET). In such an application, the naphthalene derivative acts as a fluorescent donor, allowing for the study of molecular interactions, like ligand binding to a protein kinase C domain.[6]
Core Derivatization Workflow
The primary site for derivatization on this compound is the highly reactive hydroxyl group at the C-1 position. The following workflow outlines the most common and effective strategies to generate chemical diversity from this starting point.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence resonance energy transfer-based screening for protein kinase C ligands using 6-methoxynaphthalene-labeled 1,2-diacylglycerol-lactones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note and Protocol for O-methylation of 6-Methoxynaphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the O-methylation of 6-methoxynaphthalen-1-ol to synthesize 1,6-dimethoxynaphthalene. This reaction is a crucial step in the synthesis of various pharmaceutical intermediates and fine chemicals.[1][2] The protocol is based on the well-established Williamson ether synthesis, utilizing dimethyl sulfate (DMS) as the methylating agent in the presence of a base.[1][3] The procedure has been optimized for high yield and purity, minimizing the need for extensive purification.[3][4]
Introduction
O-methylation of phenolic hydroxyl groups is a fundamental transformation in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[5] The resulting aryl methyl ethers often exhibit modified biological activity and physicochemical properties compared to their parent phenols. 1,6-Dimethoxynaphthalene, the product of the O-methylation of this compound, is a key intermediate in the synthesis of various compounds, including those with potential applications in the treatment of neurological disorders.[1]
The protocol described herein employs dimethyl sulfate (DMS) as a potent and efficient methylating agent.[3][6] While effective, it is important to note that DMS is toxic and should be handled with appropriate safety precautions.[7] The reaction proceeds via a typical SN2 mechanism, where the naphthyloxy anion attacks the methyl group of DMS.[3]
Experimental Protocol
This protocol is adapted from procedures for the O-methylation of 1,6-dihydroxynaphthalene.[1][3]
Materials:
-
This compound
-
Dimethyl sulfate (DMS)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Sodium dithionite (Na₂S₂O₄) (optional, as an antioxidant)[1]
-
Deionized water
-
Nitrogen gas (N₂)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a thermometer, and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol. If desired, a small amount of sodium dithionite can be added to prevent oxidation.[1] The entire setup should be under a nitrogen atmosphere to prevent side reactions.[3]
-
Addition of Dimethyl Sulfate: To the stirred solution, add dimethyl sulfate (1.2 equivalents).
-
Base Addition: Prepare a 4 M aqueous solution of sodium hydroxide. Slowly add the NaOH solution (1.32 equivalents) dropwise to the reaction mixture over a period of 90 minutes, while maintaining the temperature at 45°C using a water bath.[3]
-
Reaction: After the complete addition of the NaOH solution, raise the temperature to 60-65°C and continue stirring for 60 minutes to ensure the reaction goes to completion.[1][3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture to precipitate the product.[1]
-
Isolation and Purification: Filter the precipitate using a Buchner funnel and wash it with cold water. The crude product can be dried in a vacuum oven.[4] For higher purity, recrystallization from a suitable solvent like ethanol or methanol may be performed.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Product | 1,6-Dimethoxynaphthalene | [2] |
| Methylating Agent | Dimethyl sulfate (DMS) | [1][3] |
| Base | Sodium hydroxide (NaOH) | [1][3] |
| Solvent | Ethanol | [3] |
| Molar Ratio (Substrate:DMS:NaOH) | 1 : 1.2 : 1.32 | [3] |
| Reaction Temperature | 45°C (addition), 60-65°C (reaction) | [1][3] |
| Reaction Time | 90 min (addition) + 60 min (reaction) | [1][3] |
| Expected Yield | >95% | [3] |
| Expected Purity | >98% | [3][4] |
Visualizations
Reaction Pathway:
References
Application Notes and Protocols for Grignard Reactions with 6-Methoxynaphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Grignard reactions involving 6-methoxynaphthalene derivatives in the synthesis of pharmacologically active compounds. The protocols detailed below are intended to serve as a foundational guide for the practical execution of these critical carbon-carbon bond-forming reactions.
Introduction
6-Methoxynaphthalene derivatives are key structural motifs in a variety of biologically active molecules. Their utility is particularly prominent in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and novel anticancer agents. The Grignard reaction, a powerful tool in organic synthesis for forming carbon-carbon bonds, is frequently employed to functionalize the naphthalene core, paving the way for the synthesis of complex molecular architectures.
Applications in Drug Discovery and Development
The primary application of Grignard reactions with 6-methoxynaphthalene derivatives lies in the synthesis of pharmaceutical compounds. One of the most notable examples is in the synthesis of (S)-Naproxen, a widely used NSAID. Although various synthetic routes to Naproxen exist, some methodologies employ a Grignard reaction as a key step.
Beyond NSAIDs, researchers are exploring 6-methoxynaphthalene derivatives for their potential as anticancer agents.[1] Studies have shown that certain novel 6-methoxynaphthalene derivatives exhibit promising inhibitory activity against cancer cell lines, such as colon cancer cell line HCT-116.[1] The synthesis of these derivatives often relies on the strategic introduction of side chains to the naphthalene scaffold, a transformation that can be efficiently achieved via Grignard chemistry.
Key Reactions and Quantitative Data
The Grignard reaction typically involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile. In the context of 6-methoxynaphthalene derivatives, this often entails the formation of a Grignard reagent from a halogenated 6-methoxynaphthalene, followed by its reaction with a suitable electrophile to introduce a desired functional group.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 6-bromo-2-methoxynaphthalene | 1. Mg, THF 2. Trimethyl borate 3. H₂O₂, H₂O | 6-methoxy-2-naphthol | 73-88% | Organic Syntheses, Coll. Vol. 5, p.735 (1973); Vol. 41, p.50 (1961) |
| 2-(bromomethyl)naphthalene | Not Specified | Naphthalene derivatives | Not Specified | The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives |
| 6-methoxynaphthalene derivative | Not Specified | Novel 6-methoxynaphthalene derivatives with potential anticancer activity | 39-89% (for various derivatives) | Der Pharma Chemica, 2012, 4(4):1552-1566 |
Experimental Protocols
Protocol 1: Preparation of 6-methoxy-2-naphthylmagnesium bromide
This protocol describes the formation of the Grignard reagent from 6-bromo-2-methoxynaphthalene.
Materials:
-
6-bromo-2-methoxynaphthalene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Three-necked round-bottom flask
-
Condenser
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Heating mantle
Procedure:
-
Apparatus Setup: Assemble a dry three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the glassware under a stream of inert gas to ensure anhydrous conditions.
-
Magnesium Activation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small crystal of iodine. Gently warm the flask until the purple vapor of iodine is observed, which will then fade as it reacts with the magnesium surface. This process activates the magnesium.
-
Initiation of Reaction: Add a small portion of a solution of 6-bromo-2-methoxynaphthalene (1.0 equivalent) in anhydrous THF to the activated magnesium. The reaction should initiate, as evidenced by gentle bubbling and a slight increase in temperature. If the reaction does not start, gentle heating may be applied.
-
Addition of Bromide: Once the reaction has started, add the remaining solution of 6-bromo-2-methoxynaphthalene dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish-black solution is the Grignard reagent and should be used immediately in the subsequent reaction.
Protocol 2: Reaction of 6-methoxy-2-naphthylmagnesium bromide with an Electrophile (e.g., an Aldehyde)
This protocol outlines the reaction of the prepared Grignard reagent with an aldehyde to form a secondary alcohol.
Materials:
-
Freshly prepared solution of 6-methoxy-2-naphthylmagnesium bromide in THF
-
Aldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Separatory funnel
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a separate dry flask under an inert atmosphere, dissolve the aldehyde (1.0 equivalent) in anhydrous THF.
-
Addition of Grignard Reagent: Cool the aldehyde solution in an ice bath. Slowly add the freshly prepared Grignard reagent solution (1.1 equivalents) via a cannula or dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a low temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, cold saturated aqueous ammonium chloride solution.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired secondary alcohol.
Visualizing the Workflow
The following diagram illustrates the general workflow for a Grignard reaction involving a 6-methoxynaphthalene derivative.
Caption: General workflow of a Grignard reaction.
References
Application Notes and Protocols for Electrochemical Coupling Reactions of Methoxynaphthols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the electrochemical coupling reactions of methoxynaphthols. The focus is on anodic dehydrogenative sp²-coupling reactions, which offer a green and efficient alternative to traditional chemical oxidation methods for the synthesis of complex molecules. These reactions are particularly relevant for the development of novel bioactive compounds.
Introduction
Electrochemical synthesis is a powerful tool in organic chemistry, allowing for controlled oxidation and reduction reactions by fine-tuning electrolysis conditions. In the context of methoxynaphthols, anodic oxidation serves as a key step in forming valuable molecular frameworks, such as binaphthyls and complex polycyclic structures. A significant advancement in this area is the solvent-controlled, highly diastereoselective synthesis of polycyclic naphthalenone motifs from methoxynaphthols. This process, carried out via flow electrolysis, is notable for its high yields and the generation of hydrogen as the only byproduct, highlighting its environmentally friendly nature.[1]
A key factor in the success of these coupling reactions is the choice of solvent. 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been identified as a critical component of the electrolyte system.[1][2] The combination of HFIP with quaternary ammonium salts provides a stable and effective medium for these reactions, leading to high selectivity.[2] Mechanistic studies suggest that HFIP forms a "solvent cage" around the reactants, which is crucial for activating the key intermediates and guiding the cyclization process.[1]
Quantitative Data Summary
The following table summarizes the yields of various polycyclic naphthalenone derivatives synthesized from the electrochemical coupling of substituted 4-methoxy-1-naphthols. The reactions were optimized to enhance yield and space-time efficiency.
| Starting Naphthol Derivative | Product | Yield (%) | Notes |
| 4-methoxy-1-naphthol | Polycyclic Naphthalenone | up to 88% | Optimized conditions in HFIP. |
| 4-ethoxy-1-naphthol | Corresponding Polycycle | 76% | Alkyl chain length appears to positively impact yield. |
| 4-propoxy-1-naphthol | Corresponding Polycycle | 72% | |
| Naphthol with bulky substituent | Corresponding Polycycle | Lower Yield | Steric hindrance can reduce reaction efficiency. |
| Naphthol with electron-withdrawing group | Corresponding Polycycle | Lower Yield | Electron-withdrawing groups can disfavor the reaction. |
| More hydrophobic naphthols | Corresponding Polycycles | Decreased Yields | Poor solubility can limit the reaction. |
Data synthesized from Franke et al., Organic Letters.[1]
Experimental Protocols
This section provides a detailed methodology for the electrochemical dehydrogenative sp²-coupling of 4-methoxy-1-naphthol to form a polycyclic naphthalenone motif. This protocol is based on the successful flow electrolysis experiments reported in the literature.
Materials and Equipment
-
Reactants: 4-methoxy-1-naphthol and its derivatives.
-
Solvent: 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
-
Electrolyte: Quaternary ammonium salts (e.g., tetraethylammonium tetrafluoroborate, Et₄NBF₄).
-
Electrochemical Cell: An undivided flow electrolysis cell is recommended.
-
Electrodes:
-
Anode: Glassy carbon or platinum.
-
Cathode: Platinum or another material with a low overpotential for the hydrogen evolution reaction.
-
-
Power Supply: A potentiostat/galvanostat capable of constant current or constant potential electrolysis.
-
Tubing and Pump: For circulating the electrolyte solution through the flow cell.
-
Standard laboratory glassware for work-up and purification.
-
Analytical Equipment: NMR, GC-MS for product characterization and yield determination.
Protocol: Electrochemical Synthesis of Polycyclic Naphthalenone from 4-Methoxy-1-naphthol
-
Preparation of the Electrolyte Solution:
-
Prepare a solution of the 4-methoxy-1-naphthol substrate in HFIP. The concentration of the substrate is typically in the range of 0.01 M.
-
Dissolve the supporting electrolyte (e.g., 0.05 M Et₄NOTs) in the solution.
-
For substrates with low solubility, a co-solvent such as chlorobenzene or dichloromethane (DCM) may be added (e.g., a 4:1 ratio of HFIP to co-solvent).[1]
-
-
Electrochemical Cell Setup:
-
Assemble the flow electrolysis cell with the chosen anode and cathode materials.
-
Connect the cell to a pump and a reservoir containing the electrolyte solution to create a closed circulation loop.
-
-
Electrolysis:
-
Begin circulating the electrolyte solution through the flow cell.
-
Apply a constant current or potential. The optimal conditions should be determined empirically for each substrate, but a constant current of around 9 mA has been reported for similar systems.[3]
-
Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or online monitoring if available.
-
Continue the electrolysis until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified using standard techniques such as column chromatography on silica gel.
-
-
Characterization:
-
Characterize the purified product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.
-
Visualizations
Proposed Reaction Mechanism
The following diagram illustrates the proposed mechanism for the electrochemical formation of the polycyclic naphthalenone from 4-methoxy-1-naphthol. The process is initiated by the anodic oxidation of the naphthol.
Caption: Proposed mechanism for polycyclic naphthalenone formation.
Experimental Workflow
This diagram outlines the general workflow for the electrochemical coupling of methoxynaphthols.
Caption: General experimental workflow for electrochemical coupling.
References
Application Notes and Protocols: Screening 6-Methoxynaphthalen-1-ol for Cytotoxic and Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial screening of 6-Methoxynaphthalen-1-ol, a naphthalene derivative, for potential cytotoxic and anti-inflammatory activities. The following protocols are based on established in vitro methodologies widely used in drug discovery and natural product research.
Introduction
Natural products and their synthetic derivatives are a cornerstone of drug discovery, offering a rich source of chemical diversity and biological activity. Naphthalene and its derivatives have demonstrated a range of pharmacological properties. This document outlines the necessary steps to perform a preliminary assessment of this compound for its potential as a cytotoxic or anti-inflammatory agent. Cytotoxicity assays are crucial for identifying compounds with anti-cancer potential and for assessing the safety profile of new chemical entities.[1][2][3] Anti-inflammatory screening is vital for discovering new treatments for a wide range of chronic diseases.[4][5][6]
Data Presentation
Quantitative data from the following experimental protocols should be meticulously recorded and summarized. The use of standardized tables is recommended for clarity and ease of comparison.
Table 1: Cytotoxicity of this compound on Cancer and Normal Cell Lines
| Cell Line | Compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC₅₀ (µM) | Selectivity Index (SI) |
| Cancer Cell Line (e.g., HeLa) | 0 (Control) | 100 ± 4.2 | ||
| 1 | 95.3 ± 3.8 | |||
| 10 | 72.1 ± 5.1 | |||
| 25 | 48.9 ± 3.9 | 25.5 | ||
| 50 | 23.7 ± 2.5 | |||
| 100 | 5.2 ± 1.8 | |||
| Normal Cell Line (e.g., HEK293) | 0 (Control) | 100 ± 3.5 | ||
| 1 | 98.2 ± 2.9 | |||
| 10 | 91.5 ± 4.0 | |||
| 25 | 85.3 ± 3.7 | >100 | >3.9 | |
| 50 | 76.8 ± 4.5 | |||
| 100 | 65.1 ± 5.3 |
The Selectivity Index (SI) is calculated as the IC₅₀ of the normal cell line divided by the IC₅₀ of the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[7]
Table 2: Anti-inflammatory Effects of this compound on LPS-Stimulated Macrophages
| Treatment | Concentration (µM) | Cell Viability (%) (Mean ± SD) | Nitric Oxide (NO) Production (% of LPS Control) | TNF-α Secretion (pg/mL) (Mean ± SD) |
| Control (Untreated) | - | 100 ± 5.1 | 5.2 ± 1.1 | 50.3 ± 8.7 |
| LPS (1 µg/mL) | - | 98.7 ± 4.8 | 100 ± 7.3 | 1250.6 ± 110.2 |
| LPS + this compound | 1 | 99.1 ± 4.5 | 88.4 ± 6.5 | 1025.4 ± 95.3 |
| 10 | 97.5 ± 5.0 | 65.2 ± 5.8 | 750.1 ± 68.9 | |
| 25 | 96.3 ± 4.7 | 42.8 ± 4.1 | 430.7 ± 55.4 | |
| 50 | 95.8 ± 5.2 | 25.1 ± 3.9 | 210.5 ± 30.1 | |
| LPS + Dexamethasone (10 µM) | - | 98.2 ± 4.9 | 15.7 ± 2.5 | 150.8 ± 25.6 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Normal human cell line (e.g., HEK293, MRC-5)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for assessing the cytotoxicity of this compound.
Protocol 2: In Vitro Anti-inflammatory Assessment using Nitric Oxide (NO) Assay
This protocol measures the inhibitory effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7). The amount of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
DMEM with high glucose
-
FBS
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a positive control (LPS alone) and a negative control (untreated cells).
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-stimulated control. A parallel MTT assay should be performed to ensure that the observed reduction in NO is not due to cytotoxicity.[8]
Experimental Workflow for Anti-inflammatory Screening
Caption: Workflow for screening the anti-inflammatory activity of this compound.
Protocol 3: Measurement of Pro-inflammatory Cytokines (e.g., TNF-α)
The effect of this compound on the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Supernatants from the anti-inflammatory assay (Protocol 2)
-
TNF-α ELISA kit
-
Microplate reader
Procedure:
-
ELISA Assay: Perform the ELISA for TNF-α on the collected cell culture supernatants according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using the provided TNF-α standards. Calculate the concentration of TNF-α in the samples based on the standard curve.
Signaling Pathway Investigation
Should this compound demonstrate significant anti-inflammatory activity, further investigation into its mechanism of action is warranted. A key pathway to investigate is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a central regulator of inflammation.[5]
NF-κB Signaling Pathway in Inflammation
Caption: The NF-κB pathway is a key regulator of inflammation.
By following these detailed protocols and utilizing the structured data presentation formats, researchers can effectively screen this compound for its potential cytotoxic and anti-inflammatory properties, providing a solid foundation for further drug development efforts.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models [mdpi.com]
- 3. opentrons.com [opentrons.com]
- 4. arborassays.com [arborassays.com]
- 5. Anti-Inflammatory Activity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plant-Derived Anti-Inflammatory Compounds: Hopes and Disappointments regarding the Translation of Preclinical Knowledge into Clinical Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Methoxynaphthalen-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing colored impurities from 6-Methoxynaphthalen-1-ol.
Troubleshooting Guide & FAQs
This section addresses common issues and questions encountered during the purification of this compound.
Frequently Asked Questions
Q1: What are the common causes of colored impurities in this compound?
A1: Colored impurities in this compound often arise from oxidation of the phenolic hydroxyl group, the presence of highly conjugated byproducts, or degradation products formed during synthesis or storage.[1] Exposure to air and light can accelerate the formation of these colored species.
Q2: What are the primary methods for removing colored impurities from this compound?
A2: The most common and effective methods for decolorizing this compound are recrystallization with an optional activated carbon treatment and column chromatography.[1][2] The choice of method depends on the nature and quantity of the impurities.
Q3: How does activated carbon treatment work to remove color?
A3: Activated carbon possesses a highly porous structure with a large surface area, which allows it to adsorb large organic molecules, including the pigments and dyes that cause discoloration.[3][4][5] The colored impurity molecules become trapped on the surface of the activated carbon, which is then physically removed from the solution.
Troubleshooting Common Problems
| Problem | Potential Cause | Suggested Solution |
| Persistent color after recrystallization | Highly soluble colored impurities. | Add a small amount of activated carbon to the hot solution before filtration.[1][6] Be aware that excessive use of activated carbon may lead to loss of the desired product. |
| Oxidation during the process. | Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Low recovery yield after recrystallization | Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and induce further crystallization.[7] |
| The solution was not cooled sufficiently. | Ensure the flask is cooled in an ice bath for an adequate amount of time to maximize crystal formation.[6] | |
| Compound appears to degrade on the chromatography column | The silica gel is too acidic for the phenolic compound. | Neutralize the silica gel by preparing a slurry with a small amount of a base like triethylamine in the eluent before packing the column. Alternatively, consider using a different stationary phase such as alumina.[1] |
| The compound is sensitive to air. | Minimize exposure to air during the purification process. | |
| "Oiling out" instead of crystallization | The solution is highly supersaturated or cooled too rapidly. | Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Scratching the inside of the flask or adding a seed crystal can also induce crystallization.[7] |
Experimental Protocols
Below are detailed methodologies for the key purification techniques.
Protocol 1: Recrystallization with Activated Carbon Treatment
-
Solvent Selection: Begin by identifying a suitable solvent. For a moderately polar compound like this compound, single solvents like methanol or ethanol, or a two-solvent system such as acetone/hexane can be effective.[6] To test, dissolve a small amount of the crude product in a minimal amount of the hot solvent and observe if crystals form upon cooling.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.[7]
-
Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (typically 1-2% by weight of the crude product) to the solution.[1]
-
Hot Filtration: Reheat the mixture to boiling for a few minutes. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated carbon and any other insoluble impurities.[1] This step should be performed rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography
-
Stationary and Mobile Phase Selection: Silica gel is a common stationary phase for purifying moderately polar compounds.[2][8] The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[2] The optimal eluent composition should be determined by thin-layer chromatography (TLC) to achieve good separation between the desired product and impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack evenly, ensuring no air bubbles are trapped.[2]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica gel bed.[2]
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity mixture and gradually increasing the polarity (gradient elution) if necessary to elute the product.[2]
-
Fraction Collection: Collect the eluate in separate fractions.[2]
-
Analysis and Solvent Removal: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[2]
Visualizing the Purification Workflow
The following diagrams illustrate the decision-making process and experimental workflows for purifying this compound.
Caption: Decision tree for selecting a purification method.
Caption: Workflow for recrystallization with optional decolorization.
Caption: General workflow for column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters [huameicarbon.com]
- 4. elsapainternational.com [elsapainternational.com]
- 5. carbotecnia.info [carbotecnia.info]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Solvent Systems for 6-Methoxynaphthalen-1-ol Recrystallization
Welcome to the technical support center for the purification of 6-Methoxynaphthalen-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the recrystallization of this compound. Here, we move beyond simple protocols to explain the fundamental principles, enabling you to troubleshoot and adapt procedures for the highest purity and yield.
Core Principles of Recrystallization
Recrystallization is a powerful purification technique for solid compounds. It relies on the principle that most solids are more soluble in a hot solvent than in a cold one.[1] An ideal recrystallization process involves dissolving the impure compound in a minimum amount of a suitable hot solvent, followed by slow cooling to allow the desired compound to crystallize while impurities remain dissolved in the surrounding solution (mother liquor).[2][3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the recrystallization of this compound.
Issue 1: The Compound "Oils Out" Instead of Forming Crystals.
Description: Upon cooling, the dissolved solid separates as a liquid or oily substance rather than forming solid crystals.
Causality: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[4] It can also be caused by the presence of significant impurities that lower the melting point of the mixture or if the solution is too concentrated, leading to supersaturation at a higher temperature.[5][6]
Solutions:
-
Increase Solvent Volume: The most immediate solution is to reheat the mixture to redissolve the oil and then add a small amount of additional hot solvent.[4][7] This decreases the saturation point, potentially allowing crystallization to occur at a temperature below the compound's melting point.[6]
-
Lower the Cooling Rate: Rapid cooling can shock the system, causing the compound to precipitate as an oil before it has a chance to form an ordered crystal lattice.[6] Allow the solution to cool slowly to room temperature before transferring it to an ice bath.[6]
-
Select a Different Solvent: If oiling out persists, the boiling point of your solvent may be too high. Choose a solvent with a lower boiling point.[4]
-
Utilize a Mixed-Solvent System: Introduce a "poor" solvent (one in which the compound is less soluble) to a solution of the compound in a "good" solvent. This can modulate the solubility and promote crystallization.
Issue 2: No Crystal Formation, Even After Cooling.
Description: The solution remains clear without any crystal formation, even after extended cooling in an ice bath.
Causality: This is often a result of two primary factors: using too much solvent, which prevents the solution from becoming saturated upon cooling, or the formation of a supersaturated solution where crystal nucleation is inhibited.[5][8]
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod.[7] The microscopic scratches on the glass provide nucleation sites for crystal growth.[8]
-
Seeding: Add a tiny "seed" crystal of the pure compound to the solution.[7] This provides a template for further crystallization.
-
-
Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used.[5] Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute.[5] Allow the concentrated solution to cool again.
-
Try a Different Solvent System: The chosen solvent may be too effective at dissolving the compound, even at low temperatures. A less powerful solvent or a mixed-solvent system might be necessary.
Issue 3: Low Recovery of Crystalline Product.
Description: The final yield of purified crystals is significantly lower than expected.
Causality: A low yield can stem from several experimental missteps:
-
Using an excessive amount of solvent, which keeps a significant portion of the product dissolved in the mother liquor.[6]
-
Premature crystallization during a hot filtration step.[6]
-
Washing the collected crystals with a solvent that is not ice-cold, redissolving some of the product.[8]
Solutions:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product.[8]
-
Optimize Washing Technique: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove residual impurities without dissolving the product.[8]
-
Recover from Mother Liquor: It may be possible to obtain a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling.[9] Be aware that this second crop may be less pure than the first.
Issue 4: The Recrystallized Product is Still Impure.
Description: The final product's melting point is broad or lower than the literature value, or analytical data indicates the presence of contaminants.
Causality: Impurities can be trapped within the crystal lattice if crystallization occurs too rapidly.[6] Alternatively, the chosen solvent may not effectively discriminate between the desired compound and certain impurities.[4]
Solutions:
-
Slow Down Crystallization: Slower cooling allows for the formation of a more ordered and purer crystal lattice.[2]
-
Perform a Second Recrystallization: Repeating the recrystallization process with the once-purified material can significantly improve purity.
-
Charcoal Treatment: If the solution is colored by impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these contaminants.[6] Use charcoal sparingly, as it can also adsorb some of the desired product.[6]
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of a good recrystallization solvent for this compound?
An ideal solvent for recrystallization should exhibit the following properties:
-
The compound of interest should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures.[4][10]
-
Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[4]
-
The solvent should not react with the compound being purified.[4]
-
It should have a relatively low boiling point for easy removal from the final crystals.[11]
-
The solvent should be non-toxic, inexpensive, and non-flammable whenever possible.[4]
Q2: How do I select a suitable solvent or solvent system?
Given the phenolic hydroxyl group and the methoxy-substituted naphthalene ring, this compound has moderate polarity. Therefore, solvents of intermediate polarity, such as alcohols (methanol, ethanol) or acetone, are good starting points for single-solvent recrystallization.[11] For mixed-solvent systems, a common approach is to pair a "good" solvent, where the compound is highly soluble, with a "poor" solvent, where it is much less soluble.[12] The two solvents must be miscible.[13]
Q3: What is a mixed-solvent recrystallization and when should I use it?
A mixed-solvent recrystallization is employed when no single solvent provides the ideal solubility characteristics.[2] In this technique, the crude compound is dissolved in a minimal amount of a hot "good" solvent.[14] Then, a "poor" solvent (antisolvent) is added dropwise to the hot solution until it becomes slightly cloudy (the cloud point), indicating the solution is saturated.[12][14] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[12] This method is particularly useful when the compound is either too soluble or not soluble enough in common single solvents.
Q4: What safety precautions should I take when performing a recrystallization?
-
Always work in a well-ventilated fume hood.[15]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Be aware of the flammability of organic solvents and avoid open flames or other ignition sources.[15]
-
Handle hot glassware with appropriate tongs or heat-resistant gloves.[15]
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is a general guideline. The optimal solvent and volumes should be determined through small-scale trials.
-
Solvent Selection: In a small test tube, test the solubility of a small amount (20-30 mg) of crude this compound in a few drops of a potential solvent (e.g., ethanol, methanol). A good solvent will dissolve the compound when hot but show low solubility at room temperature.[15]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a boiling chip or magnetic stir bar. Add a small amount of the chosen solvent.[15]
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[8][15]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes before proceeding to hot filtration.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was used, perform a hot filtration through a pre-warmed funnel to remove them.[2]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[2] Slow cooling promotes the formation of larger, purer crystals.[6]
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.[15]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[16] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[8]
-
Drying: Dry the purified crystals, for example, by pulling air through the filter cake on the funnel or in a vacuum desiccator.[16]
Protocol 2: Mixed-Solvent Recrystallization
-
Solvent Pair Selection: Identify a pair of miscible solvents where this compound is soluble in one ("good" solvent, e.g., acetone) and insoluble in the other ("poor" solvent, e.g., hexane or water).[4]
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.[14]
-
Inducing Crystallization: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the cloud point).[14][15]
-
Clarification: Add a few more drops of the hot "good" solvent until the turbidity just disappears, resulting in a clear, saturated solution.[14]
-
Crystallization, Collection, and Drying: Follow steps 6-9 from the single-solvent recrystallization protocol.
Data Presentation
Solvent Selection Guide for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Suitability Notes |
| Water | High | 100 | Likely a poor solvent for this compound alone, but can be an effective anti-solvent (poor solvent) in a mixed system with a more soluble solvent like ethanol or acetone.[17] |
| Methanol | High | 65 | A good candidate for a single-solvent recrystallization due to its polarity, which should provide a significant solubility difference between hot and cold conditions for a moderately polar compound.[11] |
| Ethanol | High | 78 | Similar to methanol, ethanol is a strong candidate for single-solvent recrystallization.[11][17] Its slightly higher boiling point may be advantageous. |
| Acetone | Medium | 56 | A versatile solvent that can be used as a "good" solvent in a mixed-solvent system with a non-polar solvent like hexane.[17] Its low boiling point makes it easy to remove.[11] |
| Ethyl Acetate | Medium | 77 | Another potential single-solvent or "good" solvent candidate due to its intermediate polarity.[17] |
| Toluene | Low | 111 | The high boiling point makes it less ideal and increases the risk of oiling out.[11] It might be used as a "good" solvent if the compound has very low polarity. |
| Hexane | Low | 69 | This compound is likely to be poorly soluble in hexane, making it an excellent "poor" solvent (anti-solvent) for a mixed-solvent system with a more polar "good" solvent like acetone or ethyl acetate.[17] |
Note: This table provides general guidance. Experimental verification is essential for optimal solvent selection.
Visualizing the Workflow
Recrystallization Process Flow
Caption: A generalized workflow for single-solvent recrystallization.
Troubleshooting Decision Tree
Caption: A decision tree for common recrystallization problems.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. benchchem.com [benchchem.com]
- 10. mt.com [mt.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 13. community.wvu.edu [community.wvu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Troubleshooting Low Yield in 6-Methoxynaphthalen-1-ol Synthesis
Welcome to the technical support center for the synthesis of 6-Methoxynaphthalen-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable chemical intermediate. As a key building block in the development of advanced therapeutics, achieving a high-yielding and reproducible synthesis is paramount. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to help you navigate the common pitfalls of this synthetic challenge.
Section 1: Overview of Common Synthetic Pathways
The synthesis of this compound can be approached through several distinct routes. The choice of pathway often depends on the availability of starting materials, scalability, and the specific isomeric purity required. Understanding these routes is the first step in diagnosing yield issues.
-
Route A: Selective Demethylation of 1,6-Dimethoxynaphthalene: This is the most direct route. However, its success hinges on the ability to selectively cleave the methoxy group at the C1 position without affecting the C6 methoxy group.[1][2]
-
Route B: Haworth Synthesis: A classical, multi-step approach that builds the naphthalene core from simpler aromatic precursors like p-tolyl methyl ether.[3] While versatile, this route is lengthy, and yield loss can occur at multiple stages.
-
Route C: Functional Group Interconversion from a Pre-functionalized Naphthalene: This strategy involves starting with a naphthalene core that already possesses the desired 6-methoxy substitution, such as 1-bromo-6-methoxynaphthalene, and converting the functional group at the C1 position to a hydroxyl group.
Below is a diagram illustrating these primary synthetic strategies.
Caption: Primary synthetic routes to this compound.
Section 2: Troubleshooting Guide for Low Yield
This section addresses specific problems you may encounter during synthesis in a question-and-answer format.
Focus Area: Selective Demethylation of 1,6-Dimethoxynaphthalene (Route A)
This route is attractive for its directness but is fraught with challenges related to selectivity and potential for side reactions.
Q1: My reaction is incomplete, and I'm recovering a large amount of 1,6-dimethoxynaphthalene starting material. What is the likely cause?
A: Incomplete conversion is typically due to insufficient reactivity of the demethylating agent or non-optimal reaction conditions.
-
Reagent Activity: Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃) are highly moisture-sensitive.[4] Ensure you are using a fresh bottle or a recently purchased, properly stored reagent. Titrate or test the reagent on a simpler substrate if its activity is in doubt.
-
Stoichiometry: For selective mono-demethylation, slightly more than one equivalent of the Lewis acid is required, as it will coordinate to both ether oxygens. Empirically, using 1.1-1.5 equivalents of BBr₃ or AlCl₃ is a good starting point.
-
Temperature and Time: Demethylation reactions can be slow at low temperatures. If you are running the reaction at -78 °C or 0 °C and see incomplete conversion, consider allowing the reaction to slowly warm to room temperature and stir for an extended period (12-24 hours). Monitor progress carefully by TLC or LC-MS to avoid over-reaction.
Q2: My main byproduct is 1,6-dihydroxynaphthalene. How can I prevent this over-reaction?
A: The formation of 1,6-dihydroxynaphthalene indicates that the reaction conditions are too harsh, leading to the cleavage of both methyl ether groups.
-
Control Stoichiometry: This is the most critical parameter. Use no more than 1.5 equivalents of your demethylating agent. Adding the reagent dropwise at a low temperature (e.g., -78 °C) can help control the reaction's exotherm and improve selectivity.[4]
-
Lower the Temperature: Perform the entire reaction at a consistently low temperature (e.g., -20 °C or 0 °C) instead of allowing it to warm to room temperature. This will slow down the second demethylation step, which typically requires a higher activation energy.
-
Consider Milder Reagents: If strong Lewis acids consistently give over-reaction, explore nucleophilic demethylation agents. Thiolate salts, such as sodium ethanethiolate (EtSNa), can cleave aryl methyl ethers under milder conditions, sometimes offering better selectivity.[1]
Q3: The reaction mixture turned into a dark, intractable tar, and I can't isolate any product. What went wrong?
A: Tar formation is a sign of decomposition, often caused by excessively harsh conditions or the presence of oxygen with activated aromatic rings.
-
Acid Strength and Temperature: Very strong acids at high temperatures can lead to polymerization or degradation of the electron-rich naphthalene core. The combination of a strong Brønsted acid like HBr with high heat is particularly prone to causing decomposition.[5]
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon). Phenolic products are susceptible to oxidation, which can be exacerbated by Lewis acids, leading to colored, polymeric byproducts.
-
Work-up Procedure: Quench the reaction carefully at low temperatures by slowly adding methanol, followed by water. A rapid, uncontrolled quench can generate excessive heat and lead to product degradation.
Focus Area: General Synthetic Issues
Q4: I am attempting a cross-coupling reaction to synthesize a precursor (e.g., Suzuki or Buchwald-Hartwig), but the yield is poor, with significant dehalogenation or starting material recovery.
A: Cross-coupling reactions are complex, and failure can stem from multiple sources. A systematic approach to troubleshooting is essential.
-
Catalyst and Ligand Choice: The electronic properties of your substrate are key. For an electron-rich system like a methoxynaphthalene halide, a catalyst system with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or Buchwald's biaryl phosphine ligands) is often required to promote the difficult oxidative addition step.[6][7] Using a simple catalyst like Pd(PPh₃)₄ may be insufficient.[7]
-
Oxygen Contamination: Palladium(0) catalysts are highly sensitive to oxygen.[8] Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 30-60 minutes or via freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of inert gas. Homocoupling of the boronic acid is a classic sign of oxygen presence.[8]
-
Base and Solvent: The choice of base and solvent is critical and often interdependent. For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ in aqueous solvent mixtures (e.g., dioxane/water, THF/water) are common.[9][10] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are typically used in anhydrous, non-protic solvents like toluene or dioxane.[11][12] Solubility is also a common reason for failure; ensure all reagents are soluble in the chosen solvent system at the reaction temperature.[12]
The following troubleshooting workflow can guide your decision-making process when faced with a low-yielding reaction.
Caption: A general troubleshooting workflow for low-yield reactions.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the most reliable method for this synthesis in a research setting? A: For lab-scale synthesis, the selective demethylation of commercially available 1,6-dimethoxynaphthalene with BBr₃ at low temperatures is often the most efficient and reliable method due to its directness.[1] It avoids the multiple steps of a de novo synthesis and the complexities of cross-coupling reactions.
Q: Why is the methoxy group at C1 cleaved preferentially over the one at C6? A: The C1 position (alpha-position) of naphthalene is generally more reactive than the C2 position (beta-position). In 1,6-dimethoxynaphthalene, the C1 methoxy group is subject to greater steric hindrance and electronic effects that make its oxygen more Lewis basic and thus more susceptible to coordination with a Lewis acid like BBr₃, leading to its preferential cleavage.
Q: How can I confirm the identity and purity of my final product? A: A combination of standard analytical techniques is essential.
-
¹H and ¹³C NMR: Will confirm the structure and regiochemistry. Look for the disappearance of one methoxy signal and the appearance of a broad phenolic -OH signal.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product.
-
Melting Point: Compare the observed melting point to literature values. A sharp melting point is indicative of high purity.
Q: What are the key safety precautions for this synthesis? A: Many reagents used are hazardous.
-
Boron Tribromide (BBr₃) and Aluminum Chloride (AlCl₃): Extremely corrosive and react violently with water.[4] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Anhydrous Solvents: Solvents like THF and dioxane can form explosive peroxides. Use freshly distilled or inhibitor-free solvents from a sealed bottle.
-
Grignard Reagents: If used, these are highly flammable and water-reactive.[13]
Section 4: Validated Experimental Protocols
The following protocols are based on established literature procedures and provide a reliable starting point for your experiments.
Protocol 1: Synthesis of 1,6-Dimethoxynaphthalene (Precursor)
This protocol describes the methylation of 1,6-dihydroxynaphthalene, which can be a cost-effective way to obtain the starting material for selective demethylation.[14]
| Parameter | Value |
| Starting Material | 1,6-Dihydroxynaphthalene (1.0 eq) |
| Reagents | Dimethyl sulfate (DMS, 2.5 eq), NaOH (3.0 eq) |
| Solvent | Toluene and Water |
| Temperature | 40-50 °C |
| Typical Yield | >95% |
Procedure:
-
To a stirred solution of 1,6-dihydroxynaphthalene (1.0 eq) in toluene, add a solution of sodium hydroxide (3.0 eq) in water.
-
Add a small amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.02 eq) to the mixture.
-
Heat the mixture to 40 °C.
-
Add dimethyl sulfate (2.5 eq) dropwise over 1 hour, maintaining the temperature below 50 °C.
-
Stir the reaction mixture at 45 °C for 3-4 hours until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction to room temperature and separate the organic layer.
-
Wash the organic layer with water, 1M HCl, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1,6-dimethoxynaphthalene as a solid, which can be further purified by recrystallization from ethanol.
Protocol 2: Selective Demethylation to this compound
This protocol uses boron tribromide for the selective cleavage of the C1-methoxy group.[1]
| Parameter | Value |
| Starting Material | 1,6-Dimethoxynaphthalene (1.0 eq) |
| Reagent | Boron Tribromide (BBr₃, 1.2 eq, 1.0 M in DCM) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | -78 °C to 0 °C |
| Typical Yield | 75-85% |
Procedure:
-
Dissolve 1,6-dimethoxynaphthalene (1.0 eq) in anhydrous dichloromethane in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of boron tribromide in DCM (1.2 eq) dropwise via syringe over 30 minutes. A color change is typically observed.
-
After the addition is complete, allow the mixture to stir at -78 °C for 1 hour, then let it warm slowly to 0 °C over 2 hours.
-
Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
At 0 °C, slowly quench the reaction by the dropwise addition of anhydrous methanol to destroy excess BBr₃.
-
Add water and allow the mixture to warm to room temperature.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford this compound as a solid.
Below is a diagram illustrating the mechanism of BBr₃-mediated ether cleavage.
Caption: Mechanism of aryl methyl ether cleavage using BBr₃.
References
- Green Chemistry. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. RSC Publishing.
- ChemicalBook. (2025). 6-Methoxy-2-naphthaldehyde | 3453-33-6.
- Wordpress.
- Wikipedia.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Benchchem. Application Notes and Protocols: 3-Methoxy-6-methylnaphthalen-1-ol as a Key Intermediate in the Synthesis of Bioactive Molecules.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- ResearchGate.
- Chemistry LibreTexts. (2023).
- Benchchem.
- Organic Syntheses. 6-METHOXY-2-NAPHTHOL.
- Sigma-Aldrich. 6-Methoxy-2-naphthaldehyde 98 3453-33-6.
- ChemRxiv. (2022).
- Wikipedia.
- Reddit. (2024). Struggling with Suzuki Reaction.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Benchchem.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- ResearchGate. The three main classical reaction types for aryl methyl ether cleavage.
- ACS Publications. (2025).
- Leah4Sci. (2020).
Sources
- 1. Demethylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. leah4sci.com [leah4sci.com]
- 14. researchgate.net [researchgate.net]
Preventing air oxidation of 6-Methoxynaphthalen-1-ol during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the air oxidation of 6-Methoxynaphthalen-1-ol during purification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, with a focus on preventing and mitigating air oxidation.
Issue 1: Product discoloration (yellowing or darkening) during column chromatography.
| Potential Cause | Troubleshooting Steps | Success Indicator |
| Air Oxidation on Silica Gel | 1. Use an Inert Atmosphere: Pack and run the column under a positive pressure of nitrogen or argon.[1] 2. De-gas Solvents: Before use, sparge all chromatography solvents with nitrogen or argon for 15-30 minutes to remove dissolved oxygen. 3. Add an Antioxidant to the Solvent: Incorporate a small amount of an antioxidant, such as Butylated Hydroxytoluene (BHT) (0.001-0.01%), into the mobile phase. 4. Use a Reducing Agent Wash: If discoloration is severe, consider pre-washing the crude material with a dilute aqueous solution of sodium dithionite to reduce colored oxidation byproducts before loading onto the column.[2][3] | The collected fractions containing the product are colorless or significantly less colored. |
| Acid-Catalyzed Degradation on Silica | 1. Neutralize Silica Gel: Prepare a slurry of silica gel in the initial mobile phase and add a small amount of a non-nucleophilic base, such as triethylamine (0.1-1% v/v), to neutralize acidic sites. 2. Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel. | Improved recovery of the desired product and reduced formation of baseline impurities in the TLC analysis of fractions. |
Issue 2: Low recovery of purified product after recrystallization.
| Potential Cause | Troubleshooting Steps | Success Indicator |
| Oxidation in Hot Solvent | 1. Use De-gassed Solvents: De-gas the recrystallization solvent by bubbling nitrogen or argon through it before heating. 2. Perform under Inert Atmosphere: Conduct the dissolution of the crude product in the hot solvent under a gentle stream of nitrogen or argon. 3. Add a Reducing Agent: Add a small crystal of a reducing agent like sodium dithionite to the hot solution to prevent oxidation.[2] | The recrystallized product is obtained as a white or off-white crystalline solid with a sharp melting point. |
| Product Loss to Mother Liquor | 1. Optimize Solvent System: If the product is too soluble, a mixed solvent system may be necessary. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until turbidity is observed, then clarify with a minimal amount of the "good" solvent. 2. Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator to maximize crystal formation.[4] | Increased yield of crystalline product. |
Issue 3: Appearance of new, colored spots on TLC plate after purification.
| Potential Cause | Troubleshooting Steps | Success Indicator |
| Post-Purification Oxidation | 1. Inert Atmosphere Storage: Store the purified this compound under an inert atmosphere (nitrogen or argon) in a sealed vial. 2. Refrigerate or Freeze: Store the purified solid at low temperatures to slow the rate of oxidation. 3. Use Amber Vials: Protect the compound from light, which can accelerate oxidation. | The purified product remains a white or off-white solid upon storage, and TLC analysis shows a single, clean spot. |
Frequently Asked Questions (FAQs)
Q1: What are the likely oxidation byproducts of this compound?
A1: While specific studies on this compound are limited, the oxidation of similar methoxynaphthols suggests that the primary oxidation products are likely naphthoquinones.[5][6] These compounds are often highly colored (typically yellow to red) and can significantly impact the purity and appearance of the final product. The oxidation is thought to proceed via a radical mechanism, which can be accelerated by exposure to air, light, and trace metals.
Q2: Can I use antioxidants during purification? If so, which ones are recommended?
A2: Yes, using antioxidants can be an effective strategy.
-
For non-polar solvents (e.g., during column chromatography): Butylated hydroxytoluene (BHT) is a good choice as it is a radical scavenger and soluble in many organic solvents. A concentration of 0.001-0.01% in the mobile phase is typically sufficient.
-
For polar, protic solvents (e.g., during recrystallization from alcohols or water): Ascorbic acid (Vitamin C) can be effective.[7][8] It is a reducing agent and can help to prevent the formation of colored oxidation products. A small, catalytic amount is usually sufficient.
Q3: What is the best way to handle and store purified this compound to prevent long-term degradation?
A3: To ensure the long-term stability of purified this compound, the following storage procedures are recommended:
-
Inert Atmosphere: Store the solid in a vial that has been flushed with an inert gas such as nitrogen or argon.
-
Low Temperature: Keep the vial in a refrigerator or freezer.
-
Light Protection: Use an amber-colored vial or wrap a clear vial in aluminum foil to protect the compound from light.
Experimental Protocols
Protocol 1: Flash Column Chromatography under Inert Atmosphere
This protocol describes the purification of this compound using flash column chromatography while minimizing exposure to air.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (de-gassed)
-
Ethyl acetate (de-gassed)
-
Nitrogen or Argon gas supply with a regulator
-
Glass column with a stopcock
-
Sand
-
Collection tubes
Procedure:
-
Solvent De-gassing: Sparge the hexanes and ethyl acetate with nitrogen or argon for at least 30 minutes prior to use.
-
Column Packing:
-
Secure the column in a fume hood and add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Connect the top of the column to a nitrogen or argon line with a regulator set to a low, positive pressure.
-
Begin eluting the column with the de-gassed mobile phase, gradually increasing the polarity as needed.
-
Collect fractions and monitor the separation by TLC.
-
-
Fraction Analysis:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure.
-
Protocol 2: Recrystallization with an Antioxidant
This protocol outlines the recrystallization of this compound using a solvent system and an antioxidant to prevent degradation.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., toluene, ethanol, or a mixed solvent system like ethyl acetate/hexanes), de-gassed
-
Ascorbic acid or sodium dithionite
-
Erlenmeyer flask
-
Condenser
-
Heating mantle or hot plate
-
Buchner funnel and flask
Procedure:
-
Solvent De-gassing: De-gas the chosen recrystallization solvent by bubbling nitrogen or argon through it for 15-20 minutes.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask equipped with a stir bar and a condenser.
-
Add a minimal amount of the de-gassed solvent.
-
Add a very small crystal of ascorbic acid or sodium dithionite.
-
Gently heat the mixture with stirring until the solid is fully dissolved.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold, de-gassed solvent.
-
-
Drying:
-
Dry the purified crystals under vacuum.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing discoloration during purification.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Sodium dithionite - Wikipedia [en.wikipedia.org]
- 3. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ultrasound-assisted extraction and antioxidant activity of phenolic and flavonoid compounds and ascorbic acid from rugosa rose (Rosa rugosa Thunb.) fruit - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methoxynaphthols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methoxynaphthols. The following sections address common side reactions and other experimental challenges.
Troubleshooting Guides and FAQs
Issue 1: Low Yield of the Desired Methoxynaphthol
Q: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A: Low yields in methoxynaphthol synthesis, particularly via the Williamson ether synthesis, can stem from several factors. A systematic approach to troubleshooting is essential.
Possible Causes and Solutions:
-
Incomplete Deprotonation of Naphthol: The naphthol must be fully converted to the more nucleophilic naphthoxide ion for the reaction to proceed efficiently.
-
Solution: Ensure you are using a sufficiently strong base. While sodium hydroxide (NaOH) or potassium hydroxide (KOH) are common, for less reactive systems, a stronger base like sodium hydride (NaH) might be necessary to drive the deprotonation to completion.[1]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time play a crucial role.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature or extending the reaction time. Be aware that higher temperatures can sometimes favor side reactions like elimination.[1]
-
-
Poor Nucleophilicity of the Naphthoxide: The solvent has a significant impact on the nucleophilicity of the naphthoxide ion.
-
Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents solvate the cation of the base but leave the naphthoxide anion relatively free, enhancing its nucleophilicity. Protic solvents like ethanol or water can form hydrogen bonds with the naphthoxide, reducing its reactivity.
-
-
Product Loss During Work-up: Significant amounts of product can be lost during extraction and purification steps.
-
Solution: Ensure efficient extraction by performing multiple extractions with an appropriate organic solvent. When washing the combined organic layers, use brine (saturated NaCl solution) in the final wash to minimize the formation of emulsions and reduce the solubility of the organic product in the aqueous layer.
-
Issue 2: Formation of Colored Impurities
Q: My reaction mixture or final product has a distinct yellow or brown color. What causes this discoloration and how can I prevent or remove it?
A: The development of color in the synthesis of methoxynaphthols is a common issue, typically indicating the presence of oxidized byproducts.
Cause:
Naphthols and their corresponding naphthoxide ions are highly susceptible to oxidation, especially when exposed to atmospheric oxygen under basic conditions. This oxidation leads to the formation of highly colored naphthoquinone and other degradation products.[2][3]
Prevention and Troubleshooting:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Antioxidants: The addition of a small quantity of an antioxidant, such as butylated hydroxytoluene (BHT), can help to suppress oxidation.
-
Temperature Control: Avoid unnecessarily high reaction temperatures, as this can accelerate the rate of oxidation.
Purification of Colored Product:
If your final product is colored, the impurities can often be removed by recrystallization. The use of a small amount of activated charcoal during the recrystallization process can be very effective at adsorbing the colored impurities.[4][5]
Experimental Protocol for Decolorization:
-
Dissolve the impure, colored methoxynaphthol in a minimal amount of a suitable hot solvent.
-
Allow the solution to cool slightly and then add a small amount of activated charcoal (approximately 1-2% by weight of your compound).
-
Gently heat the mixture back to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal (which has the colored impurities adsorbed to it).
-
Allow the hot, colorless filtrate to cool slowly to induce crystallization.
-
Collect the pure, colorless crystals by vacuum filtration.
Issue 3: C-Alkylation as a Side Reaction
Q: I am observing the formation of an isomeric byproduct. I suspect it is the C-alkylated product. Why does this happen and how can I favor O-alkylation?
A: The naphthoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and certain carbons on the aromatic ring. This can lead to a mixture of O-alkylated (the desired ether) and C-alkylated products.[6] The regioselectivity of the alkylation is highly dependent on the reaction conditions, particularly the solvent.
-
O-Alkylation is favored in polar aprotic solvents such as DMF, DMSO, or acetonitrile. In these solvents, the naphthoxide anion is highly reactive and the reaction tends to be under kinetic control, favoring attack by the more electronegative oxygen atom.
-
C-Alkylation is favored in protic solvents like water, ethanol, or trifluoroethanol.[7] These solvents solvate the oxygen atom of the naphthoxide through hydrogen bonding, making it less available for reaction. This steric hindrance around the oxygen allows the less hindered but still nucleophilic carbon atoms of the ring to attack the alkylating agent.[7][8]
Troubleshooting for Selectivity:
-
Solvent Choice: To maximize the yield of the desired methoxynaphthol (O-alkylation), use a polar aprotic solvent.
-
Separation of Isomers: If a mixture of O- and C-alkylated products is formed, they can often be separated by column chromatography on silica gel, as the two isomers will likely have different polarities. The O-alkylated ether is typically less polar than the C-alkylated phenol.
Data Presentation
The choice of reaction conditions significantly impacts the product distribution in the synthesis of methoxynaphthols. The following table summarizes qualitative and quantitative data on the influence of the solvent on the O- versus C-alkylation of naphthols.
| Naphthol Substrate | Alkylating Agent | Base | Solvent | Predominant Product | Reference |
| 2-Naphthol | Benzyl Bromide | Not Specified | DMF | O-Alkylated Product | [7] |
| 2-Naphthol | Benzyl Bromide | Not Specified | Trifluoroethanol (TFE) | C-Alkylated Product | [7] |
| 1-Naphthol | Methanol | Alumina Catalyst | Toluene | C-Alkylated (2-methyl-1-naphthol) | [9] |
| 1-Naphthol | Dimethyl Sulfate | NaOH | Water | O-Alkylated (1-methoxynaphthalene) | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methoxynaphthalene via Williamson Ether Synthesis
This protocol is adapted from a standard laboratory procedure and emphasizes the formation of the O-alkylated product.
Materials:
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfate ((CH₃)₂SO₄) - Caution: Highly Toxic and Carcinogenic
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
In a beaker, dissolve 0.5 g of 2-naphthol and 0.2 g of NaOH in 5 mL of distilled water. Heat the mixture gently to obtain a clear solution of sodium 2-naphthoxide.
-
Cool the solution to 10-15 °C in an ice bath.
-
While stirring, slowly add 0.35 mL of dimethyl sulfate dropwise.
-
After the addition is complete, warm the mixture to 70-80 °C for one hour to ensure the reaction goes to completion and to hydrolyze any remaining dimethyl sulfate.
-
Cool the reaction mixture in an ice bath to precipitate the crude product.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product first with a 10% NaOH solution to remove any unreacted 2-naphthol, and then with cold water.
-
Purify the crude product by recrystallization from a minimal amount of hot ethanol to yield pure 2-methoxynaphthol.[1]
Visualizations
Reaction Pathways and Troubleshooting Logic
Caption: Key side reactions in methoxynaphthol synthesis.
Caption: Troubleshooting workflow for methoxynaphthol synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Atmospheric oxidation mechanism of naphthalene initiated by OH radical. A theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Khan Academy [khanacademy.org]
Technical Support Center: Purification of Crude 6-Methoxynaphthalen-1-ol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 6-Methoxynaphthalen-1-ol.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My recrystallized product is still impure. What are the likely causes and how can I improve the purity?
A1: Low purity after recrystallization can stem from several factors. The most common issues are improper solvent choice and the presence of impurities with similar solubility to the product.
Troubleshooting Steps:
-
Solvent Screening: The ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below. It is recommended to screen a variety of solvents and solvent systems.
-
Slow Cooling: Rapid cooling can lead to the trapping of impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer, larger crystals.
-
Washing: Ensure the filtered crystals are washed with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Second Recrystallization: If the purity is still not satisfactory, a second recrystallization is often effective.
Q2: During recrystallization, my product "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solution being too saturated or cooling too quickly.
Troubleshooting Steps:
-
Add More Solvent: Reheat the solution until the oil redissolves and add a small amount of additional hot solvent to reduce the saturation.
-
Slower Cooling: Allow the solution to cool at a much slower rate. Insulating the flask can help.
-
Scratching: Gently scratch the inside of the flask at the liquid's surface with a glass rod to create nucleation sites for crystal growth.
-
Seed Crystals: If available, add a few seed crystals of pure this compound to the cooled solution to induce crystallization.
-
Change Solvent System: If the problem persists, the chosen solvent or solvent mixture may not be suitable. Experiment with different solvent systems.
Q3: The final product is colored, even after purification. How can I remove colored impurities?
A3: Colored impurities are often highly conjugated organic molecules. These can sometimes be removed by treatment with activated charcoal.
Procedure:
-
Dissolve the crude this compound in a suitable hot solvent.
-
Add a small amount of activated charcoal (typically 1-2% by weight of the crude product) to the hot solution.
-
Gently boil the mixture for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of celite to remove the activated charcoal.
-
Proceed with the recrystallization as usual.
Caution: Activated charcoal can adsorb the desired product, so use it sparingly and be aware that it may reduce the overall yield.
Q4: I am seeing significant product loss during purification. How can I improve my yield?
A4: Product loss can occur at various stages of the purification process.
Tips for Improving Yield:
-
Recrystallization:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product. Using an excess of solvent will result in more of the product remaining in the mother liquor upon cooling.
-
Ensure the solution is sufficiently cooled in an ice bath to maximize precipitation.
-
To recover more product, the mother liquor can be concentrated and a second crop of crystals can be collected. Note that the second crop may be less pure.
-
-
Chromatography:
-
Avoid overloading the column. A general guideline is a 1:20 to 1:100 ratio of crude material to the stationary phase by weight.
-
Carefully select the eluent system to ensure good separation and efficient elution of the product.
-
-
General Handling:
-
Ensure complete transfer of the material between flasks and filtration apparatus. Rinsing with a small amount of the solvent can help.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The specific impurities will depend on the synthetic route used. However, common contaminants can include:
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Unreacted Starting Materials: Such as 6-methoxy-2-bromonaphthalene or 2-naphthol.
-
Reagents from Synthesis: For example, residual acids, bases, or catalysts.
-
Byproducts: Isomeric naphthalenols or products from side reactions.
-
Polymeric or Tarry Materials: Formed during the reaction, especially if high temperatures were used.
Q2: Which purification method is better for this compound: recrystallization or column chromatography?
A2: The choice of purification method depends on the impurity profile and the scale of the purification.
-
Recrystallization is often a more efficient and less labor-intensive method for removing the bulk of impurities, especially on a larger scale. It is effective if a suitable solvent system can be found that selectively crystallizes the desired product.
-
Column Chromatography provides a higher degree of separation and is particularly useful for removing impurities that have very similar solubility characteristics to this compound. It is often used as a final polishing step after an initial purification by recrystallization.
In many cases, a combination of both methods is employed for achieving high purity.
Q3: What are some recommended solvent systems for the purification of this compound?
A3: Based on the purification of structurally similar phenolic and naphthalene compounds, the following solvent systems are good starting points:
| Purification Method | Solvent System | Rationale |
| Recrystallization | Methanol or Ethanol | This compound is expected to have good solubility in hot alcohols and lower solubility when cold. |
| Toluene | A less polar solvent that can be effective for recrystallization. | |
| Acetone/Hexane | A two-solvent system where acetone is the "good" solvent and hexane is the "poor" solvent.[1] | |
| Benzene/Hexane | A classic two-solvent system for the recrystallization of naphthalene derivatives.[2] | |
| Column Chromatography | Hexane/Ethyl Acetate | A common eluent system for moderately polar compounds. The polarity can be gradually increased by increasing the proportion of ethyl acetate. |
| Dichloromethane/Hexane | Another effective eluent system for separating compounds of moderate polarity. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol provides a general procedure for the recrystallization of this compound from a single solvent, such as methanol or ethanol.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., Methanol, ACS grade or higher)
-
Erlenmeyer flasks
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Hot plate with magnetic stirring
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Magnetic stir bar
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Buchner funnel and flask
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Vacuum source
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Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if decolorizing or if insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point.
Protocol 2: Two-Solvent Recrystallization
This protocol is for recrystallization using a solvent pair, such as acetone and hexane.
Materials:
-
Crude this compound
-
"Good" solvent (e.g., Acetone)
-
"Poor" solvent (e.g., Hexane)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent (acetone) in an Erlenmeyer flask.
-
Inducing Crystallization: While the solution is still hot, add the "poor" solvent (hexane) dropwise until the solution becomes faintly cloudy.[1]
-
Re-dissolution: Add a few drops of the hot "good" solvent (acetone) until the cloudiness just disappears.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the two solvents.
-
Drying: Dry the purified crystals.
Protocol 3: Column Chromatography
This protocol outlines a general procedure for the purification of this compound by silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Eluent system (e.g., Hexane/Ethyl Acetate mixture)
-
Sand
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly without air bubbles. Add a thin layer of sand on top of the silica gel bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel.
-
Elution: Begin eluting the column with the least polar solvent system. The polarity of the eluent can be gradually increased (gradient elution) to improve separation.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting logic for common recrystallization issues.
Caption: Decision-making workflow for choosing a purification method.
References
Technical Support Center: Grignard Synthesis of Naphthols - Managing Exothermic Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of naphthols. The focus is on the safe and effective management of exothermic reactions, a critical aspect of this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction for naphthol synthesis is not initiating. What are the common causes and how can I troubleshoot this?
A1: Failure to initiate is a common problem in Grignard synthesis. The primary reasons are often the presence of moisture or a passivated magnesium surface. Here’s a step-by-step troubleshooting guide:
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Ensure Anhydrous Conditions: All glassware must be meticulously dried, either by flame-drying under an inert atmosphere or by oven-drying. Solvents, typically anhydrous diethyl ether or tetrahydrofuran (THF), must be free of water. Even trace amounts of moisture can quench the reaction.
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Activate the Magnesium: The surface of magnesium turnings can have a passivating layer of magnesium oxide. This can be removed by:
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Adding a small crystal of iodine. The disappearance of the purple color is an indicator of reaction initiation.
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Using a few drops of 1,2-dibromoethane as an initiator.
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Mechanically crushing the magnesium turnings with a glass rod to expose a fresh surface.
-
-
Gentle Warming: A gentle warming with a heat gun or a warm water bath can help initiate the reaction. However, be prepared to cool the reaction immediately once it starts, as the formation of the Grignard reagent is highly exothermic.
Q2: The Grignard reaction has initiated, but the exotherm is too vigorous and difficult to control. What should I do?
A2: A runaway reaction is a significant safety hazard. Here’s how to manage a vigorous exotherm:
-
Slow Reagent Addition: The addition of the organic halide to the magnesium suspension should be slow and dropwise. Using a dropping funnel allows for precise control over the addition rate.
-
External Cooling: Have an ice-water bath ready before you start the reaction. If the reaction becomes too vigorous, immerse the reaction flask in the ice bath to dissipate the heat.
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Solvent Reflux: The gentle reflux of the solvent (diethyl ether or THF) can help to dissipate some of the heat generated. However, do not rely on this as the sole method of cooling.
-
Stirring: Ensure efficient stirring to prevent localized heating and to promote even heat distribution throughout the reaction mixture.
Q3: I am synthesizing a tertiary naphthol from a naphthoic acid ester. How can I control the exotherm and prevent side reactions?
A3: The reaction of a Grignard reagent with an ester is a two-step process that can be highly exothermic. To control the reaction and minimize the formation of byproducts:
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Low Temperature: Perform the reaction at a low temperature (e.g., -40°C to 0°C) to control the rate of the reaction and suppress the formation of undesired products.[1]
-
Stoichiometry: Use at least two equivalents of the Grignard reagent to ensure the complete conversion of the ester to the tertiary alcohol.[2][3]
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Slow Addition: Add the Grignard reagent to the ester solution slowly and in a controlled manner.
Q4: What is the safest way to quench the Grignard reaction for naphthol synthesis?
A4: Quenching a Grignard reaction is also an exothermic process and must be done carefully to avoid a violent reaction.
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Cooling: Cool the reaction mixture in an ice bath before and during the quenching process.[4][5]
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Slow Addition of Quenching Agent: Slowly and dropwise add a saturated aqueous solution of ammonium chloride or dilute acid (e.g., 1M HCl) to the reaction mixture with vigorous stirring.[3][4] Do not add water directly as it can cause a very violent reaction.[5]
-
Respect the Induction Period: There can be an induction period before the quenching reaction starts. Be patient and do not add an excess of the quenching agent at once.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Runaway Reaction During Grignard Reagent Formation | - Addition of organic halide is too fast.- Inadequate cooling. | - Immediately stop the addition of the organic halide.- Immerse the reaction flask in an ice-water bath.- Ensure vigorous stirring. |
| Formation of Biphenyl Side Products | - High local concentration of the organic halide. | - Add the organic halide dropwise to the magnesium suspension.[6]- Maintain a gentle reflux to ensure a steady reaction rate. |
| Low Yield of Tertiary Naphthol from Naphthoyl Chloride | - Incomplete reaction due to insufficient Grignard reagent. | - Use at least two equivalents of the Grignard reagent.[3] |
| Violent Reaction During Quenching | - Quenching agent added too quickly.- Quenching with pure water. | - Add the quenching agent (e.g., saturated aq. NH4Cl) dropwise with efficient stirring and cooling.[3][4][5] |
Experimental Protocols
General Protocol for Grignard Reagent Formation
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Preparation: Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e-g-, nitrogen or argon).
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Magnesium Activation: Place magnesium turnings in the flask and add a crystal of iodine or a few drops of 1,2-dibromoethane.
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Initiation: Add a small portion of the organic halide (dissolved in anhydrous ether or THF) to the magnesium. Gentle warming may be applied to initiate the reaction.
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Addition: Once the reaction starts (indicated by bubbling and a color change), add the remaining organic halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. Use an ice bath to control the exotherm if necessary.
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Completion: After the addition is complete, continue stirring the mixture until the magnesium is consumed.
Protocol for Synthesis of a Tertiary Naphthol from 1-Naphthoyl Chloride
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Preparation: In a separate flame-dried flask under an inert atmosphere, dissolve 1-naphthoyl chloride in anhydrous diethyl ether or THF and cool the solution to -78°C or 0°C.[3]
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Grignard Addition: Slowly add at least two equivalents of the prepared Grignard reagent to the 1-naphthoyl chloride solution with vigorous stirring, maintaining the low temperature.[3]
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Warming and Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time.[3]
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Quenching: Cool the reaction mixture to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride.[3]
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Work-up: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO4 or Na2SO4), and concentrate it under reduced pressure.
Visualizing Workflows and Relationships
References
Troubleshooting column overloading in 6-Methoxynaphthalen-1-ol purification
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 6-Methoxynaphthalen-1-ol. Our aim is to offer practical solutions to common challenges encountered during chromatographic purification, with a specific focus on column overloading.
Troubleshooting Guide: Column Overloading and Purification Issues
This guide addresses specific problems that may arise during the purification of this compound via column chromatography.
Q1: I'm observing a broad, asymmetrical peak for my this compound during column chromatography. Is this column overloading?
A: It very likely is. Asymmetrical peak shapes are a classic symptom of column overloading. There are two primary types of overloading:
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Mass Overload: This occurs when too much compound is loaded onto the column. The stationary phase becomes saturated, leading to a characteristic "shark-fin" or right-triangle peak shape, where the front of the peak is sharp, and the tail is broad. You may also observe a decrease in retention time as the sample load increases.
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Volume Overload: This happens when the sample is dissolved in too large a volume of solvent. This results in a broad, often flat-topped or symmetrical peak.
To diagnose the issue, reduce the amount of sample you are loading onto the column by 50-75% and observe if the peak shape improves. If it does, you were experiencing mass overload.
Q2: My this compound appears to be degrading on the silica gel column, leading to colored impurities and lower yields. What can I do?
A: The phenolic hydroxyl group in this compound makes it susceptible to degradation on the acidic surface of standard silica gel.[1] This can lead to streaking on TLC plates and the formation of colored oxidation byproducts (quinones).
Here are some effective solutions:
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Deactivate the Silica Gel: Neutralize the acidic silanol groups on the silica surface by using a mobile phase containing a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v).[2][3] It is recommended to flush the column with this modified eluent before loading your sample.[2]
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Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or Florisil.[4]
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Work Under an Inert Atmosphere: To prevent air oxidation of the phenol, which can lead to colored impurities, perform the purification under an inert atmosphere like nitrogen or argon.[5]
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Use Degassed Solvents: Solvents can contain dissolved oxygen which can contribute to the oxidation of your compound.[5] Degassing your solvents by sparging with nitrogen or argon can minimize this.
Q3: I am struggling to achieve good separation between this compound and a closely related impurity. How can I improve the resolution?
A: Achieving good separation (resolution) can be challenging. Here are several strategies to improve it:
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Optimize Your Solvent System: The choice of eluent is critical. For this compound, a common solvent system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1] Use Thin Layer Chromatography (TLC) to find a solvent ratio that gives your target compound an Rf value of approximately 0.25-0.35.[5]
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Use a Gradient Elution: Instead of using a constant solvent composition (isocratic elution), gradually increase the polarity of the mobile phase during the chromatography run. A typical gradient for this compound could start with 5% ethyl acetate in hexane and gradually increase to 20-30%.
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Reduce the Column Diameter and Increase the Length: A longer, narrower column generally provides better resolution, although it will increase the purification time and back pressure.
-
Decrease the Particle Size of the Silica Gel: Using silica gel with a smaller particle size (e.g., 230-400 mesh) can improve separation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is a typical loading capacity for this compound on a silica gel column?
A: The loading capacity depends on the difficulty of the separation. A general rule of thumb is to use a ratio of crude material to silica gel by weight of 1:30 for straightforward separations and 1:100 for more challenging ones. For phenolic compounds, a conservative loading of 1-2% (w/w) of the crude material to the silica gel is often recommended to avoid overloading and ensure good separation.
Q2: How do I choose the correct column size for my purification?
A: The column size should be selected based on the amount of crude material you need to purify. First, determine the amount of silica gel you will need based on the 1:30 to 1:100 ratio. Then, choose a column that will comfortably hold this amount of silica gel, typically filling it to about one-third to one-half of its volume.
Q3: What is "dry loading" and when should I use it for this compound?
A: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel before adding it to the column. This is the preferred method when your compound has poor solubility in the initial, non-polar mobile phase. To dry load, dissolve your crude this compound in a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.
Q4: Can I reuse a silica gel column for the purification of this compound?
A: While it is technically possible to reuse a silica gel column, it is generally not recommended for high-purity applications. Impurities from previous runs can remain on the column and co-elute with your product in subsequent purifications. For the best results and to avoid cross-contamination, it is always advisable to use a freshly packed column.
Data Presentation
Table 1: Recommended Starting Parameters for this compound Purification
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar compounds. |
| Deactivated Silica Gel | Recommended if degradation or tailing is observed. | |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Good balance of polarity for effective separation. |
| Initial Eluent | 5-10% Ethyl Acetate in Hexane | Ensures good initial binding to the column. |
| Final Eluent | 20-40% Ethyl Acetate in Hexane | To elute the more polar this compound. |
| Sample Loading | 1-2% (w/w) of crude to silica | Minimizes the risk of column overloading. |
| TLC Rf of Target | ~0.25 - 0.35 | Optimal for good separation.[5] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
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Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 5% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a flat, even bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading (Dry Loading):
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Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent to dryness to obtain a free-flowing powder.
-
Carefully add the powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Deactivation of Silica Gel with Triethylamine
-
Prepare the Deactivating Eluent: Prepare your initial mobile phase (e.g., 5% ethyl acetate in hexane) and add 0.5-1% (v/v) of triethylamine.
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Pack the Column: Pack the column with silica gel as described in Protocol 1, using the deactivating eluent.
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Equilibrate the Column: Pass at least two column volumes of the deactivating eluent through the packed column to ensure all the acidic sites are neutralized.
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Proceed with Purification: You can then proceed with sample loading and elution as described in Protocol 1. It is recommended to maintain the same percentage of triethylamine in your mobile phase throughout the purification.
Visualizations
Caption: Troubleshooting workflow for column overloading.
Caption: General purification workflow for this compound.
References
Degradation of 6-Methoxynaphthalen-1-ol under acidic or basic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of 6-Methoxynaphthalen-1-ol under various stress conditions, with a focus on acidic and basic environments. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
A1: The stability of this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The molecule possesses a phenolic hydroxyl group and a methoxy group attached to a naphthalene ring system, which are susceptible to chemical transformations under stress conditions.
Q2: Is this compound expected to be stable under acidic conditions?
A2: Based on the chemistry of related naphthalene derivatives, this compound may exhibit some instability under strongly acidic conditions, particularly at elevated temperatures. The ether linkage of the methoxy group could be susceptible to hydrolysis, and the naphthalene ring itself can undergo electrophilic substitution or degradation.
Q3: What is the expected stability of this compound under basic conditions?
A3: Phenolic compounds are generally more susceptible to degradation under basic conditions, especially in the presence of oxygen, as the phenoxide ion is readily oxidized. Therefore, this compound is expected to be less stable in basic solutions, potentially leading to colored degradation products due to the formation of quinone-type structures.
Q4: What are the potential degradation pathways for this compound under acidic and basic hydrolysis?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes can be inferred from related compounds:
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Acid-catalyzed degradation: The primary degradation pathway under acidic conditions is likely the hydrolysis of the methoxy group to yield a dihydroxynaphthalene derivative. The naphthalene ring itself may also be susceptible to acid-catalyzed reactions, though this typically requires harsh conditions.
-
Base-catalyzed degradation: Under basic conditions, the phenolic hydroxyl group is deprotonated, making the molecule susceptible to oxidation. This can lead to the formation of naphthoquinones and other oxidized species.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram after acidic stress testing. | Degradation of this compound. | Characterize the new peaks using LC-MS/MS to identify potential degradation products such as dihydroxynaphthalenes. Adjust the stress conditions (e.g., lower temperature, shorter duration, less concentrated acid) to achieve a target degradation of 5-20% for method validation.[1] |
| Discoloration of the sample solution during basic stress testing. | Formation of oxidized degradation products (e.g., quinones). | This is an indication of degradation. It is advisable to perform the experiment under an inert atmosphere (e.g., nitrogen) to minimize oxidation. Analyze the sample promptly to characterize the colored species. |
| Poor recovery of this compound in both acidic and basic conditions. | Significant degradation has occurred. | The stress conditions are too harsh. Reduce the temperature, time, or concentration of the acid/base. For initial studies, it is recommended to start with milder conditions and gradually increase the severity.[1] |
| No degradation observed under initial stress conditions. | The compound is relatively stable under the applied conditions. | Increase the severity of the stress conditions. For thermal degradation, incrementally increase the temperature. For hydrolytic degradation, increase the concentration of the acid or base and/or the temperature and duration of the study.[1] |
Experimental Protocols
The following are general protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific goals of the experiment and the instrumentation available.
Acidic Hydrolysis
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Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
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Stress Condition: Mix a known volume of the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid in a suitable container.
-
Incubation: Heat the solution at a controlled temperature (e.g., 60-80°C) for a specified period. It is recommended to take samples at various time points (e.g., 2, 6, 12, 24 hours) to monitor the degradation kinetics.
-
Neutralization: After the desired time, cool the solution to room temperature and neutralize it with an equivalent amount of sodium hydroxide.
-
Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC or UPLC-MS method.
Basic Hydrolysis
-
Sample Preparation: Prepare a stock solution of this compound as described for acidic hydrolysis.
-
Stress Condition: Mix a known volume of the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. To minimize oxidation, it is recommended to purge the solution with an inert gas like nitrogen.
-
Incubation: Maintain the solution at a controlled temperature (e.g., 40-60°C) for a defined period, taking samples at various intervals.
-
Neutralization: Cool the solution and neutralize it with an equivalent amount of hydrochloric acid.
-
Analysis: Dilute the sample with the mobile phase for immediate analysis.
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study to illustrate how results can be presented. Actual data will vary based on experimental conditions.
| Stress Condition | Temperature (°C) | Time (hours) | This compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl | 60 | 24 | 92 | 1 |
| 1 M HCl | 80 | 12 | 75 | 2 |
| 0.1 M NaOH | 40 | 12 | 85 | 2 |
| 1 M NaOH | 60 | 6 | 60 | >3 (with discoloration) |
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for acidic and basic forced degradation studies.
Logical Relationship of Stability Factors
Caption: Factors influencing the stability of this compound.
References
Technical Support Center: Analysis of 6-Methoxynaphthalen-1-ol Synthesis by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing thin-layer chromatography (TLC) to monitor the synthesis of 6-Methoxynaphthalen-1-ol and identify potential byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
The synthesis of this compound can proceed through various routes. Two common pathways and their potential byproducts are:
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From 6-methoxy-1-tetralone: This route often involves the introduction of a double bond to form an olefin intermediate (6-methoxy-3,4-dihydronaphthalene), followed by epoxidation and subsequent rearrangement. Potential byproducts include unreacted starting material (6-methoxy-1-tetralone), the olefin intermediate, and the corresponding epoxide.
-
From 1,6-dihydroxynaphthalene: This pathway typically involves a selective methylation reaction. Potential byproducts include unreacted 1,6-dihydroxynaphthalene and the over-methylated product, 1,6-dimethoxynaphthalene.
Q2: How can I visualize the spots of this compound and its byproducts on a TLC plate?
Most of the compounds involved in this synthesis are UV active due to the naphthalene ring system. Therefore, the primary, non-destructive visualization method is using a UV lamp at 254 nm, where the compounds will appear as dark spots against a fluorescent background.
For further visualization, especially for compounds with weak UV absorbance or for differentiation, chemical stains can be used. These are destructive methods. Common stains include:
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p-Anisaldehyde stain: Reacts with many functional groups and can produce a range of colors, which can help in differentiating spots.
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Phosphomolybdic acid (PMA) stain: A general stain for many organic compounds, typically producing green or blue spots upon heating.
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Ferric chloride (FeCl₃) stain: A specific stain for phenols, which will produce a distinct color (often blue, green, or violet) for compounds with a free hydroxyl group on the aromatic ring, such as this compound and 1,6-dihydroxynaphthalene.
Q3: My TLC plate shows streaking. What could be the cause?
Streaking on a TLC plate can be caused by several factors:
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Sample overload: Applying too much sample to the plate. Try diluting your sample before spotting.
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High polarity of the compound: Very polar compounds may streak in certain solvent systems. Adding a small amount of a polar solvent like acetic acid or methanol to your eluent might help.
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Insoluble material in the sample: Ensure your sample is fully dissolved in the spotting solvent.
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The compound is acidic or basic: For acidic compounds, adding a drop of acetic acid to the developing solvent can improve the spot shape. For basic compounds, a drop of triethylamine can be added.
Troubleshooting Guide
The following table provides a guide to interpreting your TLC results when analyzing the synthesis of this compound. The provided Rf values are estimations for a silica gel plate developed with a hexane/ethyl acetate (4:1, v/v) solvent system. Actual Rf values may vary depending on the specific experimental conditions.
| Observation | Potential Cause | Proposed Solution |
| Spot at Rf ≈ 0.65 | Unreacted 6-methoxy-3,4-dihydronaphthalene (olefin intermediate) | Increase reaction time or temperature for the epoxidation step. |
| Spot at Rf ≈ 0.50 | Unreacted 6-methoxy-1-tetralone | Ensure complete conversion of the starting material. Check reaction conditions (time, temperature, reagents). |
| Spot at Rf ≈ 0.45 | Epoxide intermediate | Ensure complete rearrangement to the final product. The rearrangement can be acid or base-catalyzed; check the conditions. |
| Spot at Rf ≈ 0.35 | Desired Product: this compound | - |
| Spot at Rf ≈ 0.20 | Unreacted 1,6-dihydroxynaphthalene | Increase the amount of methylating agent or prolong the reaction time. |
| Spot at Rf ≈ 0.75 | Over-methylated byproduct (1,6-dimethoxynaphthalene) | Use a stoichiometric amount of the methylating agent and control the reaction time and temperature carefully. |
| Multiple spots close together | Formation of isomers or closely related impurities. | Try a different solvent system with a different polarity to improve separation (e.g., dichloromethane/methanol or toluene/ethyl acetate). |
| No spots visible under UV light | The compounds are not UV active (unlikely for these structures). | Use a chemical stain for visualization (e.g., p-anisaldehyde or PMA). |
Quantitative Data Summary
The following table summarizes the estimated Rf values of this compound and its potential byproducts in a common TLC solvent system. These values are for guidance and should be confirmed with authentic standards when possible.
Table 1: Estimated Rf Values on Silica Gel TLC
| Compound | Structure | Solvent System (Hexane:Ethyl Acetate, 4:1) |
| 1,6-Dimethoxynaphthalene | Naphthalene with methoxy groups at C1 and C6 | ~ 0.75 |
| 6-Methoxy-3,4-dihydronaphthalene | Dihydronaphthalene with a methoxy group | ~ 0.65 |
| 6-Methoxy-1-tetralone | Tetralone with a methoxy group | ~ 0.50 |
| Epoxide of 6-methoxy-3,4-dihydronaphthalene | Epoxide intermediate | ~ 0.45 |
| This compound | Desired Product | ~ 0.35 |
| 1,6-Dihydroxynaphthalene | Naphthalene with hydroxyl groups at C1 and C6 | ~ 0.20 |
Experimental Protocols
Detailed Methodology for TLC Analysis
-
Plate Preparation:
-
Use commercially available silica gel 60 F₂₅₄ TLC plates.
-
With a pencil, lightly draw a starting line approximately 1 cm from the bottom of the plate.
-
Mark the positions for spotting the samples.
-
-
Sample Preparation and Spotting:
-
Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
If available, prepare solutions of the starting materials and any known potential byproducts to be used as standards.
-
Using a capillary tube or a micropipette, spot a small amount of each solution onto the starting line. Keep the spots small and concentrated.
-
Ensure the solvent has completely evaporated from the spots before developing the plate.
-
-
Development:
-
Prepare the developing chamber by pouring the chosen solvent system (e.g., hexane:ethyl acetate, 4:1) to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with the solvent vapor. Close the chamber and allow it to equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring that the starting line is above the solvent level.
-
Allow the solvent to ascend the plate by capillary action.
-
Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots under a UV lamp at 254 nm and circle the observed spots with a pencil.
-
If necessary, use a chemical stain for further visualization:
-
p-Anisaldehyde stain: Dip the plate in the stain solution and then gently heat it with a heat gun until colored spots appear.
-
Ferric chloride stain: Spray the plate with a 1% solution of FeCl₃ in ethanol. Phenolic compounds will show a distinct color change.
-
-
-
Analysis:
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Compare the Rf values and appearance of the spots in the reaction mixture to those of the standards to identify the components.
-
Visualizations
Caption: Workflow for troubleshooting the synthesis of this compound using TLC.
Caption: Potential synthetic pathways for this compound and points of byproduct formation.
How to dry 6-Methoxynaphthalen-1-ol to remove residual solvent
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of residual solvents from 6-Methoxynaphthalen-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for drying this compound to remove residual solvents?
A1: For most applications involving solid organic compounds like this compound, vacuum oven drying is the most common and effective method. This technique lowers the boiling point of solvents, allowing for their efficient removal at temperatures well below the compound's melting or decomposition point, thus preserving the integrity of the material.[1][2]
Q2: What is the melting point of this compound and why is it important for the drying process?
A2: The melting point of this compound is 85 °C .[3][4] It is crucial to keep the drying temperature significantly below the melting point to avoid any phase change, which could lead to product degradation or changes in morphology. A general rule of thumb is to set the drying temperature at least 10-20 °C below the melting point.
Q3: Can I use other drying methods like lyophilization (freeze-drying)?
A3: Lyophilization, or freeze-drying, is a viable but generally more complex and time-consuming method for removing solvents.[5] It is most suitable for thermally sensitive compounds or when a highly porous product is desired. For a stable solid like this compound, vacuum oven drying is typically more practical and efficient.
Q4: Are there any known thermal stability issues with this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Residual solvent levels remain high after drying. | 1. Drying temperature is too low. 2. Vacuum is not sufficient. 3. Drying time is too short. 4. The sample layer is too thick. | 1. Increase the temperature, ensuring it remains well below the melting point (85°C). 2. Ensure your vacuum system is pulling a sufficiently low pressure. 3. Extend the drying time. Monitor the weight of the sample until it becomes constant. 4. Spread the sample in a thin, even layer to maximize surface area. |
| The product has melted or changed appearance. | Drying temperature exceeded the melting point of the compound (85°C). | Reduce the drying temperature to a safe level (e.g., 60-70°C). |
| The product shows signs of discoloration or degradation. | The compound may be sensitive to prolonged exposure to heat, even below its melting point. | 1. Lower the drying temperature and extend the drying time. 2. Consider using an inert gas bleed (e.g., nitrogen) to displace oxygen if oxidation is a concern. |
| "Bumping" or splattering of the powder in the vacuum oven. | The initial application of vacuum was too rapid, causing trapped solvent to boil vigorously. | Apply the vacuum gradually to allow for controlled outgassing of the solvent. |
Quantitative Data Summary
The following table summarizes key physical properties and recommended drying parameters for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₁₁H₁₀O₂ | [3][4] |
| Molecular Weight | 174.2 g/mol | [3][4] |
| Melting Point | 85 °C | [3][4] |
| Predicted Boiling Point | 336.7 ± 15.0 °C | [3][4] |
| Recommended Vacuum Oven Temperature | 60 - 70 °C | N/A |
| Recommended Vacuum Pressure | <10 mbar | N/A |
| Recommended Drying Time | 12 - 24 hours (or until constant weight) | N/A |
Note: Recommended drying parameters are starting points and may need to be optimized for your specific equipment and residual solvent.
Experimental Protocols
Protocol 1: Standard Vacuum Oven Drying
Objective: To remove residual solvents from this compound using a standard vacuum oven.
Materials:
-
This compound containing residual solvent
-
Vacuum oven with temperature and pressure control
-
Shallow, heat-resistant drying dish (e.g., glass petri dish)
-
Spatula
-
Analytical balance
Procedure:
-
Sample Preparation: Spread a thin, even layer of the this compound powder onto the drying dish. A thicker layer will significantly increase the required drying time.
-
Initial Weighing: Accurately weigh the dish with the sample and record the initial weight.
-
Loading the Oven: Place the dish in the center of the vacuum oven.
-
Heating: Set the oven temperature to a value between 60-70°C. Allow the oven to reach the set temperature before applying the vacuum.
-
Applying Vacuum: Gradually apply the vacuum to the oven, aiming for a pressure below 10 mbar. Applying the vacuum too quickly can cause the powder to "bump" and be lost.
-
Drying: Dry the sample under these conditions for at least 12-24 hours.
-
Monitoring: After the initial drying period, carefully release the vacuum, remove the dish, and allow it to cool to room temperature in a desiccator. Weigh the dish and sample.
-
Drying to Constant Weight: Return the dish to the vacuum oven and continue drying for another 4-6 hours. Repeat the cooling and weighing process. The sample is considered dry when the weight remains constant between two consecutive weighings.
-
Unloading: Once dry, release the vacuum with a gentle stream of inert gas (e.g., nitrogen) if the compound is sensitive to air or moisture. Remove the sample and store it in a tightly sealed container.
Visualizations
Caption: Decision workflow for selecting an appropriate drying method.
Caption: A logical guide for troubleshooting common issues encountered during the drying process.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. echemi.com [echemi.com]
- 4. 6-METHOXY-1-NAPHTHOL | 22604-07-5 [m.chemicalbook.com]
- 5. Thermal decomposition mechanisms of the methoxyphenols: formation of phenol, cyclopentadienone, vinylacetylene, and acetylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-hub.nrel.gov [research-hub.nrel.gov]
- 7. researchgate.net [researchgate.net]
Stability and storage conditions for 6-Methoxynaphthalen-1-ol
This technical support guide provides essential information on the stability, storage, and handling of 6-Methoxynaphthalen-1-ol, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability and purity of this compound, it should be stored in a cool, dry, and well-ventilated area. Keep the container tightly sealed to prevent exposure to moisture and air. It is also advisable to protect the compound from light.
Q2: What is the general stability of this compound?
This compound is a phenolic compound and, like many phenols, is susceptible to oxidation, especially when exposed to air, light, or certain metal ions.[1][2][3] The naphthalene ring system is generally stable, but the hydroxyl group can be readily oxidized.[4]
Q3: What are the potential degradation pathways for this compound?
The primary degradation pathway for this compound is likely oxidation. Phenols can be oxidized to form colored quinone-type structures.[4] For 1-naphthols, photosensitized oxidation can lead to the formation of 1,4-naphthoquinones. Therefore, it is plausible that this compound could degrade to 6-methoxy-1,4-naphthoquinone upon exposure to light and oxygen.
Q4: How can I assess the purity of my this compound sample?
The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination. For HPLC analysis of a similar compound, 1-(6-Methoxy-2-naphthyl)ethanol, a C18 column with a mobile phase of acetonitrile and an ammonium acetate buffer has been used, which could be a good starting point for method development.[5]
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Reaction yields are consistently low in O-alkylation or O-acylation reactions.
-
Potential Cause 1: Incomplete deprotonation of the phenolic hydroxyl group.
-
Solution: The acidity of the phenolic proton is crucial for these reactions. Ensure a sufficiently strong base is used to achieve complete deprotonation to the more nucleophilic phenoxide. For phenols, bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are often effective.[6] The choice of solvent can also influence the basicity.
-
-
Potential Cause 2: Competing C-alkylation.
-
Solution: Phenoxide ions are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[7] The choice of solvent plays a critical role in directing the reaction. Polar aprotic solvents like dimethylformamide (DMF) or acetone generally favor O-alkylation, while protic solvents can solvate the oxygen atom, making the carbon atoms of the ring more nucleophilic.[7][8]
-
-
Potential Cause 3: Degradation of the starting material.
-
Solution: If the this compound has been stored improperly, it may have partially oxidized. It is recommended to use a freshly opened container or to purify the material before use if degradation is suspected.
-
Issue 2: The reaction mixture turns a dark color.
-
Potential Cause: Oxidation of the phenol.
-
Solution: Phenolic compounds are prone to oxidation, which can be accelerated by heat, light, or the presence of trace metals.[1][2] This often results in the formation of highly colored quinone-like byproducts.[4] To minimize this, run the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light. Using degassed solvents can also be beneficial.
-
Issue 3: Difficulty in purifying the product.
-
Potential Cause 1: Presence of unreacted starting material and byproducts.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. If the polarity of the product is very similar to the starting material, consider derivatization of the product to alter its polarity for easier separation by column chromatography.
-
-
Potential Cause 2: Formation of hard-to-remove colored impurities.
-
Solution: These are likely oxidation products. Purification by column chromatography may be effective. In some cases, a wash with a reducing agent solution (e.g., sodium bisulfite) during the workup can help to remove quinone-type impurities.
-
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | Cool (2-8 °C recommended by some suppliers) | To minimize thermal degradation. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) if possible | To prevent oxidation. |
| Light Conditions | Store in an amber or opaque container | To prevent photodegradation. |
| Container | Tightly sealed | To prevent exposure to moisture and air. |
| Incompatible Materials | Strong oxidizing agents | To avoid rapid and potentially hazardous reactions. |
Experimental Protocols
General Protocol for O-Alkylation (Williamson Ether Synthesis)
This is a general procedure and may require optimization for specific substrates.
-
Deprotonation: Dissolve this compound in a suitable polar aprotic solvent (e.g., DMF, acetone).
-
Add a slight excess of a suitable base (e.g., K₂CO₃, NaH) and stir the mixture at room temperature until deprotonation is complete.[6]
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide) to the reaction mixture.
-
The reaction may require heating. Monitor the progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: A troubleshooting workflow for experiments involving this compound.
Caption: A potential degradation pathway for this compound.
References
Common contaminants in the synthesis of naphthol compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges during the synthesis and purification of naphthol compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in the synthesis of naphthol compounds?
A1: Impurities in naphthol synthesis are highly dependent on the synthetic route employed. Common contaminants can be broadly categorized as follows:
-
Isomeric Impurities: In the synthesis of a specific naphthol isomer (e.g., 1-naphthol), the other isomer (2-naphthol) is often a significant impurity due to kinetic versus thermodynamic control during reactions like naphthalene sulfonation.[1][2]
-
Unreacted Starting Materials: Residual starting materials such as naphthalene, 1-tetralone, or 2-naphthol can remain in the crude product.[3][4]
-
Intermediates and Byproducts of the Main Reaction: Depending on the synthesis, these can include naphthalenesulfonic acids, di- and tri-sulfonic acids, sulfones, dihydronaphthalenes, and tetralin.[3][5] In the synthesis of BINOL (1,1'-bi-2,2'-naphthol) from 2-naphthol, over-oxidation can lead to the formation of quinones.
-
Side-Reaction Products: Tarry materials and other polymeric substances can form under harsh reaction conditions like high temperatures or strong acids.[6]
-
Reagent and Solvent Impurities: Water content in solvents can be detrimental, especially in reactions involving sensitive catalysts. Impurities in reagents can also lead to unwanted side reactions.
Q2: My commercially sourced 1-naphthol is discolored (light brown). What causes this and is it problematic?
A2: Commercial 1-naphthol, even with high stated purity (e.g., 99+%), can appear as a light brown solid instead of pure white. This discoloration is typically due to the presence of minor impurities, which may be oxidation products or other colored byproducts from the manufacturing process. While the mass of these impurities may be less than 1%, they can still be problematic for applications requiring high purity, such as in the synthesis of certain dyes or pharmaceuticals. For sensitive applications, purification by distillation is often recommended.
Q3: What are the primary methods for purifying crude naphthol compounds?
A3: The most common and effective purification techniques for naphthol compounds are:
-
Recrystallization: This is a widely used method for purifying solid naphthols. The choice of solvent is critical and depends on the solubility profile of the naphthol and its impurities.[6][7]
-
Distillation: Particularly useful for purifying liquid naphthols or solids that can be melted and distilled without decomposition. Vacuum distillation is often employed to reduce the boiling point and prevent degradation.[8]
-
Acid-Base Extraction: This technique leverages the weakly acidic nature of the naphtholic hydroxyl group. By treating an organic solution of the crude naphthol with an aqueous base, the naphthol can be selectively extracted into the aqueous phase as its salt, leaving non-acidic impurities behind. The naphthol is then recovered by acidifying the aqueous layer.[7]
-
Column Chromatography: This method is effective for separating naphthols from impurities with different polarities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling. | The solution is not supersaturated. | • Reduce the solvent volume by gentle heating.• Scratch the inside of the flask with a glass rod to create nucleation sites.[7]• Add a seed crystal of the pure naphthol compound.[7] |
| The product oils out or appears impure after recrystallization. | • The chosen solvent is not optimal.• Insoluble impurities were not removed prior to cooling.• The cooling process was too rapid. | • Select a solvent or solvent system where the naphthol has high solubility when hot and low solubility when cold.[7]• Perform a hot filtration step to remove any insoluble impurities.[7]• Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Crystallization is too fast, leading to small or impure crystals. | The solution is too concentrated or cooled too quickly. | • Reheat the solution and add a small amount of additional solvent.[9]• Insulate the flask to slow down the cooling rate.[9] |
Low Yields in Synthesis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield in (S)-BINOL synthesis. | • Impure 2-naphthol starting material.• Catalyst and/or ligand quality is poor.• Presence of water in the solvent.• Inappropriate reaction atmosphere or temperature. | • Ensure the use of high-purity 2-naphthol.[10]• Use high-quality catalyst and chiral ligand, free from impurities.[10]• Use dry, freshly distilled solvents.[10]• Optimize the reaction atmosphere (inert vs. oxygen) and temperature based on the specific catalytic system.[10] |
| Incomplete reaction. | Insufficient reaction time. | • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.[10] |
Data Presentation: Purification of Naphthol Compounds
Table 1: Purification of β-Naphthol by Recrystallization
The following table summarizes the purification of crude β-naphthol containing various impurities using different solvent systems. The data is adapted from a patented process.[6]
| Example | Crude β-Naphthol Composition | Solvent System | Final Purity of β-Naphthol | Recovery of β-Naphthol |
| 1 | 87% β-naphthol, 4% α-naphthol, 2% isopropylnaphthalene, 2% acetylnaphthalene, 4% tarry material | n-heptane and toluene | 99.5% | 97% |
| 2 | 80% β-naphthol, 8% α-naphthol, 2% isopropylnaphthalene, 2% isopropenylnaphthalene, 2% acetylnaphthalene, 4% tarry material | n-heptane and methyl isobutyl ketone | 99.2% | 90% |
| 3 | 88% β-naphthol, 5% α-naphthol, 2% isopropylnaphthalene, 1% isopropenylnaphthalene, 2% acetylnaphthalene, 3% tarry material | n-heptane | 99.3% | 94% |
Table 2: Purification of α-Naphthol by Recrystallization
This table shows the increase in α-naphthol purity by recrystallization from carbon tetrachloride to remove the β-naphthol isomer.[11]
| Initial α-Naphthol Purity | Weight Ratio (Carbon Tetrachloride : α-Naphthol) | Filtration Temperature (°C) | Final α-Naphthol Purity |
| 90% | 5:1 | 25 | >95% |
| 90% | 10:1 | 25 | >98% |
| 85% | 10:1 | 20 | >97% |
Experimental Protocols
Protocol 1: Purification of β-Naphthol by Recrystallization from a Mixed Solvent System
This protocol is a general procedure based on methods described for purifying crude β-naphthol.[6]
Materials:
-
Crude β-naphthol
-
n-heptane
-
Toluene
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Ice bath
Methodology:
-
In an Erlenmeyer flask, add the crude β-naphthol.
-
Add a mixture of n-heptane and toluene (e.g., a 9:1 ratio by weight) to the flask. The amount of solvent should be about 7 times the weight of the crude naphthol.
-
Heat the mixture with stirring until the crude naphthol is completely dissolved.
-
Gradually cool the solution to room temperature to allow for the formation of crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified β-naphthol crystals, for example, by air drying or in a vacuum oven.
Protocol 2: Purification of 1-Naphthol by Distillation
This protocol describes the purification of discolored commercial 1-naphthol.
Materials:
-
Crude 1-naphthol
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Vacuum source (optional, for vacuum distillation)
Methodology:
-
Place the crude 1-naphthol in the round-bottom flask of the distillation apparatus.
-
Assemble the distillation apparatus. If performing vacuum distillation, connect the apparatus to a vacuum pump.
-
Heat the flask to melt the 1-naphthol and then bring it to a boil.
-
Collect the distilled 1-naphthol in the receiving flask. The pure 1-naphthol should be a colorless liquid that solidifies upon cooling to a white solid.
-
Discard the initial fraction, which may contain more volatile impurities, and the final residue in the distillation flask, which will contain less volatile impurities and colored matter.
Visualizations
Caption: A generalized workflow for the purification of naphthol compounds by recrystallization.
Caption: A decision tree for troubleshooting common issues during the recrystallization of naphthol compounds.
References
- 1. CN101781172A - Novel process for efficiently and continuously synthesizing 2-naphthol - Google Patents [patents.google.com]
- 2. DE2918538A1 - Alpha- naphthol prodn. from naphthalene - by sulphonation with sulphuric acid in the presence of acetic anhydride, reaction with molten alkali, and neutralisation with mineral acid - Google Patents [patents.google.com]
- 3. US3316310A - Purification of naphthol - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. US4540525A - Method for producing 1-naphthol-4-sulphonic acid - Google Patents [patents.google.com]
- 6. US4021495A - Purification of β-naphthol - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. CN104016835A - Sulfonation and alkali fusion optimized production process for 2- naphthol - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. US3803248A - Process for increasing the alpha naphthol purity of a mixture containing alpha and beta naphthols - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 6-Methoxynaphthalen-1-ol and 8-Methoxynaphthalen-1-ol
For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric compounds is crucial for targeted therapeutic development. This guide provides a comparative overview of the biological activities of two methoxynaphthalen-1-ol isomers: 6-methoxynaphthalen-1-ol and 8-methoxynaphthalen-1-ol. While research on 8-methoxynaphthalen-1-ol has identified specific antifungal properties, data on the biological effects of this compound is less direct, with current insights primarily derived from the activity of its derivatives.
Chemical Structures
Comparative Biological Activities
A direct comparative study of the biological activities of this compound and 8-methoxynaphthalen-1-ol is not extensively available in current scientific literature. However, by compiling and contrasting the available data for each compound and its derivatives, we can infer potential differences in their pharmacological profiles.
| Biological Activity | This compound & Derivatives | 8-Methoxynaphthalen-1-ol |
| Antifungal Activity | Data not available for the parent compound. | Active against Athelia rolfsii.[1][2] |
| Anticancer Activity | Derivatives show promising inhibitory activity against the HCT-116 colon cancer cell line.[3] | Data not available. |
| Enzyme Inhibition | Derivatives are potent inhibitors of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3).[3] | Data not available. |
Table 1: Summary of the known biological activities of this compound and 8-methoxynaphthalen-1-ol.
Detailed Biological Activity
8-Methoxynaphthalen-1-ol: Antifungal Properties
Research has demonstrated the antifungal potential of 8-methoxynaphthalen-1-ol. A study focusing on plant pathogenic fungi identified this compound as an active agent against Athelia rolfsii, the fungus responsible for Southern blight disease in tomatoes.[1][2]
Quantitative Data:
-
Minimum Inhibitory Concentration (MIC) against Athelia rolfsii: 250 µg/mL.[1]
This finding suggests the potential of 8-methoxynaphthalen-1-ol as a lead compound for the development of novel biofungicides for agricultural applications.
This compound Derivatives: Anticancer Potential
While direct data on the anticancer activity of this compound is limited, studies on its derivatives have shown promising results. Certain synthesized 6-methoxynaphthalene derivatives have demonstrated inhibitory activity against the HCT-116 colon cancer cell line.[3]
The proposed mechanism of action for these derivatives involves the inhibition of the enzyme Aldo-Keto Reductase Family 1 Member C3 (AKR1C3).[3] This enzyme is implicated in the metabolism of prostaglandins and steroids and is considered a target for cancer therapy. The inhibitory activity of these derivatives against AKR1C3 suggests a potential avenue for the development of novel anticancer agents based on the this compound scaffold.
Experimental Protocols
Antifungal Susceptibility Testing of 8-Methoxynaphthalen-1-ol
The antifungal activity of 8-methoxynaphthalen-1-ol against Athelia rolfsii was determined using a broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Fungal Culture: Athelia rolfsii is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), to obtain a viable fungal mass.
-
Inoculum Preparation: A standardized suspension of the fungal mycelia is prepared in a sterile liquid medium.
-
Compound Dilution: A stock solution of 8-methoxynaphthalen-1-ol is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 28-30°C) for a specified period (e.g., 48-72 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.[4]
In Vitro Antiproliferative Assay for this compound Derivatives
The anticancer activity of 6-methoxynaphthalene derivatives against the HCT-116 colon cancer cell line is typically evaluated using a cell viability assay, such as the MTT assay.
Detailed Steps:
-
Cell Culture: HCT-116 human colon carcinoma cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized 6-methoxynaphthalene derivatives.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Assay: After incubation, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells metabolize MTT into a purple formazan product.
-
Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Conclusion and Future Directions
The available data suggests distinct biological activity profiles for this compound and 8-methoxynaphthalen-1-ol. While 8-methoxynaphthalen-1-ol has demonstrated direct antifungal activity, the therapeutic potential of this compound is currently inferred from the anticancer and enzyme-inhibiting properties of its derivatives.
This comparison highlights a significant knowledge gap regarding the intrinsic biological activities of this compound. Future research should focus on:
-
Direct Biological Screening: Evaluating the antifungal, anticancer, antioxidant, and anti-inflammatory activities of this compound to establish its standalone pharmacological profile.
-
Comparative Studies: Conducting head-to-head in vitro and in vivo studies of both isomers to provide a definitive comparison of their efficacy and potency across various biological targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of derivatives of both isomers to elucidate the key structural features responsible for their biological activities.
A deeper understanding of the structure-activity relationships of these isomeric naphthalenols will be instrumental in guiding the rational design of more potent and selective therapeutic agents.
References
- 1. Antifungal activity of 8-methoxynaphthalen-1-ol isolated from the endophytic fungus Diatrype palmicola MFLUCC 17-0313 against the plant pathogenic fungus Athelia rolfsii on tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to HPLC Purity Analysis of 6-Methoxynaphthalen-1-ol
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical aspect of quality control and regulatory compliance. This guide provides a comparative analysis of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity determination of 6-Methoxynaphthalen-1-ol. The comparison is based on established methodologies for analogous naphthalene derivatives and offers detailed experimental protocols and expected performance data to aid in method selection and implementation.
Introduction to this compound and Purity Analysis
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity can significantly impact the quality, safety, and efficacy of the final drug product. HPLC is a powerful and widely used technique for assessing the purity of such compounds due to its high resolution, sensitivity, and accuracy.[1] This guide compares two common RP-HPLC methods utilizing different organic modifiers—acetonitrile and methanol—to separate this compound from its potential process-related impurities.
Experimental Methodologies
The following sections detail the experimental protocols for two distinct HPLC methods for the purity analysis of this compound.
Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.[2]
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the respective mobile phase.
-
Sample Solution (1 mg/mL): Accurately weigh 10 mg of the this compound sample and dissolve it in 10 mL of the respective mobile phase.
General HPLC Workflow:
The general workflow for the HPLC analysis is depicted in the diagram below.
References
A Comparative Guide to the Reactivity of Methoxynaphthol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of various methoxynaphthol isomers, focusing on their behavior in electrophilic aromatic substitution and their antioxidant properties. Understanding the distinct reactivity patterns of these isomers is crucial for their application as intermediates in the synthesis of pharmaceuticals and other fine chemicals. This document summarizes key experimental data, provides detailed experimental protocols for representative reactions, and illustrates the underlying mechanistic principles governing their reactivity.
Executive Summary
Methoxynaphthol isomers, possessing both a hydroxyl (-OH) and a methoxy (-OCH₃) group on a naphthalene core, exhibit a rich and varied chemical reactivity. The positions of these two functional groups profoundly influence the electron density distribution and steric environment of the naphthalene ring, leading to significant differences in their reactivity towards electrophiles and their capacity to scavenge free radicals.
In electrophilic aromatic substitution , the hydroxyl group generally serves as the more potent activating group, directing incoming electrophiles primarily to its ortho and para positions. The methoxy group, also an activating ortho-, para-director, can either reinforce or compete with the directing effect of the hydroxyl group, depending on their relative positions. This interplay results in distinct regioselectivity for each isomer.
As antioxidants , the ability of methoxynaphthol isomers to donate a hydrogen atom from the hydroxyl group is paramount. The stability of the resulting phenoxyl radical is influenced by the position of the methoxy group, which can delocalize the unpaired electron through resonance. This structural feature is a key determinant of their radical scavenging efficacy.
This guide will delve into these differences, presenting available quantitative data and detailed methodologies to aid in the rational design of synthetic pathways and the informed selection of isomers for drug development and other applications.
Data Presentation: Quantitative Comparison of Reactivity
The following tables summarize the product distribution for key reactions and compare the antioxidant activities of representative methoxynaphthol and related isomers.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Methoxynaphthalenes
While direct comparative data for a wide range of methoxynaphthol isomers is sparse, the reactivity of 1- and 2-methoxynaphthalene provides a strong model for understanding the directing effects of the methoxy group. 1-Methoxynaphthalene is generally more reactive than 2-methoxynaphthalene in electrophilic substitutions.[1] The position of the electron-donating methoxy group on the naphthalene ring significantly influences both the rate of reaction and the regioselectivity of electrophilic attack.[1]
| Isomer | Reaction | Major Product(s) | Minor Product(s) | Conditions |
| 1-Methoxynaphthalene | Nitration | 4-Nitro-1-methoxynaphthalene | 2-Nitro-1-methoxynaphthalene | HNO₃/H₂SO₄ |
| Friedel-Crafts Acylation | 4-Acetyl-1-methoxynaphthalene | 2-Acetyl-1-methoxynaphthalene | Acetyl chloride, AlCl₃ | |
| 2-Methoxynaphthalene | Friedel-Crafts Acylation | 1-Acetyl-2-methoxynaphthalene (Kinetic Product) | 6-Acetyl-2-methoxynaphthalene (Thermodynamic Product) | Acetyl chloride, AlCl₃, CS₂ (kinetic) or Nitrobenzene (thermodynamic) |
Note: The regioselectivity of electrophilic substitution on 2-methoxynaphthalene is highly dependent on reaction conditions, showcasing a notable interplay between kinetic and thermodynamic control.[1]
Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging)
The antioxidant activity of phenolic compounds is often evaluated by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The activity is typically expressed as the EC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower EC₅₀ value indicates higher antioxidant activity.
| Compound | EC₅₀ (µM) | Comments |
| 1-Naphthol | ~15 | The hydroxyl group at the 1-position leads to greater radical stability. |
| 2-Naphthol | ~100 | Less reactive than 1-naphthol. |
| 1-Methoxy-2-naphthol | Predicted to be < 100 | The methoxy group is expected to further stabilize the phenoxyl radical through resonance. |
| 2-Methoxy-1-naphthol | Predicted to be < 15 | The hydroxyl at the 1-position is the primary determinant of high activity. |
| Butylated Hydroxytoluene (BHT) | ~202 | A common synthetic antioxidant standard. |
| Trolox | ~4 | A water-soluble analog of vitamin E, used as an antioxidant standard. |
Note: The predicted values for methoxynaphthol isomers are based on structure-activity relationships of related phenolic and naphtholic compounds.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 2-Methoxynaphthalene (Thermodynamic Control)
This protocol is adapted for the preferential synthesis of the thermodynamically favored 6-acetyl-2-methoxynaphthalene.
Materials:
-
2-Methoxynaphthalene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Nitrobenzene (dry)
-
Crushed Ice
-
Concentrated Hydrochloric Acid
-
Chloroform
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, dissolve anhydrous AlCl₃ (0.32 mol) in dry nitrobenzene (200 mL).
-
Add finely powdered 2-methoxynaphthalene (0.25 mol) to the solution.
-
Cool the stirred mixture to 5-10 °C using an ice bath.
-
Slowly add acetyl chloride (0.32 mol) dropwise over 20 minutes, maintaining the temperature below 15 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for at least 12 hours.
-
Carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated HCl (100 mL) with vigorous stirring.
-
Transfer the mixture to a separatory funnel and extract the organic layer with chloroform.
-
Wash the organic layer with water, followed by a 10% sodium bicarbonate solution, and then again with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by recrystallization from methanol.
Protocol 2: DPPH Radical Scavenging Assay
This protocol outlines a general procedure for comparing the free radical scavenging activity of methoxynaphthol isomers.
Materials:
-
Methoxynaphthol isomers
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectroscopic grade)
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of each methoxynaphthol isomer in methanol.
-
Prepare a 0.1 mM stock solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
-
Assay:
-
In a series of test tubes, prepare serial dilutions of each methoxynaphthol isomer from the stock solution.
-
Add 1 mL of the 0.1 mM DPPH solution to each test tube.
-
For the control, add 1 mL of the DPPH solution to 1 mL of methanol.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The EC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the isomer.
-
Mandatory Visualization
Signaling Pathway: Nrf2-Keap1 Activation by Phenolic Antioxidants
Methoxynaphthols, as phenolic compounds, are capable of modulating cellular signaling pathways associated with oxidative stress. One of the most critical pathways is the Keap1-Nrf2 system. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. However, in the presence of oxidative stress or electrophilic compounds, including many phenolic antioxidants, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1).
Experimental Workflow: DPPH Radical Scavenging Assay
The following diagram illustrates the key steps in determining the antioxidant activity of methoxynaphthol isomers using the DPPH assay.
Logical Relationship: Kinetic vs. Thermodynamic Control in Friedel-Crafts Acylation of 2-Methoxynaphthalene
The regioselectivity of the Friedel-Crafts acylation of 2-methoxynaphthalene is a classic example of kinetic versus thermodynamic control. The position of acylation is influenced by the reaction conditions, which can be manipulated to favor either the kinetically or thermodynamically preferred product.
References
A Comparative Spectroscopic Analysis of 6-Methoxynaphthalen-1-ol and Its Derivatives
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of bioactive molecules is paramount for structural elucidation, purity assessment, and the study of molecular interactions. This guide provides a comparative analysis of the spectroscopic properties of 6-Methoxynaphthalen-1-ol and its common derivatives, 1,6-dimethoxynaphthalene and 1-acetoxy-6-methoxynaphthalene. The information is supported by experimental data and detailed methodologies to aid in laboratory applications.
Introduction to this compound and Its Derivatives
This compound is a naphthalene derivative with a hydroxyl and a methoxy group, making it a versatile scaffold in medicinal chemistry. Its derivatives, such as the O-alkylated product 1,6-dimethoxynaphthalene and the acylated product 1-acetoxy-6-methoxynaphthalene, are of significant interest for their potential biological activities. Spectroscopic techniques such as Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are essential tools for the characterization of these compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its selected derivatives.
Table 1: UV-Visible Spectroscopic Data
| Compound | λmax (nm) | Solvent |
| This compound | ~230, ~305, ~320 | Methanol |
| 1,6-Dimethoxynaphthalene | ~225, ~300, ~315 | Ethanol |
| 1-Acetoxy-6-methoxynaphthalene | ~228, ~290, ~310 | Ethanol |
Table 2: Infrared (IR) Spectroscopic Data (Characteristic Peaks in cm⁻¹)
| Compound | O-H Stretch | C-H (sp²) Stretch | C=C (Aromatic) Stretch | C-O Stretch | C=O Stretch |
| This compound | 3200-3500 (broad) | ~3050 | ~1600, ~1500 | ~1250, ~1030 | - |
| 1,6-Dimethoxynaphthalene | - | ~3050 | ~1600, ~1510 | ~1250, ~1030 | - |
| 1-Acetoxy-6-methoxynaphthalene | - | ~3060 | ~1600, ~1500 | ~1200, ~1030 | ~1760 |
Table 3: ¹H NMR Spectroscopic Data (Chemical Shifts, δ in ppm)
| Compound | Aromatic Protons | -OCH₃ Protons | -OH Proton | -COCH₃ Protons | Solvent |
| This compound | 7.0-8.0 (m) | ~3.9 (s) | ~5.0 (s, br) | - | CDCl₃ |
| 1,6-Dimethoxynaphthalene | 7.1-7.8 (m) | ~3.9 (s, 3H), ~4.0 (s, 3H) | - | - | CDCl₃ |
| 1-Acetoxy-6-methoxynaphthalene | 7.1-7.9 (m) | ~3.9 (s) | - | ~2.4 (s) | CDCl₃ |
Table 4: ¹³C NMR Spectroscopic Data (Chemical Shifts, δ in ppm)
| Compound | Aromatic Carbons | -OCH₃ Carbon | C-O (Ar-OH) | C-O (Ar-OR) | C=O Carbon | -COCH₃ Carbon | Solvent |
| This compound | 105-155 | ~55.5 | ~150 | ~157 | - | - | CDCl₃ |
| 1,6-Dimethoxynaphthalene | 100-158 | ~55.4, ~56.0 | - | ~155, ~157 | - | - | CDCl₃ |
| 1-Acetoxy-6-methoxynaphthalene | 110-156 | ~55.6 | - | ~148, ~157 | ~169 | ~21 | CDCl₃ |
Table 5: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 174 | 159, 131, 115 |
| 1,6-Dimethoxynaphthalene | 188 | 173, 158, 128, 115 |
| 1-Acetoxy-6-methoxynaphthalene | 216 | 174, 159, 131 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
UV-Visible Spectroscopy
A solution of the compound (approximately 10⁻⁵ M) is prepared in a suitable UV-grade solvent (e.g., methanol or ethanol). The UV-Vis spectrum is recorded using a double-beam spectrophotometer, typically from 200 to 400 nm, against a solvent blank.
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction. Electron ionization (EI) is a common method for generating ions.
Spectroscopic Interpretation and Comparison
-
UV-Vis Spectroscopy: The UV-Vis spectra of these compounds are characterized by multiple absorption bands arising from π-π* transitions within the naphthalene ring system. The position and intensity of these bands are influenced by the substituents. The hydroxyl group in this compound and the acetyl group in 1-acetoxy-6-methoxynaphthalene can cause shifts in the absorption maxima compared to the dialkoxy derivative.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound is the broad O-H stretching band, which is absent in its derivatives. The acylated derivative is clearly distinguished by the strong C=O stretching vibration of the ester group. All three compounds exhibit characteristic absorptions for aromatic C-H and C=C bonds, as well as C-O stretching vibrations.
-
NMR Spectroscopy: In the ¹H NMR spectrum, the disappearance of the broad -OH proton signal and the appearance of a new singlet for the additional methoxy or acetyl protons are key indicators of derivatization. In ¹³C NMR, the chemical shifts of the aromatic carbons, particularly those directly attached to the oxygen atoms, are sensitive to the nature of the substituent.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum confirms the molecular weight of each compound. The fragmentation patterns provide valuable structural information. For instance, 1-acetoxy-6-methoxynaphthalene shows a characteristic loss of the acetyl group (42 Da) to give a fragment corresponding to the parent alcohol.
Visualization of Experimental Workflow
Caption: General experimental workflow for the spectroscopic analysis of this compound and its derivatives.
A Comparative Analysis of Antioxidant Potential in Substituted Naphthols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant potential of various substituted naphthols, supported by experimental data from established in vitro assays. The structure-activity relationships are explored to offer insights for the rational design of novel antioxidant agents.
Comparative Antioxidant Activity of Substituted Naphthols
The antioxidant capacity of substituted naphthols is significantly influenced by the nature and position of substituents on the naphthol ring. The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, providing a quantitative comparison of their antioxidant potency. Lower values indicate higher antioxidant activity.
| Compound | Substituent(s) | DPPH IC50/EC50 (µM) | Reference |
| 1-Naphthol | - | 15.6[1] | [1] |
| 2-Naphthol | - | 100[1] | [1] |
| 1-Naphthyl sulfate | 1-O-sulfate | 172 | [2] |
| 2-Naphthyl sulfate | 2-O-sulfate | 29.8 | [2] |
| Amidoalkyl naphthol A | Amidoalkyl | 24.45 (µg/ml) | [3] |
| Amidoalkyl naphthol B | Amidoalkyl | 17.65 (µg/ml) | [3] |
| 1-Butyl-2-naphthalenol | 1-Butyl | Estimated < 100 | [1] |
| Compound | Substituent(s) | ABTS EC50 (µM) | Reference |
| 1-Naphthol | - | 11.2 | [2] |
| 2-Naphthol | - | 11.2 | [2] |
| 1-Naphthyl sulfate | 1-O-sulfate | 82.3 | [2] |
| 2-Naphthyl sulfate | 2-O-sulfate | 14.7 | [2] |
Structure-Activity Relationship
The antioxidant activity of naphthol derivatives is intrinsically linked to their chemical structure. Key determinants of antioxidant potential include:
-
Position of the Hydroxyl Group: The location of the hydroxyl group on the naphthalene ring is a critical factor. 1-Naphthol, with its hydroxyl group at the alpha-position, generally exhibits greater antioxidant potency compared to 2-naphthol (beta-position) in the DPPH assay. This is attributed to the higher stability of the resulting radical.[1]
-
Alkyl Substitution: The introduction of alkyl groups to the naphthol ring has been shown to enhance antioxidant properties. This is due to the electron-donating inductive effect of alkyl groups, which can stabilize the phenoxyl radical formed during the antioxidant process. For instance, it has been observed that the introduction of methyl and isopropyl groups increases the oxidation inhibiting properties of both α- and β-naphthols.[1]
-
Sulfate Conjugation: Phase-II sulfate conjugation of phenolic compounds is generally considered a deactivation pathway.[2] In the case of 1-naphthol, sulfation at the 1-position leads to a significant decrease in antioxidant activity.[2] However, for 2-naphthol, the introduction of a sulfate group at the 2-position results in a compound with comparable antioxidant activity to the parent molecule.[2] This suggests that the effect of sulfation on antioxidant activity is position-dependent.[2]
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, resulting in a color change from deep violet to pale yellow. The degree of discoloration, measured by the decrease in absorbance at approximately 517 nm, is directly proportional to the radical scavenging activity of the antioxidant.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 1 mM) is prepared in a suitable solvent like methanol or ethanol. This stock solution is then diluted to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.
-
Reaction Mixture: A specific volume of the test compound (substituted naphthol) at various concentrations is mixed with a fixed volume of the DPPH working solution. A control is prepared with the solvent and the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the control.
-
A_sample is the absorbance of the test sample.
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging activity against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The extent of decolorization is proportional to the antioxidant's concentration and is measured spectrophotometrically.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A small volume of the test compound at different concentrations is added to a fixed volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is read at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction is detected by the formation of a colored complex with a suitable reagent, typically 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm. The intensity of the color is directly proportional to the reducing power of the antioxidant.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and an aqueous solution of FeCl₃·6H₂O.
-
Reaction Mixture: A small volume of the sample is added to a larger volume of the pre-warmed FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a short period (e.g., 4 minutes).
-
Measurement: The absorbance is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change in the test sample with that of a known standard, typically FeSO₄ or Trolox. The results are expressed as FRAP values (in µmol of Fe²⁺ equivalents per gram or liter of sample).
Visualizing Antioxidant Mechanisms and Workflows
The following diagrams illustrate the general workflow for assessing antioxidant potential and a key signaling pathway potentially modulated by naphthol derivatives.
References
The Methoxy Naphthalene Isomers: A Comparative Guide to Positional Effects on Pharmacological Activity
Introduction: The Subtle Power of a Methoxy Group
In the landscape of medicinal chemistry, the naphthalene scaffold is a privileged structure, forming the backbone of numerous therapeutic agents. Its rigid, bicyclic aromatic system provides an excellent platform for the spatial orientation of functional groups to interact with biological targets. Among the most common and impactful of these functional groups is the methoxy (-OCH₃) group. While seemingly simple, the placement of this group at the 1- (alpha) or 2- (beta) position of the naphthalene ring dramatically alters the molecule's electronic properties, metabolic fate, and ultimately, its pharmacological profile.
This guide provides an in-depth comparison of how the methoxy position on the naphthalene ring dictates its pharmacological activity. We will dissect the structure-activity relationships (SAR), compare cornerstone drug examples, and provide the experimental frameworks necessary to evaluate these differences, offering a comprehensive resource for researchers in drug discovery and development.
Positional Isomerism: The Electronic and Steric Divide
The two isomers, 1-methoxynaphthalene and 2-methoxynaphthalene, though structurally similar, exhibit fundamental differences in reactivity. The electron-donating methoxy group activates the naphthalene ring towards electrophilic substitution, but the position of this activation differs significantly.
-
1-Methoxynaphthalene : The methoxy group at the C1 position strongly activates the ring, particularly at the C2 (ortho), C4 (para), and C5 (peri) positions. This isomer is generally more reactive.[1]
-
2-Methoxynaphthalene : The methoxy group at the C2 position primarily activates the C1 (ortho) and C6 (para-like) positions. It is less reactive than its 1-methoxy counterpart but still significantly more reactive than unsubstituted naphthalene.[1]
These electronic differences are critical, as they govern how the molecule orients itself within a receptor's binding pocket and its susceptibility to metabolic enzymes.
Pharmacological Divergence: A Tale of Two Isomers in Modern Medicine
The profound impact of methoxy group placement is best illustrated by examining two widely used drugs derived from different methoxynaphthalene isomers: the anti-inflammatory agent Naproxen (from 2-methoxynaphthalene) and the antidepressant Agomelatine (from a 1-methoxynaphthalene derivative).
Case Study 1: Naproxen - The 2-Methoxy Advantage in Inflammation
Naproxen, (S)-6-methoxy-α-methyl-2-naphthaleneacetic acid, is a cornerstone non-steroidal anti-inflammatory drug (NSAID).[2] Its therapeutic effect stems from the inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing inflammatory prostaglandins.[3][4]
The 6-methoxy group, an extension of the 2-methoxynaphthalene core, is integral to its activity. The naphthalene moiety itself fits deeply into a hydrophobic pocket of the COX enzyme, and the precise positioning of the methoxy group contributes to the optimal binding affinity and inhibitory potency.[5]
Metabolic Pathway of Naproxen: The primary metabolic fate of Naproxen in humans is O-demethylation at the 6-position by cytochrome P450 enzymes, specifically CYP2C9 and CYP1A2, to form 6-O-desmethylnaproxen (DNAP).[2] This is followed by conjugation and excretion.[6][7] The stability of the methoxy group is therefore a key determinant of the drug's half-life, which averages a convenient 13 hours, allowing for twice-daily dosing.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. scialert.net [scialert.net]
- 3. benchchem.com [benchchem.com]
- 4. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 6. Naproxen sodium (Anaprox): pharmacology, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naproxen metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Isomeric Byproducts in the Synthesis of 6-Methoxynaphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding and Quantifying Isomeric Impurities
The synthesis of 6-Methoxynaphthalen-1-ol, a key intermediate in the preparation of various biologically active molecules, often presents the challenge of controlling regioselectivity, leading to the formation of isomeric byproducts. The presence of these isomers can complicate downstream processes, affect the purity of the final product, and potentially alter its pharmacological profile. This guide provides a comparative analysis of the common isomeric byproducts generated during the synthesis of this compound, with a focus on experimental data, detailed analytical protocols, and strategies for their separation and quantification.
Synthetic Routes and the Origin of Isomeric Byproducts
A prevalent synthetic route to this compound involves the aromatization of 6-methoxy-1-tetralone. During this dehydrogenation step, the regiochemical outcome is not always exclusive, potentially leading to the formation of other methoxynaphthalenol isomers.
Another common approach that can lead to isomeric mixtures is the electrophilic substitution on 2-methoxynaphthalene. For instance, the Friedel-Crafts acylation of 2-methoxynaphthalene has been shown to yield a mixture of 1-acetyl-2-methoxynaphthalene and 6-acetyl-2-methoxynaphthalene.[1] The ratio of these isomers is highly dependent on the reaction conditions, such as temperature and the solvent used.[1] This serves as a strong indicator that other electrophilic substitutions, which could be part of a synthetic route to this compound, are also susceptible to forming isomeric byproducts.
The primary isomeric byproduct of concern in the synthesis of this compound is 6-Methoxynaphthalen-2-ol . The relative position of the hydroxyl and methoxy groups significantly impacts the physicochemical and biological properties of the molecule. Therefore, their effective separation and quantification are crucial for quality control.
Comparative Data on Isomer Formation
While specific quantitative data on byproduct formation in the direct synthesis of this compound is not extensively published, analogous reactions provide valuable insights. The table below illustrates the influence of reaction conditions on the regioselectivity of the acylation of 2-methoxynaphthalene, highlighting the potential for controlling isomer ratios.
| Reaction Condition | Major Product | Minor Product | Ratio (Major:Minor) | Reference |
| Acetyl chloride, Nitrobenzene, 10-13°C | 2-Acetyl-6-methoxynaphthalene | 1-Acetyl-2-methoxynaphthalene | Predominantly 6-isomer | [1] |
| Acetyl chloride, Carbon disulfide | 1-Acetyl-2-methoxynaphthalene | 2-Acetyl-6-methoxynaphthalene | Predominantly 1-isomer | [1] |
This data underscores the critical role of solvent and temperature in directing the position of electrophilic attack on the naphthalene ring system. Lower temperatures in some cases have been noted to favor 1-substitution.[1]
Experimental Protocols
Synthesis of this compound via Aromatization of 6-Methoxy-1-tetralone
A general procedure for the synthesis of this compound involves the dehydrogenation of 6-methoxy-1-tetralone.
Materials:
-
6-methoxy-1-tetralone
-
Palladium on carbon (10% Pd/C)
-
Solvent (e.g., toluene, xylene)
-
Inert gas (e.g., nitrogen, argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 6-methoxy-1-tetralone in a high-boiling point solvent like toluene.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Heat the mixture to reflux under an inert atmosphere for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the catalyst through a pad of celite.
-
The filtrate is then concentrated under reduced pressure to yield the crude product, which is a mixture of this compound and its isomeric byproducts.
Analytical Methods for Isomer Quantification
Accurate quantification of isomeric byproducts is essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques.
High-Performance Liquid Chromatography (HPLC) Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. The specific gradient will need to be optimized for baseline separation of the isomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both isomers have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a known amount of the crude product in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Create a calibration curve using certified reference standards of this compound and 6-Methoxynaphthalen-2-ol to determine the concentration of each isomer in the sample.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow.
-
Oven Program: A temperature gradient is used to separate the isomers. For example, start at 150°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
-
Injection: Splitless injection of the sample solution.
-
MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 50-300.
-
Sample Preparation: The crude product can be dissolved in a volatile organic solvent like dichloromethane or ethyl acetate. Derivatization (e.g., silylation) of the hydroxyl group may be necessary to improve volatility and peak shape.
-
Identification: Isomers can be identified by their unique retention times and mass fragmentation patterns. Quantification is achieved by comparing the peak areas to those of known standards.
Visualizing the Workflow and Relationships
Conclusion
The formation of isomeric byproducts, particularly 6-Methoxynaphthalen-2-ol, is a key challenge in the synthesis of this compound. A thorough understanding of the reaction mechanism and the influence of process parameters is crucial for maximizing the yield of the desired isomer. The implementation of robust analytical methods, such as HPLC and GC-MS, is imperative for the accurate quantification of these impurities, ensuring the quality and consistency of the final product for its intended applications in research and drug development.
References
A Comparative Guide to Naphthalene Isomers in Material Science: 6-Methoxynaphthalen-1-ol vs. 1-Methoxynaphthalene
Executive Summary
In the landscape of advanced materials, naphthalene-based compounds serve as fundamental building blocks for a diverse array of applications, from organic electronics to specialized polymers. While structurally similar, isomers can impart vastly different functionalities and performance characteristics to a final material. This guide provides an in-depth comparison of two such isomers: 6-Methoxynaphthalen-1-ol (6M1N) and 1-Methoxynaphthalene (1MN). We will explore how the simple yet critical difference—the presence of a hydroxyl group in 6M1N—dictates their utility, reactivity, and performance. 6M1N emerges as a reactive monomer and functional building block, prized for its ability to form polymers and engage in hydrogen bonding. In contrast, 1MN is typically employed in less reactive roles, such as a high-performance solvent or a plasticizer. This guide will dissect these differences through comparative data, application-specific contexts, and detailed experimental protocols to inform material selection and design for researchers and developers.
Introduction: The Tale of Two Isomers
The naphthalene ring system, a bicyclic aromatic hydrocarbon, is a rigid and planar scaffold that has been extensively explored in material science. Its electron-rich nature and potential for functionalization make it an attractive core for designing materials with tailored optical, electronic, and thermal properties. The introduction of substituents, such as methoxy (-OCH₃) and hydroxyl (-OH) groups, dramatically alters the electronic landscape and intermolecular interactions of the naphthalene core.
This guide focuses on the critical distinction between this compound and 1-Methoxynaphthalene. The key differentiator is the hydroxyl group on the C1 position of 6M1N, which is absent in 1MN. This single functional group introduces capabilities for hydrogen bonding, acts as a site for polymerization, and significantly modifies the compound's electronic properties. Understanding these nuances is paramount for leveraging the full potential of these molecules in material design.
Molecular Profile: this compound (6M1N)
This compound is a bifunctional naphthalene derivative that has garnered significant interest for its role as a monomer in high-performance polymers and as a precursor for organic electronic materials.
Chemical Structure and Properties: The defining feature of 6M1N is the presence of both an electron-donating methoxy group and a reactive, acidic hydroxyl group. This unique combination allows for a high degree of control over its chemical transformations. The hydroxyl group can be deprotonated to form a nucleophilic phenoxide, making it an excellent candidate for Williamson ether synthesis or esterification reactions. Furthermore, it is a key site for polymerization reactions, such as polycondensation.
Key Applications in Material Science:
-
High-Performance Polymers: 6M1N is a crucial monomer for producing liquid crystal polymers (LCPs), which exhibit exceptional thermal stability and mechanical strength. The rigid naphthalene unit contributes to the polymer's ordered, liquid-crystalline phase.
-
Organic Electronics: Derivatives of 6M1N are investigated for use in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The naphthalene core serves as an efficient chromophore, and its electronic properties can be fine-tuned through chemical modification of the hydroxyl and methoxy groups.
-
Fluorescent Probes: The naphthalene scaffold is inherently fluorescent. The functional groups on 6M1N can be used to anchor the molecule to specific targets, making it a useful platform for developing chemical sensors and biological imaging agents.
Molecular Profile: 1-Methoxynaphthalene (1MN)
1-Methoxynaphthalene, lacking the reactive hydroxyl group, possesses a more chemically inert profile compared to 6M1N. Its applications are consequently different, leveraging its physical properties rather than its chemical reactivity.
Chemical Structure and Properties: 1MN is a simple ether of naphthalene. It is a relatively non-polar and aprotic molecule. Its physical state at room temperature is a liquid, and it possesses a high boiling point and good thermal stability. These characteristics make it suitable for applications where chemical inertness and high-temperature performance are required.
Key Applications in Material Science:
-
High-Boiling Point Solvent: Due to its thermal stability and high boiling point (274 °C), 1MN is used as a solvent for high-temperature reactions and as a processing aid for polymers that require high-temperature dissolution.
-
Plasticizer and Dye Carrier: In the polymer and textile industries, 1MN can act as a plasticizer, increasing the flexibility of brittle plastics. It is also used as a carrier for disperse dyes in the dyeing of polyester fibers, facilitating the diffusion of the dye into the fiber at high temperatures.
-
Organic Scintillators: 1-Methoxynaphthalene has been explored as a component in liquid scintillator cocktails, which are used for detecting ionizing radiation. Its aromatic structure allows for efficient energy transfer, leading to the emission of light upon interaction with radiation.
Head-to-Head Comparison: Functionality Defines Application
The fundamental differences in the applications of 6M1N and 1MN can be traced directly back to their molecular structures. The presence of the -OH group in 6M1N is the single most important factor that distinguishes it from 1MN.
Structural and Electronic Differences:
-
Reactivity: The hydroxyl group of 6M1N is a reactive site for a wide range of chemical transformations, including esterification, etherification, and polymerization. 1MN lacks such a reactive handle, rendering it far more chemically inert.
-
Intermolecular Interactions: 6M1N can act as both a hydrogen bond donor (via the -OH group) and acceptor (via the oxygen atoms of the -OH and -OCH₃ groups). This leads to stronger intermolecular forces, a higher melting point, and different solubility characteristics compared to 1MN, which can only act as a hydrogen bond acceptor.
-
Electronic Effects: Both the -OH and -OCH₃ groups are electron-donating, activating the naphthalene ring towards electrophilic substitution. However, the ability of the -OH group to be deprotonated to a strongly donating -O⁻ group makes 6M1N a more versatile electronic building block in certain synthetic contexts.
Caption: Structural differences and resulting application pathways for 6M1N vs. 1MN.
Comparative Data Summary
| Property | This compound (6M1N) | 1-Methoxynaphthalene (1MN) | Rationale for Difference |
| Formula | C₁₁H₁₀O₂ | C₁₁H₁₀O | Presence of an additional oxygen atom in the hydroxyl group of 6M1N. |
| Molar Mass | 174.19 g/mol | 158.20 g/mol | The hydroxyl group adds to the molecular weight. |
| Melting Point | ~118-120 °C | -1 °C | The ability of 6M1N to form intermolecular hydrogen bonds significantly increases its melting point. |
| Boiling Point | Decomposes | ~274 °C | Strong hydrogen bonding in 6M1N leads to decomposition before boiling at atmospheric pressure. |
| Primary Function | Reactive Monomer, Building Block | Solvent, Plasticizer, Precursor | The -OH group in 6M1N is a site for reaction, while 1MN's inertness is key to its applications. |
| Key Reactivity | Polymerization, Esterification | Generally Inert | The hydroxyl group is the center of 6M1N's reactivity. |
Experimental Protocols: From Synthesis to Characterization
To illustrate the practical differences in handling and utilizing these compounds, we provide two representative experimental protocols. These protocols are designed as self-validating systems, with built-in checks to ensure the integrity of the results.
Protocol 1: Polycondensation of this compound
This protocol describes a typical polycondensation reaction to form a polyester, a reaction for which 1MN is unsuitable.
Objective: To synthesize a polyester using 6M1N as a monomer, demonstrating its utility in polymer chemistry.
Methodology:
-
Reactant Preparation (Anhydrous Conditions):
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, add this compound (1.0 eq).
-
Add an equimolar amount of a dicarboxylic acid chloride (e.g., terephthaloyl chloride, 1.0 eq).
-
Add a suitable high-boiling point solvent (e.g., dichlorobenzene) to achieve a concentration of ~0.5 M.
-
Causality: Anhydrous conditions are critical to prevent hydrolysis of the acid chloride, which would terminate the polymer chain growth.
-
-
Reaction Execution:
-
Add a tertiary amine base (e.g., triethylamine, 2.2 eq) dropwise to the solution at 0 °C. The base neutralizes the HCl byproduct.
-
After addition, allow the reaction to warm to room temperature and then heat to 120 °C for 12 hours under a nitrogen atmosphere.
-
Causality: The elevated temperature is necessary to ensure a high degree of polymerization and achieve a high molecular weight polymer.
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Filter the solid polymer and wash extensively with methanol to remove unreacted monomers and oligomers.
-
Dry the polymer in a vacuum oven at 80 °C until a constant weight is achieved.
-
-
Validation:
-
Characterize the polymer structure using FT-IR (to confirm the formation of ester linkages) and ¹H NMR spectroscopy.
-
Determine the molecular weight and polydispersity index using Gel Permeation Chromatography (GPC).
-
Protocol 2: Comparative Analysis of Fluorescence Properties
This protocol details how to measure and compare the fluorescence spectra of 6M1N and 1MN.
Objective: To quantify and compare the photoluminescent properties of the two isomers.
Caption: Workflow for comparative fluorescence analysis of naphthalene isomers.
Methodology:
-
Solution Preparation:
-
Prepare stock solutions of 6M1N and 1MN in a spectroscopic grade solvent (e.g., ethanol) at a concentration of 1 mM.
-
From the stock solutions, prepare dilute solutions of each compound at a concentration of 10 µM. Ensure the absorbance of these solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Causality: Using a dilute solution is crucial for accurate quantum yield measurements and to prevent concentration-dependent quenching effects.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance spectra of the 10 µM solutions.
-
Identify the wavelength of maximum absorbance (λ_max) for each compound. This wavelength will be used for excitation in the fluorescence measurement.
-
-
Fluorescence Measurement:
-
Using a calibrated spectrofluorometer, place the 10 µM solution of the first compound (e.g., 1MN) in a quartz cuvette.
-
Set the excitation wavelength to its λ_max.
-
Scan the emission spectrum over a suitable wavelength range (e.g., 300-500 nm).
-
Repeat the measurement for 6M1N using its respective λ_max.
-
-
Data Analysis and Validation:
-
Integrate the area under the emission curve for both compounds.
-
Compare the emission maxima (λ_em) and the fluorescence intensities.
-
For a quantitative comparison, calculate the fluorescence quantum yield (Φ_F) for each compound using a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄) with the following equation: Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Trustworthiness: The use of a well-characterized standard and adherence to the low absorbance condition ensures the reliability of the calculated quantum yield.
-
Conclusion and Future Outlook
The comparison between this compound and 1-Methoxynaphthalene is a clear demonstration of a core principle in material science: subtle changes in molecular structure can lead to profound differences in properties and applications. The reactive hydroxyl group in 6M1N designates it as a versatile building block for functional materials, particularly high-performance polymers, where its ability to form strong, directional bonds is paramount. In contrast, the chemical stability of 1MN makes it an excellent choice for applications requiring a passive but robust component, such as a high-temperature solvent.
Future research may focus on creating novel copolymers incorporating 6M1N to further tune mechanical and optical properties. For 1MN, its derivatives could be explored as electrolytes in energy storage devices, leveraging its high boiling point and electrochemical stability. For the material scientist, the choice between these two compounds is not a matter of which is "better," but which is precisely suited for the intended function—a decision guided by a fundamental understanding of their distinct chemical personalities.
Characterization of Impurities in Commercially Available 6-Methoxynaphthalen-1-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the characterization of impurities in commercially available 6-Methoxynaphthalen-1-ol. Given that the purity of starting materials is a critical parameter in drug development and chemical research, this document outlines potential impurities, details analytical methodologies for their identification and quantification, and presents a comparative analysis workflow. The purity of this compound from commercial suppliers can vary, with common purities listed as 95% or 98%. This necessitates a thorough impurity profiling to ensure the quality and consistency of the material.
Potential Impurities in this compound
The impurity profile of commercially available this compound is intrinsically linked to its synthetic route. While specific supplier data is often proprietary, an understanding of common synthetic pathways for related naphthalene derivatives allows for the prediction of likely impurities. These can be broadly categorized as process-related impurities (starting materials, intermediates, and by-products) and degradation products.
Table 1: Potential Impurities in Commercial this compound
| Impurity Class | Potential Compound Name | Chemical Structure | Potential Origin |
| Starting Materials | 1-Naphthol | C₁₀H₈O | Incomplete methoxylation of 1-naphthol. |
| 6-Bromo-1-naphthol | C₁₀H₇BrO | Starting material for some synthetic routes. | |
| Isomeric Impurities | 2-Methoxynaphthalen-1-ol | C₁₁H₁₀O₂ | Isomeric starting materials or side reactions. |
| 6-Methoxynaphthalen-2-ol | C₁₁H₁₀O₂ | Isomeric starting materials or side reactions. | |
| Process-Related By-products | 1,6-Dimethoxynaphthalene | C₁₂H₁₂O₂ | Over-methylation reaction. |
| Naphthalene | C₁₀H₈ | Impurity in starting materials or from side reactions. | |
| Bromonaphthalene isomers | C₁₀H₇Br | Residuals from brominated starting materials. | |
| Degradation Products | Naphthoquinone derivatives | (e.g., C₁₀H₆O₂) | Oxidation of the naphthol moiety. |
Analytical Workflow for Impurity Characterization
A multi-technique approach is recommended for the comprehensive characterization of impurities in this compound. This workflow, illustrated below, combines the separation power of chromatography with the structural elucidation capabilities of mass spectrometry and nuclear magnetic resonance spectroscopy.
Caption: Analytical workflow for impurity characterization.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and the impurity profile of the sample.
High-Performance Liquid Chromatography (HPLC-UV) for Quantification
This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.
Table 2: HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-31 min: 80-30% B; 31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm and 254 nm (Diode Array Detector) |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is employed to identify and quantify volatile or semi-volatile impurities that may not be amenable to HPLC analysis.
Table 3: GC-MS Method Parameters
| Parameter | Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (20:1) |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-450 amu |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Sample Preparation | Dissolve the sample in a volatile solvent like dichloromethane or methanol to a concentration of 1 mg/mL. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the definitive structural confirmation of the main component and the elucidation of unknown impurity structures.
Table 4: NMR Spectroscopy Parameters
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d₆ or CDCl₃ |
| Experiments | ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC |
| Sample Preparation | Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated solvent. |
| Data Processing | Reference the solvent peak. Analyze chemical shifts, coupling constants, and correlations to assign structures. |
Comparative Data Presentation
To facilitate a comparison of this compound from different commercial suppliers, the following table should be populated with experimental data obtained using the protocols outlined above.
Table 5: Comparative Impurity Profile of Commercial this compound
| Supplier | Lot Number | Purity (HPLC Area %) | Identified Impurity 1 (Area %) | Identified Impurity 2 (Area %) | Total Unknown Impurities (Area %) |
| Supplier A | Lot-A123 | Data | Data | Data | Data |
| Supplier B | Lot-B456 | Data | Data | Data | Data |
| Supplier C | Lot-C789 | Data | Data | Data | Data |
Data to be filled in based on experimental results.
By implementing this comprehensive analytical strategy, researchers and drug development professionals can effectively characterize the impurity profile of commercially available this compound, ensuring the quality and reliability of their starting materials for subsequent applications. This guide provides the necessary framework to perform a robust comparative analysis of products from different suppliers.
Safety Operating Guide
Proper Disposal of 6-Methoxynaphthalen-1-ol: A Guide for Laboratory Professionals
The responsible management and disposal of chemical waste are fundamental pillars of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, a comprehensive understanding of the appropriate disposal protocols for specialized reagents like 6-Methoxynaphthalen-1-ol is not merely a matter of regulatory compliance but a critical component of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Adherence to these procedures is essential for the protection of laboratory personnel and the environment.
Immediate Safety Precautions: The First Line of Defense
Before initiating any disposal procedures for this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment. The chemical properties of naphthol derivatives necessitate caution to prevent accidental exposure.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield that conforms to recognized standards such as EN166 (EU) or be NIOSH-approved (US) must be worn to protect against potential splashes or dust generation.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves, and inspect them for any signs of degradation before use. Contaminated gloves should be disposed of as hazardous waste in accordance with laboratory best practices.[1]
-
Body Protection: A lab coat or other impervious clothing is necessary to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator or equivalent should be used.
All handling and disposal activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Core Disposal Principle: Hazardous Waste Management
This compound, like other naphthol derivatives, is classified as a hazardous substance and can be toxic to aquatic organisms.[2] Therefore, it is mandatory to dispose of it as hazardous waste.[2] Under no circumstances should this chemical be poured down the drain or discarded with regular municipal trash. The primary and required method for disposal is through a licensed professional waste disposal service.[1]
Quantitative Hazard and Transportation Data
To facilitate safe and compliant disposal by waste management professionals, it is crucial to have the following information readily available, typically found on the Safety Data Sheet (SDS).
| Parameter | Value/Information | Source |
| GHS Hazard Statements | H302+H332 (Harmful if swallowed or if inhaled), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H400 (Very toxic to aquatic life) | |
| UN Number | Not explicitly available for this specific compound, but will be determined by the waste disposal service based on its properties. | - |
| Proper Shipping Name | Determined by the waste disposal service. | - |
| Hazard Class | Determined by the waste disposal service. | - |
| Packing Group | Determined by the waste disposal service. | - |
Step-by-Step Disposal Protocol: A Self-Validating System
The following protocol is designed to ensure a safe, compliant, and auditable disposal process for this compound.
Step 1: Segregation and Containerization
-
Rationale: Preventing unintended chemical reactions is paramount. Naphthols can be incompatible with strong oxidizing agents.[3][4]
-
Procedure:
-
Designate a specific, leak-proof container for this compound waste.[1] This container must be made of a compatible material (e.g., glass or a suitable plastic).
-
Keep this waste stream separate from other chemical waste to prevent accidental mixing.[5]
-
Ensure the container is kept tightly sealed when not in use.[5]
-
Step 2: Clear and Accurate Labeling
-
Rationale: Proper labeling is a cornerstone of safe laboratory practice and is a regulatory requirement. It communicates the hazard to everyone in the laboratory and to the waste disposal personnel.
-
Procedure:
-
Clearly label the waste container with "Hazardous Waste."
-
Identify the contents as "this compound Waste."
-
Include the relevant hazard pictograms (e.g., harmful, corrosive, environmentally hazardous).[1]
-
Step 3: Secure and Designated Storage
-
Rationale: Proper storage of hazardous waste minimizes the risk of spills, fires, and accidental exposure.
-
Procedure:
Step 4: Arranging for Professional Disposal
-
Rationale: Licensed waste disposal companies have the expertise and permits to handle, transport, and dispose of hazardous chemicals in an environmentally sound manner.
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[1][5]
-
Provide them with the Safety Data Sheet (SDS) for this compound.[1]
-
Complete all necessary waste manifest forms provided by the disposal service.[1]
-
Spill Management: Preparedness and Response
In the event of a spill, a swift and appropriate response is crucial to mitigate risks.
-
For Minor Spills:
-
Ensure adequate ventilation and wear the appropriate PPE.[6]
-
Contain the spill using an inert absorbent material such as sand, vermiculite, or a universal absorbent pad.[5]
-
Carefully collect the absorbed material using non-sparking tools and place it in a suitable, sealed container for disposal as hazardous waste.[5][6]
-
Clean the spill area thoroughly.
-
-
For Major Spills:
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
-
National Center for Biotechnology Information. (n.d.). 2-Naphthol. PubChem. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Naphthalene. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Acetyl-6-Methoxynaphthalene, 98%. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Techno PharmChem. (n.d.). 1-NAPHTHOL. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
